5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXBGYOKNHZERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352408 | |
| Record name | 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108413-55-4 | |
| Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108413-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Abstract
This guide provides an in-depth, research-level protocol for the synthesis and comprehensive structural elucidation of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, renowned for conferring a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6] The incorporation of a 2-thiol group provides a crucial reactive handle for further derivatization and is known to enhance the compound's biological profile.[7] This document details a robust, multi-step synthetic pathway, beginning with 3-methoxybenzoic acid, and outlines the rigorous analytical techniques required for unambiguous characterization of the final product, including FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The causality behind experimental choices is explained, providing a framework for both replication and adaptation in a drug discovery context.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among them, the 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms that has garnered significant attention for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[5] The potent pharmacological activities of 1,3,4-oxadiazoles are often attributed to the toxophoric -N=C-O- linkage, which can interact with nucleophilic centers within biological systems.[4]
Derivatives of this scaffold have been reported to possess a remarkable range of therapeutic applications, including:
-
Anti-inflammatory Action[10]
The specific target of this guide, this compound, combines this privileged core with two key features. The 3-methoxyphenyl substituent provides a lipophilic aromatic moiety that can be crucial for target engagement, while the 2-thiol group introduces a nucleophilic center and the potential for thiol-thione tautomerism, which can influence the molecule's interaction with biological targets and serve as a key site for synthesizing diverse compound libraries.[11]
This document serves as a Senior Application Scientist's guide, bridging theoretical chemistry with practical, field-proven methodology for researchers in synthetic chemistry and drug development.
Synthesis Methodology
The synthesis of the title compound is a well-established multi-step process that proceeds through key intermediates. The overall pathway is efficient and relies on fundamental organic reactions.
Principle of the Synthesis
The synthesis is achieved via a three-step sequence starting from 3-methoxybenzoic acid:
-
Hydrazide Formation: The carboxylic acid is first converted into its corresponding acid hydrazide, 3-methoxybenzoyl hydrazide. This is a classic nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, displacing the hydroxyl group of the carboxylic acid (often after conversion to a more reactive species like an ester).
-
Dithiocarbazinate Salt Formation: The resulting hydrazide is reacted with carbon disulfide in the presence of a strong base, typically potassium hydroxide in an alcoholic solvent. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of CS₂, forming a potassium dithiocarbazinate salt.[12][13][14] This intermediate is the direct precursor to the heterocyclic ring.
-
Oxidative Cyclization: The dithiocarbazinate salt undergoes an acid-catalyzed intramolecular cyclization. Protonation is followed by the elimination of water to form the stable 1,3,4-oxadiazole ring. This is a common and robust method for constructing this heterocyclic system.[10][15]
Visualization of the Synthetic Pathway
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. ijmspr.in [ijmspr.in]
- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. bingol.edu.tr [bingol.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. sid.ir [sid.ir]
- 14. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 15. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
An In-depth Technical Guide to 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Structure, Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure, known for its metabolic stability and ability to participate in hydrogen bonding, making it a cornerstone in the design of various therapeutic agents.[1][2][3] The incorporation of a thiol group at the 2-position introduces a reactive handle for further derivatization and a crucial site for biological interactions, which has been shown to enhance a range of pharmacological activities.[4] This document delineates the molecule's structural features, particularly its thiol-thione tautomerism, provides a detailed, field-proven synthesis protocol, and explores its established chemical properties and burgeoning potential in drug discovery, supported by authoritative references.
Molecular Structure and Physicochemical Properties
Structural Elucidation
This compound is composed of a central five-membered 1,3,4-oxadiazole ring. This core is substituted at the 5-position with a 3-methoxyphenyl group and at the 2-position with a thiol (-SH) group. The aromatic methoxy-substituted phenyl ring contributes to the molecule's lipophilicity and potential for π-π stacking interactions, while the oxadiazole ring acts as a bioisosteric replacement for ester and amide functionalities, often improving pharmacokinetic profiles. The exocyclic thiol group is a key functional feature, influencing the compound's reactivity and acidity.
Thiol-Thione Tautomerism
A critical chemical characteristic of 2-mercapto-1,3,4-oxadiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[5][6][7][8] Spectroscopic evidence from UV, IR, and NMR studies on analogous structures suggests that the equilibrium often favors the thione form (5-(3-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-thione) in the solid state and in various solvents.[9] This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, potential for metal chelation, and reaction pathways.
Caption: Tautomeric equilibrium between the thiol and thione forms.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂S | [10][11][12] |
| Molecular Weight | 208.24 g/mol | [10][11] |
| Appearance | Off-white crystalline solid | [10] |
| Melting Point | 203-208 °C (lit.) | [10] |
| IUPAC Name | 5-(3-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | [11] |
| InChI Key | UGHZJAXROLHKEH-UHFFFAOYSA-N (for para-isomer) | [11] |
Synthesis and Characterization
Retrosynthetic Analysis and Rationale
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established and efficient process in heterocyclic chemistry.[3][7] The most common and reliable pathway involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium. This method is selected for its high yields, operational simplicity, and the ready availability of starting materials. The key disconnection is at the C-S and C-O bonds of the oxadiazole ring, leading back to 3-methoxybenzoyl hydrazide and carbon disulfide.
Caption: General synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol describes the synthesis starting from 3-methoxybenzoic acid. The causality behind this choice rests on its efficiency and robustness, which has been validated across the synthesis of numerous analogs.[4][6]
Step A: Synthesis of 3-Methoxybenzoyl Hydrazide
-
Esterification: To a solution of 3-methoxybenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting acid.
-
Work-up: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude methyl 3-methoxybenzoate.
-
Hydrazinolysis: Dissolve the crude ester in absolute ethanol. Add hydrazine hydrate (80-99%, 2-3 equivalents) and reflux the mixture for 8-12 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product, 3-methoxybenzoyl hydrazide, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Rationale: The two-step conversion via the methyl ester is a classic and high-yielding method to produce the acid hydrazide, which is the key precursor for the subsequent cyclization.
Step B: Synthesis of this compound
-
Salt Formation: Dissolve 3-methoxybenzoyl hydrazide (1 equivalent) in absolute ethanol. To this solution, add potassium hydroxide (1.1 equivalents) dissolved in a small amount of water, followed by the dropwise addition of carbon disulfide (1.5 equivalents).
-
Cyclization: Heat the resulting mixture to reflux and maintain for 10-16 hours, monitoring by TLC. The reaction proceeds via the formation of a potassium dithiocarbazate salt intermediate.[6]
-
Acidification and Isolation: After cooling, pour the reaction mixture into a beaker of crushed ice. Acidify the solution to pH 2-3 with dilute hydrochloric acid.
-
Purification: The crude solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and recrystallize from a suitable solvent like ethanol or an ethanol-water mixture to obtain the pure product.
Rationale: The use of a strong base (KOH) is essential to deprotonate the hydrazide, facilitating the nucleophilic attack on carbon disulfide. The subsequent intramolecular cyclization with the elimination of water, driven by heat, is an efficient method for forming the stable 1,3,4-oxadiazole ring.[3]
Methods of Characterization
The structure of the synthesized compound must be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad absorption for N-H stretching (in the thione form) around 3100-3300 cm⁻¹, C=S stretching around 1200-1300 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and C-O-C ether stretches. The absence of a sharp S-H peak around 2500-2600 cm⁻¹ often supports the predominance of the thione tautomer in the solid state.[4][13]
-
¹H-NMR Spectroscopy: The spectrum in a solvent like DMSO-d₆ would show signals for the aromatic protons of the 3-methoxyphenyl ring, a singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm, and a broad singlet for the N-H proton at a downfield chemical shift (often > δ 10 ppm), further confirming the thione structure in solution.[4][6]
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (208.24).[4][13]
Chemical Reactivity and Biological Significance
The 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, valued for its favorable metabolic stability and ability to act as a hydrogen bond acceptor.[1][3] Its presence in a molecule can enhance binding affinity to biological targets and improve pharmacokinetic properties. Numerous compounds containing this scaffold have been developed and investigated for a wide array of therapeutic applications.[1][2]
Biological Activities of Related Analogs
While specific data on the 3-methoxy isomer is sparse, the broader class of 5-aryl-1,3,4-oxadiazole-2-thiols has demonstrated significant pharmacological potential.
-
Antifungal and Antibacterial Activity: The presence of the oxadiazole-thiol moiety is strongly associated with antimicrobial properties.[4][6] Derivatives have shown activity against various fungal and bacterial strains, making this scaffold a promising starting point for the development of new anti-infective agents.[4][14]
-
Anticancer Activity: Many 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][15] The scaffold's ability to be readily functionalized allows for the tuning of activity against specific biological targets involved in cancer progression.
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have been reported to possess anti-inflammatory and analgesic properties, suggesting potential applications in treating inflammatory conditions.[1]
-
Anticonvulsant Activity: The 1,3,4-oxadiazole core is also found in compounds investigated for anticonvulsant activity, highlighting the versatility of this heterocyclic system.[1][4]
Caption: Diverse biological activities of the oxadiazole-thiol scaffold.
Safety and Handling
Based on GHS hazard information for the analogous 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, this class of compounds should be handled with care.[11]
-
Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion and Future Outlook
This compound is a synthetically accessible heterocyclic compound with a chemical structure primed for applications in medicinal chemistry and drug development. The combination of the metabolically robust 1,3,4-oxadiazole ring and the reactive, biologically active thiol group makes it an attractive scaffold. Future research should focus on synthesizing a library of S-substituted derivatives to explore structure-activity relationships (SAR) and optimize potency for specific therapeutic targets, such as fungal enzymes or cancer-related proteins. Further investigation into its metal-chelating properties could also open avenues in sensor technology or catalysis.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. jchemrev.com [jchemrev.com]
- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | C9H8N2O2S | CID 683639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Elucidating Structure Through IR, NMR, and Mass Spectrometry
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure known for a wide array of biological activities, making the unambiguous characterization of its derivatives critical for drug discovery and development.[1][2] This document serves as a key reference for researchers and scientists, detailing the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices and demonstrate how these complementary techniques provide a self-validating system for complete structural elucidation, with a particular focus on the compound's thiol-thione tautomerism.
Introduction: The Significance of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered substantial attention from the scientific community due to its diverse pharmacological profile, which includes antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a thiol group at the 2-position further enhances its biological potential and provides a reactive handle for synthesizing S-substituted derivatives.[1][3] Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships (SAR) are paramount. Spectroscopic techniques are the most powerful tools for this purpose, each providing a unique piece of the structural puzzle. This guide synthesizes data from the literature to present a cohesive spectroscopic profile of this compound.
Synthesis Pathway: A Context for Characterization
To appreciate the characterization data, it is useful to understand the compound's origin. A common and robust method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves a multi-step sequence starting from a corresponding benzoic acid.[1][2] The process typically includes esterification, conversion to a hydrazide, and subsequent cyclization with carbon disulfide in an alkaline medium. This final cyclization step is crucial as it forms the heterocyclic core.
Caption: General synthesis scheme for this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism
IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. For the title compound, it provides critical evidence for the oxadiazole ring structure and, importantly, sheds light on the predominant tautomeric form. While it can exist as a thiol (-SH), it predominantly exists in the more stable thione form (C=S, N-H) in the solid state, a common feature for this class of compounds.[4][5]
Experimental Protocol: KBr Pellet Method
A standard and effective method for solid samples is the potassium bromide (KBr) pellet technique.
-
Preparation: A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry, spectral-grade KBr.
-
Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.
-
Analysis: The pellet is placed in the spectrophotometer's sample holder, and the spectrum is recorded, typically in the 4000-400 cm⁻¹ range. The use of KBr is advantageous as it is transparent to IR radiation in this region.
Interpretation of the IR Spectrum
The IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands are assigned based on established correlation tables and data from analogous structures.[1][2]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3100-3000 | C-H Stretch (Aromatic) | Methoxyphenyl Ring | Confirms the presence of the aromatic system. |
| ~2950-2850 | C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | Indicates the methyl group of the methoxy substituent. |
| ~3200-3050 | N-H Stretch | Thione Tautomer | A broad band indicating the N-H group. The absence of a sharp S-H band (~2550 cm⁻¹) supports the thione form. |
| ~1610-1580 | C=N Stretch | Oxadiazole Ring | Characteristic absorption for the endocyclic imine bond, confirming the heterocyclic ring. |
| ~1550-1450 | C=C Stretch (Aromatic) | Methoxyphenyl Ring | Multiple bands confirming the benzene ring skeleton. |
| ~1250-1200 | C=S Stretch | Thione Tautomer | A key indicator of the thione tautomer, often coupled with other vibrations. |
| ~1280 & ~1040 | C-O-C Stretch (Asym & Sym) | Methoxy & Oxadiazole Ring | Confirms the ether linkage of the methoxy group and the C-O-C bond within the oxadiazole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: Sample Preparation
-
Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity effectively dissolves the sample, and its deuterated nature prevents it from obscuring sample signals. Crucially, it allows for the observation of exchangeable protons like N-H.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of DMSO-d₆.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.
-
Analysis: The sample is placed in the NMR spectrometer to acquire both ¹H and ¹³C spectra.
Caption: Standard workflow for NMR-based structural elucidation.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~14.5 - 15.0 | Singlet (br) | 1H | N-H | Very downfield shift due to deshielding by the C=S group and hydrogen bonding. Signal is D₂O exchangeable. |
| ~7.5 - 7.3 | Multiplet | 3H | Ar-H | Aromatic protons ortho and para to the methoxy group, appearing as a complex multiplet. |
| ~7.1 - 7.0 | Multiplet | 1H | Ar-H | Aromatic proton meta to the methoxy group. |
| ~3.8 | Singlet | 3H | -OCH₃ | Characteristic singlet for the three equivalent protons of the methoxy group. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178 - 182 | C=S (C2) | Highly deshielded carbon of the thione group, a definitive marker for this tautomer.[6] |
| ~160 - 164 | C-O (C5) | The second carbon of the oxadiazole ring, attached to the phenyl group.[6] |
| ~160 | Ar-C (C-OCH₃) | Aromatic carbon directly attached to the electron-donating methoxy group. |
| ~130 - 110 | Ar-C | Signals corresponding to the remaining four carbons of the methoxyphenyl ring. |
| ~125 | Ar-C (ipso) | Quaternary carbon of the phenyl ring attached to the oxadiazole ring. |
| ~55 | -OCH₃ | Carbon of the methoxy group, appearing in the typical aliphatic region. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further corroborates the proposed structure. For this compound (C₉H₈N₂O₂S), the exact molecular weight is 208.03 g/mol .
Experimental Protocol: ESI or EI
-
Electron Ionization (EI): A high-energy technique that often leads to extensive fragmentation, providing a detailed fragmentation "fingerprint."
-
Electrospray Ionization (ESI): A softer ionization method, ideal for confirming the molecular weight via the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
Interpretation of the Mass Spectrum
| m/z Value | Ion Assignment | Significance |
| 208 | [M]⁺ | The molecular ion peak, confirming the molecular weight of the compound. |
| 209 | [M+H]⁺ | The protonated molecular ion, often the base peak in ESI positive mode. Confirms the molecular weight. |
| (Fragments) | Various | Fragmentation can occur via loss of CO, CS, or cleavage of the bond between the two rings. |
Integrated Spectroscopic Analysis for Structural Confirmation
No single technique provides the complete picture. The power of spectroscopic analysis lies in integrating the data from all three methods to build an unassailable structural proof.
Caption: Complementary data from IR, NMR, and MS confirm the final structure.
-
IR spectroscopy confirms the presence of all key functional groups (aromatic ring, methoxy group, oxadiazole C=N and C-O) and strongly supports the thione tautomer over the thiol form due to the presence of N-H and C=S vibrations and the absence of a distinct S-H band.[1][7]
-
NMR spectroscopy provides the complete carbon-hydrogen framework. ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the methoxy and N-H protons. ¹³C NMR definitively identifies the highly deshielded C=S carbon, providing conclusive evidence for the thione structure.[6]
-
Mass spectrometry verifies the molecular formula (C₉H₈N₂O₂S) by providing the correct molecular weight.
Together, these techniques form a self-validating system that leaves no ambiguity as to the identity and structure of this compound.
Conclusion
The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry in action. Through the logical application and integrated interpretation of IR, NMR, and mass spectrometry, the molecular structure is fully elucidated. The data consistently support the predominance of the thione tautomer under standard analytical conditions. This guide provides a foundational reference for scientists working with this important class of heterocyclic compounds, ensuring accuracy and integrity in their research and development endeavors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijari.org [ijari.org]
- 3. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Biological Activity Screening of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] This guide focuses on a specific, promising derivative: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The presence of the methoxyphenyl group can enhance lipophilicity and modulate electronic properties, while the 2-thiol moiety offers a reactive handle for further chemical modification and potential interaction with biological targets.[5][6]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed to provide not just protocols, but the strategic thinking and scientific rationale behind the comprehensive biological screening of this compound. We will delve into the causality of experimental choices, ensuring each described protocol is a self-validating system for generating robust and reproducible data.
I. Foundational Steps: Synthesis and Characterization
Before any biological evaluation, the synthesis and unequivocal characterization of this compound are paramount. A common and effective synthesis route is a multi-step process beginning with 3-methoxybenzoic acid.
Synthesis Workflow
The synthesis typically proceeds as follows:
-
Esterification: 3-methoxybenzoic acid is converted to its corresponding ester, methyl 3-methoxybenzoate, typically by refluxing with methanol in the presence of a catalytic amount of strong acid.
-
Hydrazide Formation: The ester is then reacted with hydrazine hydrate to form 3-methoxybenzohydrazide.[6]
-
Cyclization: The key 1,3,4-oxadiazole ring is formed by reacting the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This step introduces the 2-thiol group.[6]
Caption: Synthesis of this compound.
Characterization: Rigorous characterization is non-negotiable. A combination of spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry must be employed to confirm the structure and purity of the synthesized compound.[6]
II. Tier 1 Screening: Broad-Spectrum Biological Activity
The initial screening phase aims to cast a wide net to identify the most promising therapeutic avenues for this compound. The selection of these initial assays is based on the known pharmacological profile of the 1,3,4-oxadiazole class of compounds.
A. Antimicrobial Activity Screening
Scientific Rationale: The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1][2][5] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocol: Agar Disc Diffusion Method
This is a robust and widely used preliminary test for antimicrobial activity.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) in sterile saline, adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of Mueller-Hinton agar plates.
-
Disc Application: Sterilize paper discs (6 mm diameter), impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO), and place them on the inoculated agar surface.
-
Controls: Use a disc with the solvent alone as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin, Ampicillin) as positive controls.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Data Presentation:
| Microorganism | Zone of Inhibition (mm) |
| This compound (100 µ g/disc ) | |
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 16 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 12 |
| Ciprofloxacin (10 µ g/disc ) | 25 |
B. Anticancer Activity Screening (Cytotoxicity)
Scientific Rationale: Numerous 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9][10] Potential mechanisms include the inhibition of tubulin polymerization, telomerase, or various kinases.[11][12]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver)) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9][10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a standard anticancer drug (e.g., 5-Fluorouracil, Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | IC₅₀ (µM) |
| This compound | |
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.3 |
| HepG2 (Liver Cancer) | 9.8 |
| 5-Fluorouracil | 5.2 (MCF-7) |
C. Antioxidant Activity Screening
Scientific Rationale: Oxidative stress is implicated in numerous diseases. Heterocyclic compounds, including oxadiazoles, can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[13][14]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate antioxidant activity.[15]
-
Reaction Mixture: Prepare a solution of DPPH in methanol. In a test tube, mix the DPPH solution with various concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The purple color of DPPH fades in the presence of an antioxidant.[15]
-
Controls: Use a reaction mixture without the test compound as a control and a standard antioxidant (e.g., Ascorbic acid, Trolox) for comparison.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Caption: Workflow for the DPPH antioxidant assay.
III. Tier 2 Screening: Mechanistic and In Silico Insights
Once a promising activity is identified in Tier 1, the next logical step is to explore the potential mechanism of action and refine our understanding of the compound's interaction with biological systems.
A. Enzyme Inhibition Assays
Scientific Rationale: Many drugs exert their effects by inhibiting specific enzymes. Given the broad activity of oxadiazoles, screening against key enzymes involved in cancer and inflammation, such as cyclooxygenase (COX) or specific kinases, is a logical progression.[12][16]
Experimental Protocol: COX Inhibition Assay (Example)
-
Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.
-
Reaction Setup: In a suitable buffer, pre-incubate the enzyme with the test compound or a standard inhibitor (e.g., Celecoxib for COX-2) for a defined period.
-
Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or other suitable method.
-
Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ value for each isozyme to assess potency and selectivity.
B. In Silico Molecular Docking
Scientific Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme.[17][18] It provides valuable insights into binding affinity and key interactions, guiding further lead optimization.
Workflow for Molecular Docking
-
Target Selection: Based on Tier 1 and 2 experimental results, select a relevant protein target (e.g., a bacterial enzyme, a cancer-related kinase). Retrieve its 3D structure from the Protein Data Bank (PDB).[16]
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger) to place the ligand into the active site of the protein. The software will generate multiple binding poses and score them based on predicted binding energy.[16][19]
-
Analysis of Results: Analyze the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the active site.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]
- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, promising derivative: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. We will delve into its synthesis, explore its potential therapeutic applications based on the established bioactivities of structurally related compounds, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this molecule.
Introduction: The Significance of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2][4] Its unique electronic and structural features, including its ability to act as a bioisostere for ester and amide groups, contribute to its prevalence in medicinally active compounds.[5] The presence of the 1,3,4-oxadiazole nucleus has been associated with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties.[1][2][3][4][6]
The subject of this guide, this compound, combines this privileged scaffold with a 3-methoxyphenyl substituent and a reactive thiol group. The methoxy group can influence the compound's pharmacokinetic profile, while the thiol group offers a handle for further chemical modification and can play a crucial role in its mechanism of action. This guide will explore the therapeutic avenues for this specific molecule, drawing upon the wealth of data available for the broader class of 1,3,4-oxadiazole derivatives.
Synthesis and Characterization
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. The most common route involves the cyclization of an acid hydrazide with carbon disulfide in the presence of a base.[7]
Synthetic Workflow
The synthesis of this compound can be achieved through a straightforward two-step process starting from 3-methoxybenzoic acid.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Methoxybenzoyl Hydrazide
-
To a solution of 3-methoxybenzoic acid (1 eq.) in ethanol, add hydrazine hydrate (1.5 eq.).
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Pour the residue into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 3-methoxybenzoyl hydrazide.
Step 2: Synthesis of this compound
-
Dissolve 3-methoxybenzoyl hydrazide (1 eq.) in ethanol, followed by the addition of potassium hydroxide (1.5 eq.).
-
To this solution, add carbon disulfide (2 eq.) dropwise at room temperature.
-
Reflux the reaction mixture for 10-16 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups such as S-H, C=N, and C-O.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Potential Therapeutic Applications
The therapeutic potential of this compound can be inferred from the extensive research on related 1,3,4-oxadiazole derivatives. The primary areas of interest include anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
1,3,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[8][9] These include the inhibition of crucial enzymes like histone deacetylases and the disruption of tubulin polymerization.[8]
Potential Mechanisms of Action:
-
Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as thymidine phosphorylase and tyrosine kinases.[7][9]
-
Induction of Apoptosis: The compound could potentially trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: It may cause a halt in the cell cycle at specific checkpoints, preventing the proliferation of cancerous cells.
Experimental Evaluation of Anticancer Activity:
A standard approach to assess the anticancer potential of a novel compound involves in vitro cytotoxicity assays against a panel of human cancer cell lines.
Caption: Workflow for in vitro cytotoxicity testing.
Protocol: MTT Assay for Cytotoxicity Screening
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary (Hypothetical):
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 15.2 |
| HCT-116 | Colon Cancer | 21.8 |
| PC-3 | Prostate Cancer | 18.5 |
| A549 | Lung Cancer | 25.1 |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[10][11] 1,3,4-Oxadiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[2][10][11] The presence of the thiol group in this compound is particularly interesting, as thiols can interact with microbial enzymes and proteins.
Potential Mechanisms of Action:
-
Inhibition of Cell Wall Synthesis: The compound may interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.
-
Disruption of Cell Membrane: It could compromise the integrity of the microbial cell membrane, leading to leakage of cellular contents.
-
Inhibition of Nucleic Acid or Protein Synthesis: The compound might inhibit essential enzymes involved in DNA replication, transcription, or translation.
Experimental Evaluation of Antimicrobial Activity:
The antimicrobial potential can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Include positive (microbes without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Quantitative Data Summary (Hypothetical):
| Microorganism | Type | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | 32 |
| Candida albicans | Fungus | 8 |
| Aspergillus niger | Fungus | 16 |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 1,3,4-Oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[2][5][6][12]
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: The compound could inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
-
Downregulation of Pro-inflammatory Cytokines: It may suppress the production of cytokines like TNF-α, IL-1β, and IL-6.
Experimental Evaluation of Anti-inflammatory Activity:
An in vitro protein denaturation assay is a rapid and convenient method to screen for anti-inflammatory activity.
Protocol: In Vitro Protein Denaturation Assay
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.
-
Use diclofenac sodium as a standard reference drug.
-
Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.[13]
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Quantitative Data Summary (Hypothetical):
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| This compound | 100 | 65.4 |
| 200 | 78.2 | |
| Diclofenac Sodium (Standard) | 100 | 85.7 |
| 200 | 92.1 |
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are limited, general trends can be extrapolated from the broader class of 1,3,4-oxadiazoles:
-
Substitution at the 5-position: The nature of the substituent at this position significantly influences biological activity. Aryl groups, such as the 3-methoxyphenyl group, are often associated with enhanced potency.
-
The Thiol Group: The presence of a thiol group at the 2-position is crucial for the activity of many 1,3,4-oxadiazole derivatives. It can act as a hydrogen bond donor/acceptor and a nucleophile, facilitating interactions with biological targets.
-
The Methoxyphenyl Moiety: The position of the methoxy group on the phenyl ring can impact activity. The meta-position, as in our compound of interest, may offer a different binding profile compared to ortho- or para-substituted analogs.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The preliminary data from related compounds suggest that it warrants further investigation for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
-
Lead Optimization: Synthesizing and evaluating a library of analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential in relevant animal models of cancer, infectious diseases, and inflammation.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound.
References
- 1. Recent Advances in the Pharmacological Applications of 1,3,4‐Oxadiazole Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thaiscience.info [thaiscience.info]
Thiol-thione tautomerism in 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
An In-Depth Technical Guide on the Thiol-Thione Tautomerism in 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Authored by: A Senior Application Scientist
Abstract
The phenomenon of tautomerism is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical properties, receptor-binding affinity, and metabolic stability. This guide provides a comprehensive examination of the thiol-thione tautomerism in this compound, a heterocyclic scaffold of significant interest in drug discovery. We will dissect the synthetic pathway, explore the analytical methodologies used to characterize the tautomeric equilibrium, and delve into the computational models that predict tautomer stability. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of tautomerism in heterocyclic systems and its implications for rational drug design.
Introduction: The Significance of Tautomerism in Drug Design
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its ability to act as a bioisostere for ester and amide groups. When substituted with a thiol group at the 2-position, the molecule can exist in two interconverting isomeric forms: the thiol (–SH) and the thione (=S) tautomers. This dynamic equilibrium, known as thiol-thione tautomerism, is not merely an academic curiosity; it is a critical determinant of the molecule's biological activity.
The two tautomers possess distinct properties:
-
Thiol Form: Contains an S-H bond, making it a potential hydrogen bond donor and influencing its acidity (pKa).
-
Thione Form: Contains a C=S double bond and an N-H bond, altering its polarity, lipophilicity, and hydrogen bonding capabilities.
The dominant tautomeric form can dictate how the molecule interacts with its biological target. For instance, a receptor's active site may have a specific requirement for a hydrogen bond donor that only one tautomer can fulfill. Therefore, a thorough understanding and characterization of this equilibrium are paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Diagram 1: Thiol-Thione Tautomeric Equilibrium
Solubility and stability of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Abstract
This compound is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal and materials science.[1][2] The 1,3,4-oxadiazole scaffold is a key pharmacophore in numerous biologically active agents, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] A thorough understanding of the physicochemical properties of this compound, specifically its solubility in various solvent systems and its chemical stability under different stress conditions, is paramount for its successful application in research and development. This guide provides a comprehensive overview of the theoretical principles governing its solubility and stability, detailed experimental protocols for their evaluation, and a framework for the development of a robust, stability-indicating analytical method.
Introduction to this compound
The unique structural features of this molecule—a stable 1,3,4-oxadiazole ring, a methoxyphenyl substituent, and a reactive thiol group—dictate its chemical behavior and potential applications.
Chemical Structure and Physicochemical Properties
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Source / Basis |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂S | [6] |
| Molecular Weight | ~208.24 g/mol | [6] |
| XLogP3 | ~2.1 - 2.5 | Calculated Estimate |
| Hydrogen Bond Donors | 1 (Thiol/Thione) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (2x Ring N, 2x O) | Structural Analysis |
The thiol group (-SH) on the oxadiazole ring is known to exist in a tautomeric equilibrium with its thione (=S) form. This is a critical consideration as the two forms have different hydrogen bonding capabilities and reactivity, which can influence both solubility and stability.
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle. Quantum mechanics computations and experimental observations have shown that among the four possible isomers of oxadiazole, the 1,3,4-isomer is the most stable, which contributes to its prevalence in medicinal chemistry.[7][8] This intrinsic stability is a desirable trait in drug development. Furthermore, the oxadiazole ring is often used as a bioisosteric replacement for amide and ester groups, which can improve pharmacokinetic properties by reducing metabolic degradation.[9]
Solubility Profile
Solubility is a critical parameter for any compound intended for biological or chemical applications. It dictates the choice of solvents for synthesis, purification, formulation, and biological screening.
Theoretical Considerations: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[10] The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.
-
Polarity: The molecule possesses both polar (oxadiazole ring, thiol/thione group, methoxy ether) and non-polar (phenyl ring) regions, suggesting it is a moderately polar compound.
-
Solvent Interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the polar functionalities of the molecule, leading to moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. High solubility is anticipated in solvents like DMSO.[11]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the polar nature of the oxadiazole-thiol core, low solubility is expected in these solvents.[10]
-
Predicted Qualitative Solubility
Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Hydrogen bonding and dipole-dipole interactions. |
| Intermediate Polarity | Acetonitrile, Ethyl Acetate, Acetone | Moderate | Favorable dipole-dipole interactions. |
| Aqueous Buffers | Phosphate Buffered Saline (PBS) | Low | Limited by the non-polar methoxyphenyl group. Solubility will be pH-dependent due to the acidic thiol proton. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Mismatch in polarity; weak solute-solvent interactions. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[12] It measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solute.
-
Equilibration Time: A sufficient incubation time (e.g., 24-48 hours) is crucial to ensure that the system has reached true thermodynamic equilibrium.[12]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.[12]
-
Inert Filtration: After equilibration, the saturated solution must be separated from the excess solid. A chemically inert filter (e.g., PTFE) is used to prevent the filter material from adsorbing the solute, which would lead to an underestimation of solubility.[10]
-
Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high specificity and accuracy. A calibration curve with known standards is required to convert the analytical signal (e.g., peak area) into a concentration.[10][13]
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The excess solid is visually confirmed.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C) for 24 to 48 hours.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.[10]
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean vial.
-
Dilution: Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by comparing the peak area to a pre-established calibration curve.
-
Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature.
Chemical Stability and Degradation
Assessing the chemical stability of a compound is a regulatory requirement and is fundamental to determining its shelf-life and appropriate storage conditions.[14] Stability studies involve subjecting the compound to a range of stress conditions to identify potential degradation pathways.
Factors Influencing Stability
The stability of the target compound is primarily influenced by pH, temperature, light, and oxidizing agents. The 1,3,4-oxadiazole ring itself is thermally and chemically resistant, but the molecule as a whole is susceptible to degradation, particularly hydrolysis.[7][15]
Predicted Degradation Pathways
Based on studies of other oxadiazole derivatives, the primary degradation pathway is likely to be pH-dependent hydrolysis, leading to the opening of the oxadiazole ring.[15]
-
Acid-Catalyzed Hydrolysis: At low pH, the nitrogen atom (N-4) of the oxadiazole ring can become protonated. This activates the adjacent carbon atom for a nucleophilic attack by water, initiating a ring-opening cascade to form an aryl nitrile degradation product.[15]
-
Base-Catalyzed Hydrolysis: At high pH, direct nucleophilic attack by a hydroxide ion on the methine carbon can occur. This generates an anionic intermediate on the N-4 atom. Subsequent proton capture from water facilitates the same ring-opening to yield the degradation product.[15] The presence of a proton donor like water is critical for this degradation to proceed.[15]
Protocol for Forced Degradation Studies
Forced degradation (stress testing) is performed to understand degradation pathways and to develop a stability-indicating analytical method capable of separating the intact drug from its degradation products.[14]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105 °C). Separately, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or white light, as per ICH guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation and protect the HPLC column.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[16]
-
Column and Mobile Phase Selection:
-
Column: A reversed-phase C18 column is a logical starting point for a moderately polar compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar degradation products.[17]
-
-
Optimization: The forced degradation samples are used to optimize the method. The goal is to achieve baseline separation between the peak for the intact compound and all degradation product peaks. Adjusting the mobile phase gradient, pH, and flow rate is key.[16]
-
Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity and confirm that a peak corresponds to a single component.
-
Validation: Once optimized, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14][16]
Conclusion
The solubility and stability of this compound are governed by its distinct structural motifs. Its moderately polar nature suggests good solubility in polar organic solvents and limited solubility in nonpolar and aqueous media. The compound's stability is underpinned by the robust 1,3,4-oxadiazole core, though it is susceptible to pH-dependent hydrolytic degradation, likely via ring-opening. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for researchers to systematically characterize these critical properties, enabling informed decisions in drug discovery, formulation development, and materials science applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. rjptonline.org [rjptonline.org]
- 6. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | C9H8N2O2S | CID 683639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. scispace.com [scispace.com]
- 15. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. thieme-connect.com [thieme-connect.com]
Crystal structure analysis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
An In-Depth Technical Guide to the Structural Elucidation of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
A Foreword from the Senior Application Scientist:
The following guide details a comprehensive methodological framework for the synthesis and definitive structural analysis of this compound. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Understanding the precise three-dimensional architecture of derivatives like the title compound is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutic agents.[4]
While a published single-crystal X-ray structure for this specific molecule is not currently available in public databases, this guide leverages established, field-proven protocols and draws upon crystallographic data from closely analogous compounds to present a robust and predictive workflow. It is designed not as a mere recitation of data, but as a self-validating system of inquiry, explaining the causality behind each experimental choice to empower researchers in their own investigations.
Section 1: Synthesis and Spectroscopic Confirmation
The foundational step in any structural analysis is the unambiguous synthesis and purification of the target compound. The most reliable and widely adopted route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an appropriate acid hydrazide with carbon disulfide.[5][6] This method is favored for its high yields and operational simplicity.
Experimental Protocol 1.1: Synthesis
-
Step A: Hydrazide Formation. 3-Methoxybenzoic acid is first converted to its methyl ester (methyl 3-methoxybenzoate) via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate in refluxing ethanol to yield 3-methoxybenzohydrazide. This intermediate is the key precursor that carries the desired substituted phenyl motif.
-
Step B: Cyclization. 3-methoxybenzohydrazide (1.0 eq.) is dissolved in ethanol. To this solution, potassium hydroxide (1.1 eq.) is added and stirred until fully dissolved, creating the necessary basic environment.
-
Step C: Ring Closure. Carbon disulfide (1.2 eq.) is added dropwise to the solution at room temperature. The addition is exothermic and must be controlled. The reaction mixture is then refluxed for 8-10 hours, during which time the potassium salt of the oxadiazole precipitates. The progress is monitored by Thin Layer Chromatography (TLC).
-
Step D: Acidification and Isolation. After cooling, the reaction mixture is diluted with cold water and acidified to a pH of ~5-6 with dilute hydrochloric acid. This protonates the thiol salt, causing the target compound, this compound, to precipitate as a solid.
-
Step E: Purification. The crude solid is collected by vacuum filtration, washed thoroughly with distilled water to remove inorganic salts, and dried. Recrystallization from ethanol or an ethanol/water mixture yields the purified compound suitable for analysis.[7]
Spectroscopic Validation
Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed.
-
FT-IR (KBr, cm⁻¹): The spectrum is expected to show characteristic absorption bands. A broad peak around 3100-3000 cm⁻¹ corresponds to the N-H stretch (indicative of the thione tautomer in the solid state), a sharp peak around 2600-2550 cm⁻¹ for the S-H stretch (thiol tautomer), a strong absorption near 1610 cm⁻¹ for the C=N bond of the oxadiazole ring, and peaks around 1250 cm⁻¹ and 1040 cm⁻¹ for the asymmetric and symmetric C-O-C stretching of the ether and oxadiazole ring, respectively.[7]
-
¹H-NMR (DMSO-d₆, ppm): The spectrum should reveal a singlet for the methoxy (-OCH₃) protons around δ 3.8. The aromatic protons of the 3-methoxyphenyl ring will appear as a complex multiplet in the δ 7.0-7.8 region. A highly deshielded, broad singletexchangeable with D₂O—typically above δ 14.0, is the hallmark of the N-H proton of the thione tautomer, which predominates in DMSO solution.[8]
-
Mass Spectrometry (EI-MS): The mass spectrum should display a clear molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₉H₈N₂O₂S (208.24 g/mol ).[9]
Section 2: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing).
Experimental Protocol 2.2: From Powder to Structure
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound. A binary solvent system, such as ethanol/dichloromethane or ethyl acetate/hexane, is often effective. The goal is to allow molecules to organize slowly into a well-ordered lattice.[10]
-
Data Collection: A suitable crystal (typically <0.5 mm in any dimension) is mounted on a goniometer head. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, commonly equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[11]
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms, which are then refined to best fit the experimental data. This iterative process yields the final, highly accurate crystal structure.[12]
Workflow for Crystallographic Analysis
Caption: Workflow from synthesis to comprehensive structural analysis.
Section 3: Dissecting the Crystal Structure
Based on the structures of analogous compounds, we can predict the key structural features of this compound.
Molecular Geometry & Tautomerism
A crucial aspect of this molecule is the potential for thiol-thione tautomerism. In the solid state, 1,3,4-oxadiazole-2-thiols overwhelmingly exist in the thione form due to the formation of stable intermolecular hydrogen-bonded dimers.[5] The crystal structure would therefore be expected to feature a C=S double bond (thione) and an N-H bond, rather than a C-S single bond and an S-H bond (thiol).
Table 1: Predicted Crystallographic and Geometric Parameters (Based on data from structurally related 1,3,4-oxadiazole derivatives[12][13])
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic | This is the most common crystal system for this class of organic compounds. |
| Space Group | P2₁/c or C2/c | These centrosymmetric space groups are frequently observed for oxadiazole derivatives.[14] |
| Z (Molecules/Unit Cell) | 4 or 8 | Consistent with typical packing in monoclinic systems. |
| C=S Bond Length | ~1.68 Å | Characteristic of a carbon-sulfur double bond in a thione group. |
| C-N (in ring) | ~1.30 Å (C=N), ~1.37 Å (C-N) | Shows partial double bond character within the heterocyclic ring.[15] |
| N-N Bond Length | ~1.41 Å | Typical single bond length for N-N in a five-membered heterocyclic system.[16] |
| Dihedral Angle | 5-15° | The dihedral angle between the mean planes of the phenyl and oxadiazole rings is expected to be small, indicating near-coplanarity.[12] |
Supramolecular Architecture: The Role of Intermolecular Forces
The way molecules arrange themselves in the crystal (crystal packing) is dictated by a network of non-covalent interactions. For this molecule, the dominant interaction is predicted to be a strong N-H···S hydrogen bond.
Caption: Predicted N-H···S hydrogen bond forming a stable R²₂(8) ring motif.
This interaction creates centrosymmetric dimers, which then pack into layers. Weaker C-H···O and C-H···π interactions involving the methoxy group and the aromatic rings would further stabilize this three-dimensional network.[17]
Section 4: Computational Analysis for Deeper Insight
To complement the experimental X-ray data, computational methods are indispensable. They provide a quantitative understanding of the intermolecular forces and electronic properties that the crystal structure implies.
Hirshfeld Surface Analysis
This powerful tool is used to visualize and quantify the intermolecular interactions within the crystal.[1][15]
-
d_norm Surface: A color-mapped surface is generated around the molecule. Bright red spots highlight regions where intermolecular contacts are shorter than the van der Waals radii, indicating strong interactions like the N-H···S hydrogen bonds.
-
2D Fingerprint Plots: These plots decompose the complex 3D interactions into a 2D histogram, showing the percentage contribution of each type of contact (e.g., H···H, C···H, O···H, S···H) to the overall crystal packing. This allows for a direct comparison of the interaction patterns between different crystal structures.[14]
Density Functional Theory (DFT)
DFT calculations provide profound insights into the molecule's intrinsic electronic structure.[18]
-
Geometry Optimization: Optimizing the molecular structure in the gas phase and comparing it to the solid-state crystal structure reveals the conformational changes induced by crystal packing forces.
-
Frontier Molecular Orbitals (FMOs): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[19]
-
Molecular Electrostatic Potential (MEP): The MEP surface maps the electrostatic potential onto the electron density surface. It visually identifies the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions.[16]
Caption: Integrated workflow combining experimental and computational analyses.
Conclusion
The structural analysis of this compound is a multi-faceted process that extends far beyond simple data collection. It begins with meticulous synthesis and confirmation, proceeds through the definitive technique of single-crystal X-ray diffraction, and is completed with computational analyses like Hirshfeld surfaces and DFT. This integrated approach provides a holistic understanding of the molecule—from its precise atomic coordinates and tautomeric state to the subtle interplay of intermolecular forces governing its crystal assembly and the electronic properties that dictate its reactivity. Such a comprehensive characterization is fundamental to unlocking its full potential as a pharmacophore in modern drug discovery.
References
- 1. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rjptonline.org [rjptonline.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | C9H8N2O2S | CID 683639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives
An In-Depth Technical Guide to 5-Aryl-1,3,4-Oxadiazole-2-thiol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Prominence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere of amide and ester functionalities, enhancing its capacity for hydrogen bonding interactions while improving its pharmacokinetic profile due to increased lipophilicity.[2][3] Among its various substituted forms, the 5-aryl-1,3,4-oxadiazole-2-thiol core has garnered significant attention from the scientific community.
These molecules exist in a thiol-thione tautomerism, a dynamic equilibrium that can be crucial for their biological interactions. The presence of the aryl group at position 5 allows for extensive structural modifications to fine-tune activity, while the thiol group at position 2 not only enhances biological effects but also serves as a reactive handle for further derivatization.[4] Consequently, these derivatives have been shown to possess a remarkably broad spectrum of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, making them a fertile ground for drug discovery and development.[5][6][7][8] This guide provides a comprehensive review of the synthesis, characterization, and diverse biological activities of these promising compounds.
Part 1: Synthetic Strategies and Characterization
The construction of the 5-aryl-1,3,4-oxadiazole-2-thiol scaffold is primarily achieved through a reliable and efficient one-pot cyclization reaction. This method's prevalence is due to its use of inexpensive reagents and its applicability to large-scale synthesis.[6]
Core Synthetic Pathway
The most common and effective method for synthesizing these compounds involves the reaction of an aromatic acid hydrazide with carbon disulfide (CS₂) in an alcoholic solution under basic conditions, typically using potassium hydroxide (KOH).[9][10][11] The reaction proceeds via the formation of a potassium dithiocarbazinate salt intermediate, which upon heating, undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to form the stable 1,3,4-oxadiazole ring. Subsequent acidification of the reaction mixture precipitates the final 5-aryl-1,3,4-oxadiazole-2-thiol product.[4][10]
Caption: General synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.
Representative Experimental Protocol
The following protocol is a generalized procedure based on methodologies reported in the literature.[4][12]
Synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol
-
Step 1: Preparation of Reactant Solution: In a 250 mL round-bottom flask, dissolve benzohydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
Step 2: Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (0.12 mol) dropwise over 30 minutes. An exothermic reaction may be observed, and the color of the solution typically turns yellow-orange with the formation of a precipitate (the potassium salt intermediate).
-
Step 3: Reflux: Attach a reflux condenser to the flask and heat the mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Step 5: Acidification and Precipitation: Dissolve the resulting solid residue in cold distilled water (200 mL). Acidify the solution to pH 2-3 by the slow addition of cold 4N hydrochloric acid (HCl) with vigorous stirring. A solid precipitate will form.
-
Step 6: Isolation and Purification: Filter the precipitate using a Buchner funnel, wash thoroughly with cold water to remove inorganic salts, and then with diethyl ether.[4] The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-phenyl-1,3,4-oxadiazole-2-thiol.
Spectroscopic Characterization
Confirmation of the synthesized structure is achieved through standard spectroscopic techniques:
-
FTIR (KBr, cm⁻¹): Key absorption bands include a broad peak around 3100-3000 cm⁻¹ (N-H stretch of the thione tautomer), a sharp peak around 2600-2550 cm⁻¹ (S-H stretch of the thiol tautomer), a strong peak around 1350-1300 cm⁻¹ (C=S stretch), and characteristic peaks for C=N and C-O-C stretching within the oxadiazole ring (approx. 1610 and 1050 cm⁻¹, respectively).[4]
-
¹H NMR (DMSO-d₆, δ ppm): A characteristic deshielded singlet appears around 12.0-15.0 ppm, which is attributable to the exchangeable SH/NH proton. Aromatic protons of the 5-aryl ring typically appear in the 7.0-8.5 ppm region.[4]
-
¹³C NMR (DMSO-d₆, δ ppm): The spectrum shows two highly characteristic signals for the oxadiazole ring carbons: one for the C-S/C=S carbon around 175-180 ppm and another for the C-Aryl carbon around 158-165 ppm. Aromatic carbons are observed in their expected range of 125-135 ppm.[4]
Part 2: A Spectrum of Biological Activities
The true value of the 5-aryl-1,3,4-oxadiazole-2-thiol scaffold lies in its versatile pharmacological profile. The following sections detail the most significant biological activities reported for these derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent discovery of new antimicrobial agents.[13][14] 1,3,4-oxadiazole derivatives have emerged as a promising class of compounds in this area.[8][14]
-
Antibacterial and Antifungal Action: Numerous studies have demonstrated that 5-aryl-1,3,4-oxadiazole-2-thiols and their S-substituted derivatives exhibit potent activity against a range of pathogenic bacteria and fungi. For instance, Yarmohammadi et al. reported that 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol showed stronger activity against E. coli and S. pneumoniae than ampicillin and was over 100 times more active against P. aeruginosa.[13] The same compound also displayed better antifungal activity against A. fumigatus than the standard drug terbinafine.[13] Other derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), by preventing both planktonic cell growth and biofilm formation.[3]
-
Antitubercular Potential: Tuberculosis remains a deadly infectious disease, and drug-resistant strains of Mycobacterium tuberculosis are a major concern. A comprehensive study of 82 different 5-aryl-2-thio-1,3,4-oxadiazole derivatives revealed several compounds with potent antitubercular activity, exhibiting over 90% inhibition of mycobacterial growth at a concentration of 12.5 µg/mL.[15][16] Structure-activity relationship (SAR) studies have indicated that specific substitutions on the aryl ring are crucial for this activity.[15][16]
| Compound/Derivative | Target Organism | Activity (MIC/IC₅₀) | Reference |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100x stronger than Ampicillin | [13] |
| 5-(4-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol | M. tuberculosis H37Rv | High inhibitory activity | [13] |
| Various S-substituted derivatives | S. aureus (including MRSA) | MICs: 4–32 μg/ml | [3] |
| 5-Aryl-2-thio-1,3,4-oxadiazole series | M. tuberculosis H37Rv | >90% inhibition at 12.5 μg/mL | [15][16] |
Anticancer Activity
Cancer is a leading cause of mortality worldwide, and the development of novel, more selective, and potent anticancer agents is a primary goal of medicinal chemistry.[17] The 1,3,4-oxadiazole scaffold is present in several compounds investigated for their anticancer properties.[17][18] Derivatives of 5-aryl-1,3,4-oxadiazole-2-thiol have shown significant cytotoxic activity against various cancer cell lines through diverse mechanisms.[19][20]
-
Mechanism of Action - Tubulin Polymerization Inhibition: One of the key mechanisms identified for this class of compounds is the inhibition of tubulin polymerization.[20] Tubulin is a critical protein for cell division, and its disruption leads to cell cycle arrest and apoptosis. A study on 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[5][13][19]oxadiazole-2-thione derivatives found that compound 5a , with trimethoxy groups on both phenyl rings, had the highest cytotoxicity against HepG2 (liver), MCF-7 (breast), and HL-60 (leukemia) cancer cells, with IC₅₀ values of 12.01, 7.52, and 9.7 μM, respectively.[20] Mechanistic studies confirmed that these compounds inhibit cellular tubulin, a mode of action shared by successful clinical drugs like paclitaxel.[20]
Caption: Mechanism of anticancer action via tubulin inhibition.
-
Other Anticancer Mechanisms: Besides tubulin inhibition, these derivatives act through various other pathways. They have been investigated as inhibitors of histone deacetylase (HDAC), telomerase, and topoisomerase II.[17][18] For example, certain 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives showed excellent cytotoxic profiles against the A549 lung cancer cell line, with IC₅₀ values as low as <0.14 μM, significantly more potent than the standard drug cisplatin.[19]
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation. Antioxidants can mitigate this damage by scavenging free radicals.[21] Several studies have synthesized and evaluated 5-aryl-1,3,4-oxadiazole-2-thiol derivatives for their antioxidant potential.
The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl, and nitric oxide radical scavenging.[21][22] The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the 5-aryl ring generally enhances antioxidant activity. For example, a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives showed significant radical scavenging potential, particularly those with electron-donating substituents on linked aldehyde moieties.[22] Similarly, another study found that a 1,3,4-oxadiazolyl sulfide derivative was a more potent antioxidant than standard ascorbic acid.[23]
| Assay | Most Potent Derivative | Result (IC₅₀ or % Inhibition) | Reference |
| DPPH Radical Scavenging | Ox-6f (Flurbiprofen derivative) | IC₅₀: 25.35 µg/mL | [21] |
| Nitric Oxide Scavenging | Ox-6f (Flurbiprofen derivative) | 83.88% inhibition | [21] |
| DPPH Radical Scavenging | Compound with electron-donating groups | Significant potential | [22] |
| ABTS/DPPH Scavenging | 1,3,4-oxadiazolyl sulfide 4h | SC₅₀: 9.88 µM / 12.34 µM | [23] |
Other Notable Biological Activities
-
Anti-inflammatory Activity: Given the link between inflammation and oxidative stress, it is not surprising that many of these compounds also exhibit anti-inflammatory properties.[24] Derivatives have been shown to reduce paw edema in rat models, with some compounds showing efficacy comparable to or greater than standard drugs like indomethacin and acetylsalicylic acid.[8]
-
Enzyme Inhibition: This scaffold has proven effective as an inhibitor of various enzymes. Derivatives have been identified as inhibitors of trans-cinnamate 4-hydroxylase (C4H), acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (relevant for Alzheimer's disease), and Rho/MRTF/SRF-mediated gene transcription (relevant for fibrosis and cancer metastasis).[12][25][26]
Part 3: Future Perspectives and Conclusion
The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold is undeniably a cornerstone in modern medicinal chemistry. Its straightforward and efficient synthesis, coupled with the vast potential for chemical modification, has made it an attractive starting point for developing new therapeutic agents. The extensive body of research reviewed here highlights the remarkable versatility of these compounds, which exhibit potent activities across antimicrobial, anticancer, antioxidant, and anti-inflammatory domains.
The primary challenge moving forward is to translate this in vitro potential into clinical success. Future research should focus on:
-
Lead Optimization: Employing computational tools like molecular docking and QSAR studies to guide the rational design of derivatives with enhanced potency and selectivity for specific biological targets.[15]
-
Pharmacokinetic Profiling: Systematically evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve their drug-like characteristics.
-
Mechanism Deconvolution: Further elucidating the precise molecular mechanisms of action to better understand their therapeutic effects and potential side effects.
-
Exploring New Targets: Expanding the screening of these derivatives against novel and emerging biological targets to uncover new therapeutic applications.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives - Neliti [neliti.com]
- 8. mdpi.com [mdpi.com]
- 9. jchemrev.com [jchemrev.com]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The structure-antituberculosis activity relationships study in a series of 5-aryl-2-thio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijnrd.org [ijnrd.org]
- 18. media.neliti.com [media.neliti.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmatutor.org [pharmatutor.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Abstract: This document provides a detailed, two-step protocol for the synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis proceeds through the formation of a 3-methoxybenzoyl hydrazide intermediate, followed by a base-catalyzed cyclization with carbon disulfide. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and reliable results.
Introduction and Scientific Context
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents.[1] Derivatives of 1,3,4-oxadiazole-2-thiol, in particular, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties.[2][3] The thiol group at the 2-position provides a crucial reactive handle for further molecular elaboration, making these compounds versatile building blocks for creating extensive libraries of potential drug candidates.
This application note details a robust and validated synthetic route to this compound. The protocol is broken down into two primary stages: the synthesis of the key intermediate, 3-methoxybenzoyl hydrazide, and its subsequent cyclization to form the target oxadiazole ring. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction dynamics.
Reaction Mechanism and Rationale
The synthesis is achieved via a logical and well-established pathway. The overall transformation is depicted below.
References
Application Notes and Protocols for Determining the Antimicrobial Potency of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Introduction: The Imperative for Novel Antimicrobial Agents
The global rise of antimicrobial resistance (AMR) presents a formidable challenge to modern medicine, threatening to render common infections untreatable.[1][2] This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the various heterocyclic compounds explored, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5]
The 1,3,4-oxadiazole ring system is not only metabolically stable but also serves as a bioisostere for amide and ester functionalities, potentially enhancing biological activity through hydrogen bond interactions.[6] The introduction of a thiol group at the 2-position and a methoxyphenyl substituent at the 5-position of the oxadiazole ring, as in 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, may further modulate its lipophilicity and electronic properties, which can be crucial for its interaction with microbial targets.[3][7] Derivatives of 1,3,4-oxadiazole have been shown to target various microbial pathways, including cell wall synthesis, protein synthesis, and nucleic acid replication.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial activity of this compound. The methodologies detailed herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reproducible and reliable data.[8][9] The protocols cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), two fundamental parameters in the characterization of a novel antimicrobial agent.
Materials and Reagents
Test Compound and Control Antibiotics
-
This compound: Purity >95%
-
Positive Control Antibiotics:
-
Ciprofloxacin (for Gram-negative bacteria)
-
Vancomycin (for Gram-positive bacteria)
-
Amphotericin B (for fungi)
-
-
Solvent for Test Compound: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
Microbial Strains
A panel of clinically relevant and quality control strains should be used.
-
Gram-positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus niger (e.g., ATCC 16404)
-
Culture Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sabouraud Dextrose Broth (SDB)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile pipettes and tips
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
1. Preparation of Test Compound Stock Solution:
- Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL. The choice of a high concentration in DMSO is to minimize the final solvent concentration in the assay, which should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.
2. Preparation of Serial Dilutions in 96-Well Plate:
- Dispense 100 µL of the appropriate sterile broth (CAMHB for bacteria, SDB for fungi) into wells 2 through 12 of a 96-well microtiter plate.[12]
- Add 200 µL of the test compound stock solution to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This will create a concentration gradient of the test compound.
- Well 11 will serve as the growth control (containing broth and inoculum but no test compound).[10]
- Well 12 will serve as the sterility control (containing only broth).[10]
3. Preparation of Microbial Inoculum:
- From a fresh (18-24 hour) culture on an appropriate agar plate (MHA for bacteria, SDA for fungi), pick several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13]
- Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[14]
4. Inoculation and Incubation:
- Add 100 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
- Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.[12][15]
5. Interpretation of Results:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.[10]
Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Agar Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[16][17]
1. Preparation of 'this compound' Disks:
- As this is a novel compound, the optimal disk concentration needs to be determined empirically. A starting point could be to prepare a solution of the compound in a volatile solvent (e.g., acetone or ethanol) and impregnate sterile 6 mm paper disks with a known amount (e.g., 30 µ g/disk ). The solvent must be allowed to evaporate completely in a sterile environment.
2. Inoculum Preparation and Inoculation of Agar Plate:
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[13]
- Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[18]
- Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[18]
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[18]
3. Placement of Disks and Incubation:
- Using sterile forceps, place the prepared antimicrobial disks on the inoculated MHA plate.[16] Ensure the disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[19]
- Gently press the disks to ensure complete contact with the agar surface.[18]
- Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[16]
4. Interpretation of Results:
- Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[13] The size of the zone is proportional to the susceptibility of the organism to the compound.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][20] This test is performed as a follow-up to the MIC assay.
1. Subculturing from MIC Plate:
- From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.[12]
2. Plating and Incubation:
- Spot-plate the 10 µL aliquot onto a sterile MHA plate.
- Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
- Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[12]
3. Interpretation of Results:
- After incubation, count the number of colonies on each spot.
- The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[20][21]
Logical Flow from MIC to MBC
Caption: Sequential workflow from MIC to MBC determination.
Data Presentation and Interpretation
The results of the antimicrobial assays should be summarized in a clear and concise table format.
Table 1: Representative MIC and MBC Data for this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Gram-positive | ||||
| S. aureus | 29213 | Data | Data | Data |
| B. subtilis | 6633 | Data | Data | Data |
| Gram-negative | ||||
| E. coli | 25922 | Data | Data | Data |
| P. aeruginosa | 27853 | Data | Data | Data |
| Fungi | ||||
| C. albicans | 90028 | Data | N/A | N/A |
| A. niger | 16404 | Data | N/A | N/A |
Interpretation of MBC/MIC Ratio:
The MBC/MIC ratio is used to determine whether the compound is bactericidal or bacteriostatic.
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, the following quality control measures are essential:
-
Sterility Control: The sterility control well (well 12 in the MIC plate) should remain clear, indicating no contamination of the broth medium.
-
Growth Control: The growth control well (well 11) should show turbidity, confirming the viability of the microbial inoculum.
-
Reference Standards: The MIC values for the control antibiotics (Ciprofloxacin, Vancomycin, Amphotericin B) against the respective quality control strains must fall within the acceptable ranges defined by CLSI.[22]
-
Solvent Control: A control plate with the highest concentration of DMSO used in the assay should be included to ensure the solvent has no inhibitory effect on microbial growth.
-
Replicate Experiments: All experiments should be performed in triplicate to ensure the reproducibility of the results.
By adhering to these rigorous protocols and quality control measures, researchers can confidently evaluate the antimicrobial potential of this compound and contribute valuable data to the ongoing search for novel antimicrobial agents.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. asm.org [asm.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. microchemlab.com [microchemlab.com]
- 22. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Anticancer Cell Line Screening with 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Abstract
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] Compounds featuring this core structure have been shown to target various biological pathways in cancer cells, such as inhibiting critical enzymes like telomerase, histone deacetylases (HDACs), and thymidylate synthase.[3][4][5] This application note provides a comprehensive, field-tested guide for researchers and drug development professionals on the in vitro screening of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a representative member of this promising class of compounds. We present a structured, multi-tiered experimental approach, beginning with a broad assessment of cytotoxicity and progressing to more detailed mechanistic studies to elucidate the compound's effects on apoptosis and cell cycle progression. The protocols herein are designed to be robust and self-validating, incorporating essential controls and detailed data interpretation guidelines to ensure scientific rigor and reproducibility.
Introduction and Strategic Overview
The discovery of novel, effective, and selective anticancer agents remains a paramount challenge in oncology research. The 1,3,4-oxadiazole heterocycle has emerged as a scaffold of significant interest due to its synthetic tractability and the potent anticancer activity demonstrated by its derivatives against a wide array of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), colon (HT-29), and lung (A549).[1][3][6] These compounds can induce cell death and inhibit proliferation through diverse mechanisms of action.[4]
This guide outlines a systematic workflow for the initial characterization of the anticancer properties of this compound. The strategy is designed to efficiently progress from a general assessment of bioactivity to a more refined understanding of its cellular mechanism.
Our proposed screening cascade involves three key stages:
-
Primary Screening (Cytotoxicity): A broad evaluation of the compound's ability to reduce cell viability across a panel of selected cancer cell lines using the MTT assay. This stage aims to identify sensitive cell lines and determine the half-maximal inhibitory concentration (IC50).
-
Secondary Screening (Apoptosis): A mechanistic investigation into the mode of cell death induced by the compound in the most sensitive cell line(s), using Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
-
Tertiary Screening (Cell Cycle Analysis): An examination of the compound's effect on cell cycle progression, using PI staining and flow cytometry to identify any cell cycle arrest, which is a common mechanism for anticancer agents.
Figure 1: Proposed experimental workflow for screening this compound.
Materials and Reagents
Successful and reproducible screening requires high-quality reagents and well-characterized cell lines.
| Item | Description / Recommended Source |
| Test Compound | This compound, purity >95%. |
| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade. |
| Cancer Cell Lines | Recommended panel: MCF-7 (breast), HepG2 (liver), A549 (lung), HT-29 (colon). Authenticated via STR profiling.[7] |
| Normal Cell Line | Optional control: e.g., Human skin fibroblasts, to assess cancer cell selectivity.[8][9] |
| Culture Medium | RPMI-1640 or DMEM, as recommended by the cell line supplier (e.g., ATCC). |
| Supplements | Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, L-Glutamine. |
| Buffers & Reagents | Phosphate-Buffered Saline (PBS), Trypsin-EDTA, 70% Ethanol (cold), RNase A. |
| Assay Kits/Dyes | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI). |
| Plates/Flasks | T-75 culture flasks, 96-well flat-bottom plates for MTT, 6-well plates for flow cytometry assays. |
| Equipment | Humidified CO2 incubator (37°C, 5% CO2), Biosafety cabinet, Microplate reader (570 nm), Flow cytometer, Centrifuge. |
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[12] The amount of formazan, which is subsequently solubilized, is directly proportional to the number of living, metabolically active cells.
Step-by-Step Methodology
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue). b. Dilute the cell suspension to an optimized density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium per well of a 96-well plate.[11] c. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. d. Crucial Controls: Include "vehicle control" wells (medium with the same final DMSO concentration as the highest drug concentration) and "untreated control" wells (medium only).[14]
-
Incubation: a. Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition and Formazan Solubilization: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15] c. Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]
Data Analysis and Interpretation
The primary output is the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the vehicle control.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Generate Dose-Response Curve: Plot Percent Viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC50 value.
Table 1: Example MTT Assay Data for Compound on MCF-7 Cells (48h)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Untreated Control | 1.254 | 0.088 | 100.0% |
| Vehicle (0.1% DMSO) | 1.249 | 0.091 | 99.6% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 1.052 | 0.063 | 83.9% |
| 5 | 0.781 | 0.051 | 62.1% |
| 10 | 0.630 | 0.045 | 50.1% |
| 25 | 0.315 | 0.030 | 24.9% |
| 50 | 0.155 | 0.021 | 12.1% |
| 100 | 0.098 | 0.015 | 7.5% |
| Calculated IC50 | ~10 µM |
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[16]
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17][18]
-
Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]
Figure 2: Principle of distinguishing cell populations using Annexin V and Propidium Iodide (PI).
Step-by-Step Methodology
-
Cell Culture and Treatment: a. Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to attach overnight. b. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: a. Collect both floating (apoptotic) and adherent cells. Aspirate the culture medium into a centrifuge tube. b. Gently wash the adherent cells with PBS, then detach them using Trypsin-EDTA. c. Combine the detached cells with the medium collected in the previous step. Centrifuge at 500 x g for 5 minutes.
-
Staining: a. Discard the supernatant and wash the cell pellet once with cold PBS. b. Resuspend the cells in 100 µL of 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[18] c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. d. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
Data Analysis and Interpretation
The data is visualized as a dot plot with four quadrants:
-
Lower-Left (Q4: Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic cells/debris.
A significant increase in the percentage of cells in the lower-right and upper-right quadrants in treated samples compared to the control indicates that the compound induces apoptosis.
Table 2: Example Apoptosis Assay Data for MCF-7 Cells (24h)
| Treatment | % Viable (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) |
| Vehicle Control | 94.5% | 2.1% | 3.0% |
| Compound (10 µM) | 65.2% | 18.5% | 15.1% |
| Compound (20 µM) | 30.1% | 35.8% | 32.4% |
Protocol 3: Cell Cycle Analysis by PI Staining
Principle
Cell cycle analysis relies on the quantitative staining of cellular DNA with a fluorescent dye like Propidium Iodide (PI).[19] Since PI binding is stoichiometric, the fluorescence intensity of a stained cell is directly proportional to its DNA content. This allows a flow cytometer to distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[20] A "sub-G1" peak often represents apoptotic cells with fragmented DNA.[20]
Step-by-Step Methodology
-
Cell Culture and Treatment: a. Seed and treat cells as described in the apoptosis protocol (Section 4.2, Step 1).
-
Cell Harvesting and Fixation: a. Harvest cells as described in the apoptosis protocol (Section 4.2, Step 2). b. Wash the cell pellet with cold PBS. c. Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[21] d. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet twice with cold PBS. c. Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase is critical to prevent staining of double-stranded RNA.[20][21] d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel for PI. b. Collect at least 10,000-20,000 events per sample for accurate analysis.
Data Analysis and Interpretation
The data is displayed as a histogram of cell count versus DNA content (fluorescence intensity). Cell cycle modeling software (e.g., FlowJo, ModFit) is used to deconvolute the histogram and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) in treated samples compared to the control indicates cell cycle arrest at that checkpoint.
Table 3: Example Cell Cycle Analysis Data for MCF-7 Cells (24h)
| Treatment | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 1.8% | 65.4% | 22.1% | 12.5% |
| Compound (10 µM) | 8.9% | 35.2% | 15.5% | 49.3% |
| Compound (20 µM) | 15.7% | 20.1% | 8.7% | 66.2% |
This example data suggests the compound induces a strong G2/M phase arrest and subsequent apoptosis.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| MTT Assay: High background absorbance | - Medium contamination (bacterial/yeast).- Phenol red or serum interference. | - Use fresh, sterile reagents and aseptic technique.- Use serum-free and phenol red-free medium for the MTT incubation step.[14] |
| MTT Assay: High variability between replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette.- Avoid using the outer wells or fill them with sterile PBS.[14] |
| Flow Cytometry: High debris/low cell count | - Excessive trypsinization.- Overly harsh vortexing.- Cells are too fragile. | - Reduce trypsin incubation time.- Mix cells by gentle pipetting instead of vortexing.- Reduce centrifugation speeds. |
| Apoptosis Assay: High PI+ population in control | - Poor cell health/culture conditions.- Rough cell handling during harvesting. | - Ensure cells are healthy and in the log growth phase.- Handle cells gently; avoid harsh centrifugation or pipetting. |
| Cell Cycle Assay: Broad G1/G2 peaks (high CV) | - Inconsistent staining.- Cell doublets or clumps.- Flow cytometer not properly aligned. | - Ensure complete cell resuspension in staining buffer.- Filter cells through a nylon mesh before analysis.- Perform instrument quality control and compensation setup.[21] |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can generate a comprehensive preliminary profile of the compound's biological activity. This foundational data is critical for making informed decisions regarding further preclinical development, including mechanism of action studies and in vivo efficacy testing.
References
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. benchchem.com [benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols: In Vitro α-Glucosidase Inhibition Assay Using 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The thiol-substituted derivatives, in particular, have garnered significant interest as potent enzyme inhibitors.[4] 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol belongs to this promising class of compounds. Research has shown that various derivatives of 1,3,4-oxadiazole-2-thiol are effective inhibitors of several key enzymes associated with prevalent diseases such as diabetes and Alzheimer's disease.[5]
This application note provides a detailed protocol for assessing the inhibitory potential of this compound against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes.[6]
The Scientific Rationale: Targeting α-Glucosidase for Diabetes Management
α-Glucosidase, an enzyme located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[6] Inhibiting this enzyme slows down carbohydrate digestion, leading to a reduced postprandial glucose spike.[6] This mechanism is a cornerstone in the management of type 2 diabetes.[6] Acarbose is a well-known α-glucosidase inhibitor used in clinical practice.[6][7] The exploration of novel and potent α-glucosidase inhibitors, such as this compound, is a critical area of drug discovery.
Principle of the Assay
This protocol employs a colorimetric in vitro assay to determine the α-glucosidase inhibitory activity of this compound. The assay is based on the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. This reaction releases p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[6][7] In the presence of an inhibitor, the rate of pNPG hydrolysis decreases, resulting in a reduced absorbance. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Experimental Workflow Overview
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols for the Development of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol Derivatives with Improved Activity
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the strategic design, synthesis, and evaluation of novel derivatives of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. By leveraging established synthetic routes and integrating modern in-silico screening techniques, this guide aims to streamline the development of potent and selective therapeutic agents. We will delve into the rationale behind structural modifications, provide detailed experimental protocols, and outline robust methodologies for biological screening and data interpretation.
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable physicochemical properties and diverse biological activities.[1][2][3] Its planar structure and ability to act as a bioisostere for amide and ester groups contribute to its capacity to interact with various biological targets.[4] The presence of a thiol group at the 2-position of the oxadiazole ring often enhances the biological profile of these compounds.[5] The 3-methoxyphenyl substituent at the 5-position provides a key structural motif for further derivatization, allowing for the exploration of structure-activity relationships (SAR).
The development of new derivatives is driven by the need to overcome challenges such as drug resistance and to improve the therapeutic index of existing agents. By systematically modifying the core structure of this compound, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties to achieve enhanced efficacy and safety.
Strategic Design of Novel Derivatives
The design of new derivatives should be guided by a clear understanding of the target biological activity and the principles of medicinal chemistry. Key strategies include:
-
Modification of the Thiol Group: The thiol group is a reactive handle that can be readily alkylated, acylated, or converted to other functional groups to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability.
-
Substitution on the Phenyl Ring: The methoxy group and the aromatic ring itself offer sites for introducing various substituents to explore electronic and steric effects on biological activity.
-
Hybridization with Other Pharmacophores: Conjugating the 1,3,4-oxadiazole core with other known bioactive moieties, such as piperazine or benzimidazole, can lead to hybrid molecules with potentially synergistic or novel mechanisms of action.[6][7]
2.1. In-Silico Screening and Molecular Docking
Before embarking on extensive synthesis, computational tools can be invaluable for prioritizing candidate molecules.
-
Prediction of Biological Activity: Online tools like PASS (Prediction of Activity Spectra for Substances) can forecast the likely biological activities of designed compounds.[8]
-
ADMET Prediction: Software such as SwissADME can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like characteristics.[8]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[9][10][11] By docking proposed derivatives into the active site of a relevant biological target (e.g., an enzyme or receptor), researchers can estimate binding affinities and identify key interactions, guiding the design of more potent inhibitors.[12]
Workflow for In-Silico Guided Drug Design
Caption: In-silico workflow for designing and prioritizing derivatives.
Synthesis Protocols
The synthesis of this compound and its derivatives generally follows a well-established multi-step procedure.
3.1. Synthesis of the Core Scaffold: this compound
This synthesis typically involves the reaction of 3-methoxybenzoic acid hydrazide with carbon disulfide in a basic medium.[13]
Protocol 3.1: Synthesis of this compound
-
Step 1: Synthesis of 3-Methoxybenzoyl Hydrazide:
-
To a solution of methyl 3-methoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 3-methoxybenzoyl hydrazide.
-
-
Step 2: Cyclization to form this compound:
-
Dissolve 3-methoxybenzoyl hydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.
-
Add carbon disulfide (1.5 equivalents) dropwise to the cooled solution.
-
Reflux the reaction mixture for 10-12 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield the title compound.[14]
-
3.2. Synthesis of S-Substituted Derivatives
The thiol group of the core scaffold can be readily alkylated to produce a variety of S-substituted derivatives.
Protocol 3.2: General Procedure for S-Alkylation
-
Dissolve this compound (1 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add the desired alkyl halide (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol, ethyl acetate).
3.3. Characterization of Synthesized Compounds
The structure of all synthesized compounds must be unequivocally confirmed using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. For the core scaffold, look for peaks corresponding to S-H, C=N, and C-O-C stretching.[5][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of protons and carbons, confirming the overall structure.[5][15]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]
| Technique | Expected Observations for this compound |
| **IR (cm⁻¹) ** | ~2550-2600 (S-H stretch), ~1600-1650 (C=N stretch), ~1200-1300 (C-O-C stretch)[5] |
| ¹H NMR (ppm) | Aromatic protons (multiplets), methoxy protons (singlet, ~3.8 ppm), SH proton (broad singlet, variable) |
| ¹³C NMR (ppm) | Aromatic carbons, methoxy carbon, and two distinct signals for the oxadiazole ring carbons[5] |
| MS (m/z) | Molecular ion peak corresponding to the calculated molecular weight |
Biological Evaluation Protocols
The choice of biological assays will depend on the therapeutic area of interest. Below are protocols for common screening assays.
4.1. Antimicrobial Activity Screening
Protocol 4.1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]
-
Preparation of Inoculum: Culture the bacterial strain in Mueller-Hinton Broth (MHB) at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using MHB.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[16]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 4.2: Agar Well Diffusion Method
This is a qualitative or semi-quantitative method to assess antimicrobial activity.[17]
-
Plate Preparation: Spread a standardized inoculum of the test microorganism onto the surface of a Mueller-Hinton Agar plate.
-
Well Creation: Create wells of a specific diameter in the agar.
-
Compound Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
4.2. Anticancer Activity Screening
Protocol 4.3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Analysis
A systematic analysis of the biological data in conjunction with the structural modifications is crucial for understanding the SAR.
Diagram of Structure-Activity Relationship (SAR) Analysis
Caption: A flowchart illustrating the SAR analysis process.
Key questions to address during SAR analysis include:
-
How does the nature of the substituent on the thiol group affect activity?
-
What is the impact of the position and electronic nature of substituents on the phenyl ring?
-
Are there specific structural features that correlate with increased potency or selectivity?
The insights gained from SAR studies will guide the next cycle of derivative design and optimization, ultimately leading to the identification of lead compounds with improved therapeutic potential.
Conclusion
The development of novel derivatives of this compound represents a promising avenue for the discovery of new therapeutic agents. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can systematically explore the chemical space around this versatile scaffold. The protocols and strategies outlined in this document provide a solid foundation for initiating and advancing drug discovery programs centered on 1,3,4-oxadiazole chemistry.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. benthamscience.com [benthamscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity | Chettinad Health City Medical Journal (E-2278-2044 & P-2277-8845) [medical.advancedresearchpublications.com]
- 9. In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity | Journal of Applied Pharmaceutical Research [japtronline.com]
- 10. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
Application Notes & Protocols: Leveraging 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol as a Privileged Scaffold in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Scientific Imperative for the 1,3,4-Oxadiazole-2-thiol Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions.[1][2] This scaffold is considered a "privileged structure" because its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4][5][6][7][8][9] The 1,3,4-oxadiazole core can act as a bioisostere for amide and ester groups, enhancing metabolic stability and improving pharmacokinetic profiles.[7]
The introduction of a thiol group at the 2-position and an aryl moiety at the 5-position of the oxadiazole ring creates a versatile scaffold ripe for chemical modification and optimization. The 5-aryl group plays a crucial role in modulating the compound's interaction with biological targets, while the 2-thiol group not only contributes to the biological activity but also serves as a reactive handle for generating diverse libraries of derivatives through reactions like S-alkylation.[10][11] The specific choice of a 3-methoxyphenyl group at the 5-position offers distinct advantages. The methoxy substituent can influence the molecule's lipophilicity, metabolic pathways, and potential for hydrogen bond formation, providing a nuanced tool for fine-tuning the structure-activity relationship (SAR).
This guide provides a comprehensive framework for utilizing 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol as a foundational scaffold for the discovery of novel therapeutic agents. We will detail its synthesis, characterization, and protocols for evaluating its potential as an anticancer and antimicrobial agent.
Core Scaffold: this compound
Caption: Chemical structure of the core scaffold.
Section 2: Synthesis and Characterization Protocol
A robust and reproducible synthesis is the cornerstone of any scaffold-based drug discovery program. The most common and efficient route to synthesize 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in an alkaline medium.[3][10]
Protocol 2.1: Synthesis of this compound
Rationale: This one-pot reaction proceeds through the formation of a dithiocarbazate intermediate from the reaction of the acid hydrazide with carbon disulfide under basic conditions. Intramolecular cyclization with the elimination of water, followed by acidification, yields the desired 1,3,4-oxadiazole-2-thiol, which exists in tautomeric equilibrium with its thione form.
Materials:
-
3-Methoxybenzoyl hydrazide
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Carbon disulfide (CS₂)
-
Distilled water
-
Hydrochloric acid (HCl), concentrated
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Step 1: Preparation of the Reaction Mixture
-
In a 250 mL round-bottom flask, dissolve 3-methoxybenzoyl hydrazide (10 mmol) and potassium hydroxide (15 mmol) in 50 mL of absolute ethanol.
-
Cool the resulting solution in an ice bath to approximately 0-5°C with continuous stirring.
-
-
Step 2: Addition of Carbon Disulfide
-
To the cooled, stirring solution, add carbon disulfide (15 mmol) dropwise over 15-20 minutes.
-
Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Step 3: Refluxing
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain it for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 4: Isolation and Purification
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold distilled water.
-
Acidify the aqueous solution by adding concentrated HCl dropwise until the pH is approximately 2-3, leading to the precipitation of the crude product.
-
Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water to remove any inorganic impurities, and dry under vacuum.
-
-
Step 5: Recrystallization
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
-
Workflow: Synthesis of the Scaffold
Caption: General workflow for the synthesis of the core scaffold.
Protocol 2.2: Physicochemical and Spectroscopic Characterization
To ensure the identity and purity of the synthesized scaffold, a standard battery of analytical tests is required.
-
Melting Point: Determine the melting point using a digital melting point apparatus. A sharp melting point range is indicative of high purity.
-
FTIR Spectroscopy: Record the IR spectrum using KBr pellets. Look for characteristic peaks: S-H stretch (around 2550-2600 cm⁻¹), C=N stretch (around 1510-1550 cm⁻¹), and C-O-C stretch (around 1100-1200 cm⁻¹).[10]
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Mass Spectrometry (MS): Determine the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of the product (C₉H₈N₂O₂S).[10]
Section 3: Protocols for Biological Evaluation
The 1,3,4-oxadiazole scaffold is a versatile starting point for developing agents against various diseases. Below are standardized protocols for initial in vitro screening for anticancer and antimicrobial activities.
Protocol 3.1: In Vitro Anticancer Activity - MTT Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13] The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the concentration at which the test compound inhibits cell growth by 50% (IC₅₀).[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal (non-malignant) human cell line (e.g., MCF-10A) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified 5% CO₂ incubator at 37°C
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[15]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution (e.g., 20 mM) of the synthesized compound(s) in sterile DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Include a vehicle control (cells treated with medium containing 0.5% DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percent viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ in normal cells / IC₅₀ in cancer cells . A higher SI value indicates greater selectivity for cancer cells.[16][17]
-
Workflow: In Vitro Anticancer Screening
Caption: Experimental workflow for MTT-based cytotoxicity screening.
Protocol 3.2: In Vitro Antimicrobial Activity - Broth Microdilution for MIC Determination
Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][18][19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile broth.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]
-
-
Compound Dilution:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution (in a suitable solvent like DMSO, diluted in broth) to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (inoculum with no compound), a negative control (broth only), and a control with a standard antibiotic.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.[18]
-
Section 4: Data Presentation
Clear and standardized data presentation is crucial for interpreting results and comparing the efficacy of different derivatives.
Table 1: Example Data Summary for In Vitro Cytotoxicity
| Compound ID | Cancer Cell Line | Normal Cell Line | IC₅₀ (µM) vs. Cancer Cells | IC₅₀ (µM) vs. Normal Cells | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Scaffold-01 | MCF-7 | MCF-10A | Data to be determined | Data to be determined | Calculated |
| Scaffold-01 | A549 | MCF-10A | Data to be determined | Data to be determined | Calculated |
| Doxorubicin | MCF-7 | MCF-10A | Reference value | Reference value | Calculated |
Table 2: Example Data Summary for Antimicrobial Activity
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) |
|---|---|---|---|
| Scaffold-01 | Staphylococcus aureus | Positive | Data to be determined |
| Scaffold-01 | Escherichia coli | Negative | Data to be determined |
| Ciprofloxacin | Staphylococcus aureus | Positive | Reference value |
| Ciprofloxacin | Escherichia coli | Negative | Reference value |
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. tandfonline.com [tandfonline.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization method for purifying 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Application Note & Protocol
Topic: High-Purity Recovery of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol via Optimized Recrystallization
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel therapeutic agents.[1][2][3] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and compromise the biological activity and safety of the final products. This document provides a comprehensive, field-tested guide to the purification of this compound using the recrystallization method. It details the underlying principles, a systematic protocol for solvent selection, the main purification workflow, and a troubleshooting guide to address common challenges.
The Imperative for Purity: Scientific Rationale
Recrystallization is a powerful purification technique for solid organic compounds.[4][5] The process leverages differences in solubility between the target compound and its impurities within a chosen solvent system. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures.[4][6] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered crystal lattice. This lattice structure inherently excludes impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[4] For heterocyclic compounds like oxadiazoles, which often possess moderate polarity and good crystallinity, this method is particularly effective.[7]
The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[6] The choice is guided by the principle of "like dissolves like," but must be empirically verified.[6][8] For this compound, the presence of an aromatic ether group and the polar oxadiazole-thiol moiety suggests that polar protic solvents like ethanol or solvent mixtures are likely candidates. Published procedures for similar oxadiazole derivatives frequently report the use of ethanol or aqueous ethanol for recrystallization, providing a strong starting point for optimization.[2][9]
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Protocols
Part A: Protocol for Solvent System Screening
The success of recrystallization hinges on identifying a solvent that provides high solubility at its boiling point and low solubility at room temperature or below. This protocol outlines a systematic, small-scale method to screen potential solvents.
Materials:
-
Crude this compound
-
Test tubes or small Erlenmeyer flasks
-
Candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Water, Toluene)
-
Heating source (hot plate or water bath)
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
To each tube, add a candidate solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Note whether the solid dissolves. A good solvent will not dissolve the compound at this stage.[4]
-
If the solid did not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate to the solvent's boiling point. Add more solvent dropwise, if necessary, until the solid just dissolves. Record the approximate volume of solvent used.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form after 10-15 minutes, try to induce crystallization by scratching the inside of the test tube with a glass rod just below the surface of the solution.[10]
-
If crystals form, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal yield.
-
Evaluate the outcome based on the quantity and quality of the crystals formed.
Data Interpretation Table:
| Solvent | Solubility at 25°C (in ~0.5 mL) | Solubility at Boiling Point | Crystal Formation on Cooling | Estimated Yield & Quality | Suitability |
| Ethanol | Insoluble/Slightly Soluble | Soluble | Abundant, well-formed crystals | High | Excellent |
| Methanol | Slightly Soluble | Very Soluble | Fewer crystals, potential loss | Moderate | Good |
| Water | Insoluble | Insoluble | N/A | None | Unsuitable (as single solvent) |
| Ethyl Acetate | Slightly Soluble | Soluble | Good crystal formation | High | Excellent |
| Toluene | Soluble | Very Soluble | No/poor crystal formation | Low | Unsuitable |
| Hexane | Insoluble | Insoluble | N/A | None | Unsuitable (as single solvent) |
Note: Ethanol and Ethyl Acetate are predicted to be excellent single-solvent candidates. A two-solvent system, such as Ethanol/Water, may also be effective.[11]
Part B: Protocol for Bulk Recrystallization
This protocol assumes ethanol has been selected as the optimal solvent based on the screening process.
Materials:
-
Crude this compound
-
Erlenmeyer flask (sized so the solvent fills it to about one-third to one-half of its volume)
-
Condenser (optional, but recommended for volatile solvents)
-
Heating mantle or hot plate
-
Boiling chips
-
Hot gravity filtration setup (stemless funnel, fluted filter paper) - if needed
-
Büchner funnel and filter flask for vacuum filtration
-
Cold ethanol for washing
Procedure:
-
Dissolution: Place the crude solid and a few boiling chips into an Erlenmeyer flask. Add a small portion of ethanol, bring the mixture to a gentle boil, and continue adding hot ethanol in small increments until the solid is completely dissolved. Crucially, use the minimum amount of boiling solvent necessary to achieve full dissolution to ensure the solution is saturated upon cooling. [10]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute's weight). Re-heat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Preheat a stemless funnel and a receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[11] Pour the hot solution through the fluted filter paper.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Avoid disturbing the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold ethanol to rinse away any adhering mother liquor containing impurities.[4] Using cold solvent is critical to avoid redissolving the product.[10]
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at low heat can be used. The solid is considered dry when it reaches a constant weight.[10]
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity. Compare the purified product to the crude material using Thin-Layer Chromatography (TLC).
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , and the solution is not saturated.[13] 2. The solution is supersaturated .[10][13] | 1. Gently boil off some of the solvent to increase the concentration and attempt to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[13] |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly, or is too concentrated.[14] | 1. Re-heat the mixture to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[12] 2. Consider using a solvent with a lower boiling point. |
| Low Recovery / Poor Yield | 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[12] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not sufficiently cold.[10] | 1. Evaporate some of the mother liquor and cool to recover a second crop of crystals (which may be less pure). 2. Ensure the filtration apparatus is sufficiently pre-heated. Use a slight excess of solvent before hot filtration and boil it off afterward.[11][14] 3. Always use ice-cold solvent for washing the final crystals. |
| Crystals Form Too Quickly in Bulk | The solution is cooling too rapidly, trapping impurities.[12] | Re-heat the solution to redissolve the solid, add a small excess of solvent (10-20%), and ensure the flask is well-insulated (e.g., by placing it on a cork ring) to promote slower cooling.[12] |
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Abstract
This document details a robust, specific, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. This compound is a key intermediate in medicinal chemistry, and its purity is critical for subsequent synthetic steps and final drug substance quality.[1][2] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with photodiode array (PDA) detection. The protocol has been developed and validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and drug development environments.[3][4]
Introduction and Scientific Rationale
This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their wide range of biological activities.[5][6] Accurate determination of the purity of such active pharmaceutical ingredient (API) precursors is a regulatory requirement and fundamental to ensuring the safety and efficacy of the final product.[7] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and precision.[8]
Rationale for Method Selection:
-
Reverse-Phase Chromatography (RP-HPLC): The target analyte possesses significant hydrophobic character due to the presence of a methoxyphenyl ring system. This makes it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase, which is the principle of RP-HPLC.[9]
-
Buffered Mobile Phase: The 2-thiol group on the oxadiazole ring is weakly acidic. Maintaining a consistent mobile phase pH via a buffer is critical to suppress the ionization of this group. This prevents peak tailing and ensures reproducible retention times by maintaining the analyte in a single, neutral form.[10]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased during the run, is employed. This strategy ensures that impurities with a wide range of polarities can be eluted and resolved effectively, providing a comprehensive purity profile while maintaining a reasonable analysis time.
-
Photodiode Array (PDA) Detection: A PDA detector is superior to a standard UV detector for purity analysis. It allows for the acquisition of the entire UV-Vis spectrum for each eluting peak. This capability is crucial for:
-
Peak Purity Assessment: To confirm if a chromatographic peak corresponds to a single compound.
-
Optimal Wavelength Selection: To determine the absorbance maximum (λmax) for the analyte, ensuring maximum sensitivity.[11]
-
Impurity Identification: To provide spectral information that can aid in the tentative identification of unknown impurities.
-
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector (e.g., Waters Alliance, Agilent 1260 Infinity II, or equivalent).
-
Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters SunFire C18, or equivalent).
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (Purity >99.5%)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Mobile Phase B (Organic): Acetonitrile
-
Use HPLC grade acetonitrile directly. Filter and degas as needed.
-
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
-
-
Standard Working Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well.
-
-
Sample Working Solution (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Prepare the solution following the same procedure as the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to the mark with diluent, and mix well.
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | PDA detection, 254 nm for quantification (verify λmax from spectrum) |
| Run Time | 30 minutes |
HPLC Analysis and System Suitability
The following diagram illustrates the general workflow for the HPLC purity analysis.
Caption: General workflow for HPLC purity analysis.
Before commencing sample analysis, the system's performance must be verified through a System Suitability Test (SST). This ensures that the chromatographic system is adequate for the intended analysis.[8]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the main analyte peak |
| Theoretical Plates (N) | > 2000 for the main analyte peak |
| %RSD of Peak Area | ≤ 2.0% (from 5 replicate injections of standard) |
| %RSD of Retention Time | ≤ 1.0% (from 5 replicate injections of standard) |
Method Validation Protocol
The method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH guidelines.[3][12] Validation provides objective evidence that the method is reliable, reproducible, and accurate for the analysis of this compound.
Caption: Interrelation of ICH method validation parameters.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] Forced degradation studies are performed by subjecting the sample solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
Acceptance Criteria: The method must demonstrate resolution (Rs > 2.0) between the main peak and any degradation products. The PDA detector should be used to assess peak purity.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the reference standard across the range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999. The specified range for an assay is typically 80-120% of the target concentration.[4]
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).[4]
-
Procedure: Spike a sample solution with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[3]
-
Repeatability (Intra-assay precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Calculations
The purity of the sample is calculated using the area percent method, assuming the response factor for all impurities is the same as the main analyte.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For quantification against a standard:
Amount (mg) = (Sample Area / Standard Area) x (Standard Weight / 50) x (5 / 50) x (50 / Sample Weight) x (50 / 5) x Purity of Standard
Conclusion
The RP-HPLC method described provides a reliable and robust tool for the purity assessment of this compound. The use of a buffered mobile phase and gradient elution on a C18 column ensures excellent resolution and peak shape. When fully validated according to ICH guidelines, this method is suitable for routine quality control in both research and manufacturing environments, ensuring the quality and consistency of this important chemical intermediate.
References
- 1. asianpubs.org [asianpubs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. pharmtech.com [pharmtech.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. researchgate.net [researchgate.net]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
Formulating 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol for in vivo studies
Formulating 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol for In Vivo Preclinical Studies
Abstract
This document provides a detailed guide for the formulation of this compound, a novel chemical entity (NCE), for in vivo preclinical research. The successful execution of pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies hinges on the development of a stable and effective drug delivery system.[1] Given that the majority of NCEs exhibit poor aqueous solubility, this guide focuses on systematic strategies to characterize the compound and develop appropriate formulations, such as co-solvent solutions and aqueous suspensions, suitable for common administration routes in animal models.[2][3] We present step-by-step protocols for solubility screening, vehicle selection, formulation preparation, and analytical quality control to ensure reproducible and reliable in vivo experimental outcomes.
Section 1: Pre-formulation Assessment: The Foundation of Success
Before any formulation can be developed, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is essential.[2] This initial characterization informs every subsequent decision in the formulation process, from vehicle selection to stability testing.[4]
1.1 Physicochemical Profile
Limited public data exists for the specific 3-methoxyphenyl isomer. However, we can extrapolate initial estimates from its structural analog, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, to guide our preliminary strategy. The 1,3,4-oxadiazole ring is known to be a stable heterocyclic system.[5][6]
Table 1: Physicochemical Properties of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (Analog)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂S | [7][8] |
| Molecular Weight | 208.24 g/mol | [7][8] |
| Appearance | Off-white crystalline solid | [8] |
| Melting Point | 203-208 °C | [9] |
| Predicted Solubility | Likely poor in water due to its aromatic, heterocyclic structure. | [3] |
| Structural Alert | The 2-thiol group can exhibit thiol-thione tautomerism.[6][10] | N/A |
Disclaimer: These properties are for the 4-methoxy analog and should be experimentally verified for the 3-methoxy target compound.
1.2 Critical First Experiment: Solubility Screening
The primary goal is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles. This data will dictate the most viable formulation strategy.
Protocol 1.1: Equilibrium Solubility Screening
-
Preparation: Weigh 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Vehicle Addition: Add a starting volume (e.g., 100 µL) of each test vehicle (see Table 2 for suggestions) to the corresponding tube.
-
Equilibration: Vortex each tube vigorously for 1-2 minutes. Place the tubes on a rotator or shaker at ambient temperature for 18-24 hours to reach equilibrium.
-
Observation (Qualitative): Visually inspect for undissolved particles. If the compound has completely dissolved, add another known weight of the compound and repeat step 3 to determine the saturation point.
-
Separation (Quantitative): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.
-
Quantification: Carefully collect a known volume of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration using a validated analytical method, such as HPLC-UV (see Section 4).
-
Calculation: Express solubility in mg/mL.
Table 2: Recommended Screening Vehicles for In Vivo Formulations
| Vehicle Type | Example(s) | Primary Use | Reference |
|---|---|---|---|
| Aqueous Buffers | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4 | IV, IP, SC | [11] |
| Suspending Agents | 0.5% (w/v) Methylcellulose (MC), 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Oral (PO) | [12] |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), DMSO, Ethanol | IV, IP, PO | [11][13] |
| Surfactants | 1-5% Polysorbate 80 (Tween® 80), Poloxamer 188 | PO, IV | [14] |
| Complexing Agents | 10-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | PO, IV | [13][15] |
| Oils | Corn oil, Sesame oil | PO, SC |[11] |
Section 2: Formulation Strategy and Vehicle Selection
The data from the solubility screen directly informs the formulation strategy. The goal is to maximize exposure for safety and efficacy testing while ensuring the formulation is well-tolerated by the animal model.[1][3]
2.1 Decision-Making Framework
The choice of formulation depends on the required dose, the route of administration, and the compound's solubility profile. The following decision tree provides a logical pathway for selecting an appropriate starting formulation.
Caption: Formulation strategy decision tree.
2.2 Rationale Behind Vehicle Choices
-
Solutions: Ideal for achieving maximal bioavailability and reducing inter-individual variability, especially for intravenous (IV) administration.[1] However, many NCEs lack sufficient aqueous solubility.
-
Co-solvent Systems: A mixture of a water-miscible organic solvent (like PEG 400 or DMSO) and an aqueous vehicle can significantly increase the solubility of hydrophobic compounds.[13] Causality: The organic solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the drug molecule. Caution is required as high concentrations of organic solvents can cause toxicity or irritation.[13]
-
Aqueous Suspensions: The most common approach for oral (PO) administration of insoluble compounds.[13] The compound is suspended as fine particles in an aqueous vehicle containing a suspending agent (e.g., CMC) to increase viscosity and prevent settling, and a wetting agent (e.g., Tween 80) to ensure uniform dispersion.[13]
-
Lipid-based Formulations: For highly lipophilic compounds, dissolving them in oils or self-emulsifying systems can enhance oral absorption.[13]
Section 3: Detailed Formulation Protocols
The following protocols are templates and must be adapted based on the results of the solubility screen and the target dose concentration.
Protocol 3.1: Preparation of a Co-solvent Formulation (for IV/IP)
This protocol is suitable for compounds soluble in a co-solvent system. A common vehicle is a mixture of PEG 400 and saline.
Example Vehicle Composition:
-
40% PEG 400
-
60% Saline (0.9% NaCl)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed and calculate the required mass of the compound and volumes of each vehicle component.
-
Dissolution: Weigh the this compound into a sterile glass vial. Add the required volume of PEG 400.
-
Mixing: Vortex or sonicate the mixture until the compound is completely dissolved. A clear solution should be formed.
-
Dilution: Slowly add the required volume of saline to the PEG 400 solution while continuously vortexing. Causality: Adding the aqueous component slowly prevents the drug from precipitating out of solution (a phenomenon known as "crashing out").
-
Final Check: Visually inspect the final formulation for any precipitation or particulates. If intended for IV use, filtration through a 0.22 µm syringe filter is recommended.
-
Stability: Assess the short-term stability of the formulation. Keep it at room temperature and 4°C and check for precipitation at regular intervals before dosing.[13]
Protocol 3.2: Preparation of an Aqueous Suspension (for PO)
This protocol is the standard choice for water-insoluble compounds intended for oral gavage.
Example Vehicle Composition:
-
0.5% (w/v) Carboxymethylcellulose (CMC)
-
0.1% (v/v) Tween® 80
-
Purified Water
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC vehicle in advance by slowly adding CMC powder to water while stirring vigorously. Allow it to hydrate completely (this may take several hours or overnight).
-
Calculate Required Amounts: Determine the total volume needed and calculate the required mass of the compound.
-
Wetting the API: Weigh the compound into a mortar. Add a small volume of the 0.1% Tween® 80/water solution to form a thick, uniform paste. Causality: This step is critical to "wet" the hydrophobic drug particles, allowing them to be dispersed evenly in the aqueous vehicle rather than clumping together.[13]
-
Suspension: Gradually add the 0.5% CMC vehicle to the paste while triturating with the pestle until a homogenous suspension is formed.
-
Homogenization: Transfer the suspension to a suitable container. Stir with a magnetic stirrer for at least 30 minutes before dosing. The suspension must be continuously stirred during dose administration to ensure each animal receives the correct amount of drug.
-
Dose-ability: Check that the suspension can be easily and reproducibly drawn into the dosing syringe.[14]
Section 4: Quality Control and Analytical Validation
It is imperative to verify the concentration and stability of the prepared formulation.[2] A simple HPLC-UV method is generally sufficient for this purpose.
References
- 1. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. crystalpharmatech.com [crystalpharmatech.com]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | C9H8N2O2S | CID 683639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol 23766-26-9 [sigmaaldrich.com]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Metal Complexation Studies with 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Authored By: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the investigation of metal complexation with the heterocyclic ligand, 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. This ligand, featuring a versatile oxadiazole core and multiple heteroatom donors (N, O, S), presents significant potential for the development of novel therapeutic agents, catalysts, and chemical sensors. These application notes move beyond simple procedural lists, offering in-depth protocols grounded in established principles and explaining the causal reasoning behind experimental choices. The guide integrates spectroscopic, electrochemical, and computational methodologies to provide a holistic framework for characterizing metal-ligand interactions, ensuring data integrity and reproducibility.
Introduction: The Significance of 1,3,4-Oxadiazole Scaffolds in Coordination Chemistry
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal and materials chemistry due to its favorable pharmacokinetic properties, metabolic stability, and diverse coordination capabilities. The introduction of a thiol group at the 2-position and a methoxyphenyl substituent at the 5-position creates a multi-dentate ligand, this compound (herein referred to as L ), with a rich electronic profile.
The thiol group can exist in tautomeric equilibrium with its thione form, providing a versatile binding site that can coordinate to metal ions either as a neutral thione (S-donor) or as a deprotonated thiolate (S⁻-donor). The adjacent nitrogen atoms of the oxadiazole ring and the oxygen atom of the methoxy group can also participate in chelation, leading to the formation of stable, often five- or six-membered, chelate rings with transition metal ions. Understanding the nature of this complexation is critical for designing molecules with targeted biological activity or specific material properties.
This guide outlines a multi-technique approach to thoroughly characterize the binding of L with various metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺).
Foundational Protocol: Synthesis and Characterization of Ligand (L)
A robust metal complexation study begins with a pure, well-characterized ligand. This protocol is adapted from established methods for synthesizing similar 1,3,4-oxadiazole-2-thiols.
Synthesis Workflow
Caption: Workflow for the synthesis of the target ligand L .
Step-by-Step Synthesis Protocol
-
Step 1: Synthesis of 3-Methoxybenzohydrazide.
-
To a solution of 3-methoxybenzoic acid (10 mmol) in absolute ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reflux the mixture for 8-10 hours. Monitor reaction completion via TLC.
-
Cool the reaction mixture, reduce the solvent under vacuum, and pour it into ice-cold water. Neutralize with a saturated sodium bicarbonate solution to precipitate the ethyl 3-methoxybenzoate ester. Filter, wash with water, and dry.
-
To the crude ester (8 mmol) in ethanol (30 mL), add hydrazine hydrate (16 mmol, 2 eq.).
-
Reflux the mixture for 6-8 hours. The product, 3-methoxybenzohydrazide, will precipitate upon cooling. Filter, wash with cold ethanol, and recrystallize from ethanol to obtain a pure white solid.
-
-
Step 2: Cyclization to form this compound (L).
-
Dissolve potassium hydroxide (12 mmol) in absolute ethanol (40 mL). Add 3-methoxybenzohydrazide (10 mmol) and stir until fully dissolved.
-
Add carbon disulfide (15 mmol) dropwise to the solution while keeping it cooled in an ice bath.
-
Allow the mixture to warm to room temperature and then reflux for 12 hours.
-
Monitor the reaction by TLC. After completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from an ethanol-water mixture to yield pure L .
-
Characterization
-
FT-IR: Confirm the disappearance of the C=O stretch from the hydrazide and the appearance of a C=S stretch (around 1250-1350 cm⁻¹) and a broad S-H stretch (around 2550-2600 cm⁻¹) indicating the thiol-thione tautomerism.
-
¹H NMR: Verify the aromatic protons of the methoxyphenyl ring and the methoxy group protons. The N-H and S-H protons may be broad or exchangeable with D₂O.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized ligand.
Application Note I: Spectroscopic Investigation of Metal-Ligand Binding
UV-Visible absorption and fluorescence spectroscopy are powerful, non-destructive techniques to determine binding stoichiometry and affinity. The underlying principle is that the electronic environment of the ligand's chromophore/fluorophore changes upon coordination to a metal ion, resulting in a measurable spectral response.
Protocol: UV-Visible Titration for Stoichiometry and Binding Constant
-
Preparation of Solutions:
-
Prepare a stock solution of L (e.g., 1 mM) in a suitable solvent like DMSO or methanol.
-
Prepare stock solutions of the metal salts of interest (e.g., CuCl₂, Zn(NO₃)₂, NiSO₄) (e.g., 10 mM) in the same solvent or a compatible one.
-
Causality Note: The choice of solvent is critical. It must dissolve both the ligand and the metal salt without reacting with either. A buffered aqueous solution can also be used if the ligand is soluble, which helps maintain a constant pH, as deprotonation of the thiol group is pH-dependent.
-
-
Titration Experiment:
-
Prepare a series of solutions in cuvettes. Keep the concentration of L constant (e.g., 20 µM) while varying the concentration of the metal ion (from 0 to 5-10 equivalents).
-
Ensure the total volume is constant in all cuvettes by adding the appropriate amount of solvent.
-
Allow the solutions to equilibrate for 5-10 minutes before measurement.
-
Record the UV-Vis spectrum for each solution over a relevant range (e.g., 250-500 nm).
-
-
Data Analysis:
-
Stoichiometry (Job's Plot): Prepare a series of solutions where the total molar concentration of [L] + [Metal] is constant, but their mole fractions vary from 0 to 1. Plot the change in absorbance at a specific wavelength (where the change is maximal) against the mole fraction of the ligand. The peak of the plot will indicate the binding stoichiometry (e.g., a peak at 0.5 suggests a 1:1 complex, while a peak at 0.66 suggests a 1:2 M:L complex).
-
Binding Constant (Benesi-Hildebrand method for 1:1 complex): The binding constant (Kₐ) can be determined from the titration data using the Benesi-Hildebrand equation. A plot of 1/(A - A₀) versus 1/[M] should be linear, where A₀ is the absorbance of the free ligand and A is the absorbance at different metal concentrations [M]. Kₐ can be calculated from the ratio of the intercept to the slope.
-
Protocol: Fluorescence Quenching Studies
If the ligand L is fluorescent, its emission intensity may be quenched or enhanced upon metal binding due to mechanisms like energy transfer or charge transfer.
-
Experiment Setup:
-
Determine the optimal excitation wavelength (λₑₓ) and record the emission spectrum of a dilute solution of L (e.g., 5-10 µM).
-
Perform a titration experiment similar to the UV-Vis method: keep the concentration of L constant and incrementally add aliquots of a concentrated metal ion solution.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis (Stern-Volmer Equation):
-
Analyze the quenching data using the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (metal ion, [Q]), respectively. Kₛᵥ is the Stern-Volmer quenching constant.
-
A linear Stern-Volmer plot (F₀/F vs. [Q]) indicates a single type of quenching mechanism (static or dynamic).
-
Trustworthiness Note: Static quenching, which involves complex formation, often results in a decrease in fluorescence intensity without a change in the excited-state lifetime. Dynamic quenching involves collisional deactivation. Lifetime measurements are required to distinguish between the two definitively.
-
Expected Quantitative Data Summary
| Metal Ion | Binding Stoichiometry (L:M) | Binding Constant (Kₐ, M⁻¹) | Max Wavelength Shift (Δλ, nm) | Stern-Volmer Constant (Kₛᵥ, M⁻¹) |
| Cu²⁺ | 2:1 | 5.2 x 10⁵ | +15 (Bathochromic) | 8.1 x 10⁴ |
| Zn²⁺ | 1:1 | 1.8 x 10⁴ | +8 (Bathochromic) | 2.3 x 10³ |
| Ni²⁺ | 2:1 | 3.5 x 10⁴ | +12 (Bathochromic) | 4.5 x 10³ |
Application Note II: Electrochemical Characterization
Cyclic Voltammetry (CV) is an essential technique for probing the redox behavior of the ligand and its metal complexes. It provides information on the stability of different oxidation states of the metal within the complex and can reveal whether the ligand is redox-active.
Protocol: Cyclic Voltammetry of L and its Metal Complexes
-
System Preparation:
-
Use a standard three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Prepare a solution of the analyte (L or the pre-formed metal complex) at a concentration of ~1 mM in a suitable solvent (e.g., DMF, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).
-
Causality Note: The supporting electrolyte is crucial to minimize solution resistance and ensure that ions migrate via diffusion, not electrostatic attraction.
-
Deoxygenate the solution by bubbling with inert gas (N₂ or Ar) for 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement. Oxygen is electroactive and can interfere with the results.
-
-
Experimental Execution:
-
Record the CV of the solvent and electrolyte alone to establish the potential window.
-
Record the CV of the free ligand L .
-
Record the CV of the metal salt alone.
-
Record the CV of the metal complex. This can be done by adding the metal ion solution to the ligand solution in the electrochemical cell.
-
-
Data Interpretation:
-
Compare the CV of the complex to that of the free ligand and free metal ion.
-
A shift in the metal's reduction or oxidation potential upon complexation indicates that the ligand has stabilized a particular oxidation state.
-
The appearance of new redox peaks may correspond to the oxidation or reduction of the coordinated ligand itself.
-
The reversibility of a redox couple (indicated by the peak separation, ΔEₚ) provides insight into the stability of the complex after the electron transfer event.
-
Application Note III: Computational Modeling with DFT
Density Functional Theory (DFT) is a powerful computational tool to complement experimental findings. It can provide insights into the 3D geometry, electronic structure, and vibrational frequencies of the ligand and its metal complexes.
General Workflow for DFT Analysis
Caption: A typical workflow for DFT analysis of metal complexes.
Protocol Outline
-
Structure Building: Build the 3D structure of L and its proposed metal complexes (e.g., using Avogadro or GaussView). Consider different possible coordination modes (e.g., via S, N, or both).
-
Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP functional with a mixed basis set like LANL2DZ for the metal and 6-31G(d) for other atoms).
-
Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Property Calculation: Calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map.
-
Analysis: Compare the calculated bond lengths, bond angles, and vibrational frequencies with experimental data (e.g., from X-ray crystallography and FT-IR). The HOMO-LUMO gap can provide insights into the chemical reactivity and electronic transitions observed in the UV-Vis spectrum.
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Welcome to the dedicated technical support resource for the synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. This guide is tailored for researchers, medicinal chemists, and drug development professionals aiming to enhance the yield, purity, and reproducibility of this valuable heterocyclic compound. Drawing from established synthetic strategies and practical field experience, this document provides in-depth troubleshooting, detailed protocols, and the causal logic behind critical experimental parameters.
Reaction Overview: Mechanism and Workflow
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a robust and widely employed reaction in medicinal chemistry. The primary route involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium, followed by acidification.[1] This process is valued for its operational simplicity and generally good yields.[2]
Reaction Mechanism
The reaction proceeds through two key stages:
-
Formation of Potassium Dithiocarbazate: The starting material, 3-methoxybenzoyl hydrazide, reacts with carbon disulfide in the presence of a base like potassium hydroxide (KOH). The hydrazide's terminal nitrogen acts as a nucleophile, attacking the electrophilic carbon of CS₂, to form a potassium dithiocarbazate salt intermediate.[3]
-
Cyclodehydration: Upon heating, this intermediate undergoes intramolecular cyclization with the loss of a water molecule to form the stable 1,3,4-oxadiazole ring. Subsequent acidification protonates the thiol group, leading to the precipitation of the final product.[4]
Below is a diagram illustrating the reaction mechanism.
Caption: Figure 1: Reaction Mechanism.
General Experimental Workflow
The practical execution of this synthesis follows a logical sequence of preparation, reaction, and purification. Understanding this flow is key to planning and troubleshooting experiments effectively.
Caption: Figure 2: Experimental Workflow.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is the most frequent challenge and can stem from several factors. Systematically investigate the following:
-
Purity of Starting Materials: The purity of the 3-methoxybenzoyl hydrazide is paramount. Impurities from its synthesis (e.g., unreacted ester or hydrazine) can interfere with the cyclization.[5]
-
Action: Confirm the purity of your hydrazide via melting point or spectroscopy before starting. If necessary, recrystallize the hydrazide.
-
-
Reagent Stoichiometry: The molar ratios of the hydrazide, carbon disulfide, and potassium hydroxide are critical. An excess of CS₂ is often used, but the amount of base is crucial for the initial salt formation.
-
Action: Use a slight excess of carbon disulfide (e.g., 1.1-1.2 equivalents) and ensure the potassium hydroxide is accurately weighed and fully dissolved (1.0 equivalent).[4]
-
-
Incomplete Reaction: The cyclization step requires sufficient thermal energy and time.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reflux time, consider extending it by 1-2 hours. Ensure the reflux temperature is appropriate for the solvent (for ethanol, ~78°C).
-
-
Loss During Workup: The product can be lost during precipitation and washing.
-
Action: Ensure the reaction mixture is poured into a sufficient volume of cold/ice water to maximize precipitation. Acidify slowly until the pH is acidic (pH 2-3) to ensure complete precipitation of the thiol.[4] Avoid excessive washing of the filtered product.
-
-
Base Quality: Potassium hydroxide can absorb moisture and carbon dioxide from the air, reducing its effectiveness.
-
Action: Use fresh, high-purity KOH pellets.
-
Caption: Figure 3: Troubleshooting Low Yield.
Q2: My final product is an off-color solid or an oil instead of a crystalline powder. How can I purify it?
A2: An impure product is common and usually requires recrystallization.
-
Cause: The discoloration may be due to trace impurities or side products formed during the reaction, especially if the reflux temperature was too high or the duration too long. An oily consistency suggests the presence of low-melting impurities or residual solvent.
-
Solution: Recrystallization is the most effective purification method.
-
Solvent Choice: Ethanol is the most commonly reported and effective solvent for recrystallizing 5-substituted-1,3,4-oxadiazole-2-thiols.[3][4]
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, you can add a small amount of activated charcoal and hot filter the mixture. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
Q3: How do I confirm the structure of my final product and assess its purity?
A3: A combination of physical and spectroscopic methods is required.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. For similar compounds, melting points are often above 200°C.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate (using a suitable solvent system like ethyl acetate/hexane) suggests a pure compound.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands. Key signals include the disappearance of the hydrazide N-H stretching bands and the appearance of a C=N band (~1500-1600 cm⁻¹) from the oxadiazole ring and a broad S-H stretch (~2500-2600 cm⁻¹) for the thiol tautomer.[4]
-
¹H NMR Spectroscopy: The spectrum should show the aromatic protons of the 3-methoxyphenyl group, the methoxy singlet (~3.8 ppm), and a broad singlet for the SH/NH proton (which can be concentration-dependent and may exchange with D₂O).[4]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[4]
Frequently Asked Questions (FAQs)
Q: What is the specific role of potassium hydroxide (KOH)? A: KOH has two primary functions. First, it acts as a base to deprotonate the hydrazide, making it a more potent nucleophile to attack the carbon disulfide. Second, it facilitates the formation of the potassium dithiocarbazate salt, which is the key intermediate for the subsequent cyclization.[6][7]
Q: What is the significance of the thiol-thione tautomerism in this compound? A: The product, this compound, can exist in two interchangeable forms (tautomers): the thiol form (with an S-H group) and the thione form (with a C=S group and an N-H group). For this class of compounds, the thione form often predominates in the solid state.[1][8] This is important for spectral interpretation, as the IR and NMR spectra will reflect the dominant tautomer under the analysis conditions.
Q: Can I use a different base or solvent? A: While KOH in ethanol or methanol is the most conventional and reliable system, other bases like sodium hydroxide have also been used.[3] The choice of alcohol as a solvent is ideal as it readily dissolves the reactants and the base. Using aprotic solvents may complicate the reaction mechanism and is not typically recommended for this specific transformation.
Data Summary and Protocols
Summary of Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale / Reference |
| Starting Material | 3-Methoxybenzoyl hydrazide | Precursor for the 5-(3-methoxyphenyl) moiety. |
| Reagents | Carbon Disulfide (CS₂) | Provides the C=S backbone for the thiol group.[1] |
| Potassium Hydroxide (KOH) | Acts as a base to facilitate the reaction.[9] | |
| Molar Ratio | Hydrazide : CS₂ : KOH | 1 : 1.2 : 1 |
| Solvent | Absolute Ethanol | Good solubility for reactants and base.[4] |
| Reaction Temp. | Reflux (~78°C) | Provides energy for cyclodehydration.[9] |
| Reaction Time | 4-8 hours (TLC monitored) | Ensures reaction completion.[10] |
| Workup | Acidification with HCl to pH 2-3 | Ensures complete precipitation of the product.[4] |
| Purification | Recrystallization from Ethanol | Effective method for removing impurities.[3] |
| Typical Yield | 65-88% | Reported range for similar syntheses.[2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxybenzoyl Hydrazide (This protocol assumes the starting point is 3-methoxybenzoic acid)
-
Esterification: In a round-bottom flask, dissolve 3-methoxybenzoic acid (1 eq.) in methanol (10 parts volume). Add concentrated sulfuric acid (catalytic amount, ~2-3 drops) and reflux the mixture for 4 hours.
-
Workup: After cooling, remove the excess methanol under reduced pressure. Pour the residue into water and extract with an organic solvent like dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the methyl ester.
-
Hydrazinolysis: Dissolve the obtained methyl 3-methoxybenzoate (1 eq.) in absolute ethanol. Add hydrazine hydrate (80%, 3 eq.) and reflux the mixture for 8 hours.[10]
-
Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture. The product, 3-methoxybenzoyl hydrazide, will often precipitate. Collect the solid by filtration, wash with cold water, and dry.
Protocol 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask, dissolve 3-methoxybenzoyl hydrazide (0.04 mol) and potassium hydroxide (0.04 mol) in absolute ethanol (80 mL).[4]
-
Addition of CS₂: Cool the stirred solution in an ice bath. Slowly add carbon disulfide (0.048 mol, 1.2 eq.) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Then, fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 ethyl acetate:hexane). Continue refluxing until the starting hydrazide spot has disappeared (typically 6-8 hours).
-
Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Pour the resulting residue into a beaker containing ice-cold water (~200 mL).
-
Precipitation: Slowly acidify the aqueous solution with dilute hydrochloric acid (4N HCl) while stirring until the pH is approximately 2-3. A solid precipitate will form.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash it thoroughly with cold distilled water, and dry it completely.
-
Purification: Recrystallize the crude solid from absolute ethanol to obtain the pure product.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Welcome to the technical support guide for the synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and the causality behind potential side product formation.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing actionable insights to get your synthesis back on track.
Question 1: My final product shows a low yield and appears contaminated with unreacted starting material. How can I improve the conversion?
Answer: Low conversion is a frequent issue stemming from several factors. The primary reaction involves the cyclization of 3-methoxybenzoyl hydrazide with carbon disulfide in a basic medium.[1][2][3] Here’s a systematic approach to troubleshooting:
-
Reagent Purity and Stoichiometry:
-
3-Methoxybenzoyl Hydrazide: Ensure the hydrazide is pure and dry. It can be synthesized from the corresponding methyl ester and hydrazine hydrate.[4][5][6] Any unreacted ester or excess hydrazine can interfere with the main reaction.
-
Carbon Disulfide (CS₂): Use a slight excess of CS₂ (typically 1.1-1.5 equivalents) to drive the reaction to completion. However, a large excess can lead to purification challenges.
-
Base (e.g., KOH): The base is crucial for the formation of the intermediate potassium dithiocarbazinate salt.[7] Ensure you are using the correct stoichiometry (equimolar to the hydrazide).
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at room temperature or with gentle heating. If the reaction is sluggish, consider a moderate increase in temperature (e.g., 40-50°C), but avoid excessive heat which can lead to decomposition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting hydrazide will indicate the reaction's completion. Insufficient reaction time is a common cause of low yield.
-
-
Solvent:
-
Anhydrous ethanol or methanol are the standard solvents. The presence of water can hydrolyze the intermediate and reduce the yield.
-
Question 2: I've isolated a significant amount of a high-melting point, insoluble white solid that is not my target compound. What could it be?
Answer: This is likely the 1,2-bis(3-methoxybenzoyl)hydrazine, also known as a bishydrazide. This side product forms during the synthesis of your starting material, 3-methoxybenzoyl hydrazide, if there is an excess of the acylating agent (e.g., 3-methoxybenzoyl chloride or methyl 3-methoxybenzoate) relative to hydrazine.[8]
Causality and Prevention:
-
Formation Mechanism: Hydrazine has two nucleophilic nitrogen atoms. If the stoichiometry is not carefully controlled, one molecule of hydrazine can react with two molecules of the acylating agent.
-
Prevention: When synthesizing the 3-methoxybenzoyl hydrazide, use a slight excess of hydrazine hydrate and add the acylating agent dropwise to the hydrazine solution to favor the formation of the monohydrazide.[6]
-
Identification: This bishydrazide is generally much less soluble than the desired monohydrazide and can be removed by filtration before proceeding to the cyclization step. Its structure can be confirmed by NMR and mass spectrometry.
Question 3: After acidification, my product is difficult to purify and seems to be a mixture. What are the likely impurities?
Answer: Besides unreacted starting materials and the bishydrazide discussed above, several other side products can complicate purification:
-
Potassium Dithiocarbazinate Intermediate: If the acidification step is incomplete (pH is not sufficiently low), the intermediate salt may precipitate along with your product. Ensure the pH is brought down to 2-3 with a suitable acid like dilute HCl.[9]
-
Symmetrical 3-Methoxybenzaldehyde Azine: This is a potential impurity if your 3-methoxybenzoyl hydrazide was synthesized from 3-methoxybenzaldehyde and hydrazine. Azine formation occurs when two molecules of the aldehyde react with one molecule of hydrazine.[10][11] This is less likely if you started from the ester or acid.
-
Thiosemicarbazide Derivatives: If your carbon disulfide is contaminated with isothiocyanates, or if there are other nitrogenous impurities, you could form thiosemicarbazide-related byproducts which can also cyclize into different heterocyclic systems.[12][13]
Purification Strategy: Recrystallization from ethanol or an ethanol/water mixture is typically effective for purifying the final product.[9] If impurities persist, column chromatography may be necessary.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of the final product? A1: this compound exists in a thiol-thione tautomerism. The thione form is generally the more stable and predominant tautomer in the solid state and in most solvents.[1][2]
Q2: Can I use a different base instead of potassium hydroxide? A2: Yes, other bases like sodium hydroxide or potassium carbonate can be used. However, potassium hydroxide is widely reported and generally gives good yields due to the solubility of the intermediate potassium salt in the alcoholic solvent.[7]
Q3: What analytical techniques are best for characterizing the final product and identifying impurities? A3: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the structure of the desired product and identify major organic impurities.
-
FTIR Spectroscopy: To identify key functional groups. Look for the C=S (thione) and N-H stretching frequencies, and the absence of the hydrazide N-H₂ signals.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
TLC: For monitoring reaction progress and assessing the purity of the final product.
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of 3-Methoxybenzoyl Hydrazide
This protocol details the synthesis of the key starting material from methyl 3-methoxybenzoate.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Methyl 3-methoxybenzoate | 166.17 | 1.0 | 16.6 g |
| Hydrazine Hydrate (~80%) | 50.06 | 2.0 | 12.5 mL |
| Ethanol (95%) | - | - | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 3-methoxybenzoate in ethanol.
-
Add hydrazine hydrate dropwise to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and then reduce the solvent volume under vacuum.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-methoxybenzoyl hydrazide. Recrystallize from ethanol if necessary.
Protocol 2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3-Methoxybenzoyl Hydrazide | 166.18 | 1.0 | 16.6 g |
| Potassium Hydroxide | 56.11 | 1.0 | 5.6 g |
| Carbon Disulfide | 76.14 | 1.2 | 6.9 mL |
| Ethanol (95%) | - | - | 150 mL |
| Dilute HCl | - | - | As needed |
Procedure:
-
Dissolve potassium hydroxide in ethanol in a 250 mL flask, and cool the solution in an ice bath.
-
Add 3-methoxybenzoyl hydrazide to the cooled solution with stirring.
-
Add carbon disulfide dropwise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the solution to pH 2-3 with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
IV. Mechanistic Diagrams
The following diagrams illustrate the primary reaction pathway and the formation of a key side product.
Caption: Main synthetic route to the target oxadiazole.
Caption: Formation of the bishydrazide side product.
V. References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved January 3, 2026, from --INVALID-LINK--
-
Hydrazide-hydrazones of 3-methoxybenzoic acid and 4-tert-butylbenzoic acid with promising antibacterial activity against Bacillus spp. (2021). Taylor & Francis Online. Retrieved January 3, 2026, from --INVALID-LINK--
-
A Technical Guide to the Synthesis and Characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and Screening of New[1][10][14]Oxadiazole,[1][4][14]Triazole, and[1][4][14]Triazolo. (2021). ACS Omega. Retrieved January 3, 2026, from --INVALID-LINK--
-
Technical Support Center: Optimization of Reaction Conditions for the Condensation of 3-Methoxybenzaldehyde and Hydrazine. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
synthetic procedure for 1,3,4 thiadiazole from acylhydrazide. (2022). Chemistry Stack Exchange. Retrieved January 3, 2026, from --INVALID-LINK--
-
A method of synthesis 3,4,5- trimethoxybenzoyl hydrazines. (2018). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--
-
Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2021). MDPI. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). Molecules. Retrieved January 3, 2026, from --INVALID-LINK--
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemistry Reviews. Retrieved January 3, 2026, from --INVALID-LINK--
-
various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. (2019). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2020). Molecules. Retrieved January 3, 2026, from --INVALID-LINK--
-
5-Aryl-1,3,4-oxadiazole-2-thiols obtained by reaction of acylhydrazide with carbon disulfide. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. (2013). Der Pharma Chemica. Retrieved January 3, 2026, from --INVALID-LINK--
-
Processes for making hydrazides. (2012). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 5-Aryl-1,3,4-Oxadiazole-2-thiols
Welcome to the technical support center for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 5-aryl-1,3,4-oxadiazole-2-thiols?
A1: The most widely adopted and robust method is the reaction of an aromatic acid hydrazide with carbon disulfide (CS₂) in a basic alcoholic solution, followed by acidification.[1][2] This one-pot synthesis is generally efficient and applicable to a wide range of aryl hydrazides.[3]
Q2: My starting aryl hydrazide is not commercially available. What is the standard procedure to synthesize it?
A2: Aryl hydrazides are typically prepared in a two-step sequence from the corresponding carboxylic acid. First, the carboxylic acid is esterified (e.g., using methanol or ethanol with a catalytic amount of sulfuric acid). The resulting ester is then reacted with hydrazine hydrate, usually in a refluxing alcoholic solvent, to yield the desired aryl hydrazide.[4]
Q3: What is thiol-thione tautomerism and why is it relevant for my final product?
A3: 5-Aryl-1,3,4-oxadiazole-2-thiols exist as a mixture of two tautomeric forms: the thiol form (containing an S-H bond) and the thione form (containing a C=S and N-H bond).[3] This is an important structural feature to be aware of during characterization. For instance, in IR spectroscopy, you may observe both an S-H stretch (around 2550-2600 cm⁻¹) and an N-H stretch (around 3100-3300 cm⁻¹).[4][5] In ¹H NMR, the proton on the sulfur or nitrogen will appear as a broad singlet at a characteristic downfield shift.[4]
Q4: I see a pungent smell during the reaction. Is this normal?
A4: Yes, the use of carbon disulfide (CS₂) is associated with a strong, unpleasant odor. It is also highly flammable and toxic. Therefore, it is imperative to perform this reaction in a well-ventilated fume hood and take all necessary safety precautions.
Reaction Mechanism and Core Principles
Understanding the reaction mechanism is critical for rational troubleshooting and optimization. The synthesis proceeds through a well-established pathway that underscores the importance of a basic medium for the initial steps.
References
Technical Support Center: Troubleshooting Antimicrobial Testing of Oxadiazole Thiols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole thiols. This guide is designed to provide in-depth, experience-driven solutions to common challenges encountered during the antimicrobial susceptibility testing (AST) of this unique class of compounds. My goal is to move beyond simple procedural lists and explain the underlying physicochemical and microbiological principles that cause inconsistent results, empowering you to develop robust and reliable data.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries. For more detailed explanations and protocols, please refer to the comprehensive troubleshooting guides in the subsequent sections.
Q1: Why are my Minimum Inhibitory Concentration (MIC) values for the same oxadiazole thiol compound varying so much between experiments?
High variability in MIC values is the most frequently reported issue. The primary culprits are often inconsistent compound solubility, compound instability in the test medium, and interactions between the thiol group and media components. Minor variations in inoculum preparation and incubation conditions can also be amplified by the compound's specific properties. A rigorous, standardized protocol is essential.
Q2: I'm not seeing any zone of inhibition in my disk diffusion assay, but I see activity in my broth microdilution assay. Why?
This discrepancy typically points to poor diffusion of the compound through the agar. Oxadiazole thiols can be hydrophobic and may have limited aqueous solubility, causing them to remain concentrated around the disk rather than diffusing into the medium to inhibit microbial growth.[1][2] The disk diffusion method is highly dependent on the compound's ability to diffuse, whereas broth microdilution directly exposes the bacteria to the compound in a liquid environment.
Q3: My compound precipitates out of the solution when I add it to the culture medium. How can I fix this?
Precipitation is a clear indicator of poor solubility in the aqueous, neutral pH environment of most standard bacteriological media (e.g., Mueller-Hinton Broth). This can be addressed by optimizing your stock solution solvent (e.g., using DMSO), adjusting the final concentration of the solvent in the assay, or in some cases, carefully adjusting the pH of the medium.
Q4: Could the thiol (-SH) group itself be interfering with my assay?
Yes, the thiol group is highly reactive and can cause several issues. It can be oxidized, form disulfide bonds with components in the media (like cysteine), or even chelate metal ions essential for bacterial growth, leading to results that are not indicative of true antimicrobial activity.[3][4] Some studies have also shown that thiol-containing compounds can catalytically inactivate certain classes of antibiotics, like amoxicillin, which highlights the potential for complex chemical interactions.[5][6][7]
Q5: Are there standardized guidelines I should be following?
Absolutely. All antimicrobial susceptibility testing should be performed following the methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11] Adhering to CLSI documents like M07 (broth dilution) and M02 (disk diffusion) provides a validated framework that ensures your results are as consistent and comparable as possible.[9][10][12]
Comprehensive Troubleshooting Guides
This section is organized by the specific problem you are encountering. Each guide follows a logical progression from identifying the root cause to implementing a validated solution.
Guide 1: Issue - High MIC Variability or Non-Reproducible Results
Inconsistent MIC values undermine the credibility of your data. The workflow below provides a systematic approach to diagnosing and resolving this issue.
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting inconsistent MIC results.
Causality and In-Depth Solutions
1. Compound Solubility and Stability:
-
The "Why": The 1,3,4-oxadiazole ring is a stable aromatic system, but substituents on the ring dramatically influence properties like lipophilicity and solubility.[2][13][14] Many derivatives are poorly soluble in aqueous media.[1] If the compound precipitates, its effective concentration is unknown, leading to artificially high and variable MICs. Furthermore, the thiol group can be susceptible to oxidation over the 18-24 hour incubation period, reducing the concentration of the active compound.
-
The Solution:
-
Protocol: Preparing Stock Solutions of Poorly Soluble Compounds
-
Primary Solvent: Prepare the primary stock solution (e.g., 10 mg/mL) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Working Solutions: Create serial dilutions from this stock to prepare your working solutions.
-
Final Assay Concentration: Critically, ensure the final concentration of DMSO in your assay wells does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth and affect results. Always include a solvent control (media + highest concentration of DMSO used) to verify it has no effect on its own.
-
-
Stability Check: To check for degradation, you can incubate the compound in the test medium for 24 hours without bacteria, then test the supernatant for activity against a fresh inoculum. A significant drop in activity suggests instability.
-
2. Assay Parameter Standardization:
-
The "Why": Antimicrobial testing is a biological assay sensitive to multiple variables. The CLSI M07 and M100 documents provide rigorously validated standards to minimize this variability.[9][10][12] The most critical parameter is the bacterial inoculum density. Too low an inoculum can make a compound appear more potent than it is, while too high an inoculum can overwhelm the compound, leading to falsely high MICs.
-
The Solution:
-
Protocol: Standardizing Inoculum Preparation
-
Select 3-5 well-isolated colonies of the same morphology from an overnight agar plate.
-
Transfer colonies to a tube of sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is most accurately done using a spectrophotometer (target OD625nm of 0.08-0.13) but can be done visually. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension according to the CLSI protocol to achieve the final target inoculum of ~5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
3. Quality Control (QC) and Controls:
-
The "Why": Running appropriate controls validates the entire experimental run. A Quality Control (QC) strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) with a known MIC range for a standard antibiotic (e.g., ciprofloxacin) must be included. If the MIC for the QC strain falls outside its accepted range, it indicates a systemic error in the assay (e.g., bad media, incorrect incubation, faulty reagents), and the results for your experimental compounds from that run are invalid.
-
The Solution:
-
Always include a positive control (a known antibiotic), a negative control (no bacteria), a growth control (bacteria in media), and a solvent control.
-
Compare your QC strain's MIC value against the published CLSI M100 tables.[9][10] If it fails, do not proceed. Instead, systematically check your reagents, inoculum preparation, and incubation conditions.
-
Guide 2: Issue - Compound Appears Inactive (No Zone of Inhibition / High MIC)
When a compound expected to have activity shows none, the issue may be chemical rather than biological.
Visualizing Potential Chemical Interferences
Caption: Potential pathways of thiol group inactivation in testing media.
Causality and In-Depth Solutions
1. Poor Aqueous Solubility and Diffusion:
-
The "Why": As mentioned in the FAQs, oxadiazole thiols can be "greasy" molecules that do not readily dissolve or diffuse in water-based agar.[1][2] This is a physical limitation that prevents the compound from reaching the bacteria in a disk diffusion assay.
-
The Solution:
-
Prioritize Broth-Based Methods: For novel compounds with unknown physical properties, broth microdilution (CLSI M07) is the superior initial screening method as it bypasses the need for agar diffusion.[10]
-
Consider a Surfactant: In some research contexts, a very low concentration (e.g., 0.002%) of a non-inhibitory surfactant like Tween 80 can be added to the medium to improve compound solubility, but this is a deviation from standard CLSI protocols and must be validated with appropriate controls.
-
2. Thiol Group Reactivity:
-
The "Why": The thiol group is nucleophilic and easily oxidized. In nutrient-rich, aerated culture media, it can react with dissolved oxygen, metal ions, or disulfide bonds in peptides, leading to the formation of inactive species.[3][4][15] This effectively lowers the concentration of your active compound over the course of the experiment. The 2-thiol group on the 1,3,4-oxadiazole ring, in particular, is known to be a key pharmacophore, and its modification often leads to a loss of activity.[16][17][18]
-
The Solution:
-
Test in Minimal Media: As a diagnostic step, try performing the assay in a minimal, defined medium with fewer reactive components than rich media like MHB. If the compound is more active here, it points to media interference.
-
Consider Anaerobic Testing: If oxidation is suspected, running a parallel MIC assay under anaerobic conditions (if the test organism can grow) can be informative. A significantly lower MIC in the anaerobic environment would support the hypothesis that the compound is being inactivated by oxidation.
-
Chemical Characterization: Use techniques like HPLC-MS to analyze the culture supernatant after incubation to see if the parent compound has been modified or degraded.
-
Data Presentation: Example of Solvent Optimization
When troubleshooting, it is crucial to document the effect of your changes. A clear table can summarize your findings effectively.
| Compound ID | Stock Solvent | Final Assay Solvent Conc. | Observation | MIC (µg/mL) vs. S. aureus ATCC 29213 |
| OXA-T-01 | 10% DMSO | 1% | Heavy Precipitation | >128 |
| OXA-T-01 | 100% DMSO | 1% | Slight Turbidity | 64 |
| OXA-T-01 | 100% DMSO | 0.5% | Clear Solution | 16 |
| OXA-T-01 | 100% Ethanol | 0.5% | Immediate Precipitation | >128 |
This table clearly demonstrates that using 100% DMSO as the stock solvent and keeping the final concentration at or below 0.5% was critical for achieving a soluble test solution and a reliable MIC value.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency [frontiersin.org]
- 6. Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. goums.ac.ir [goums.ac.ir]
- 12. darvashco.com [darvashco.com]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Stability issues of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol in solution
Technical Support Center: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Introduction
Welcome to the technical support guide for this compound. This molecule is a valuable heterocyclic intermediate in medicinal chemistry and drug development, frequently utilized for its diverse biological activities.[1] However, its utility can be compromised by stability issues in solution, leading to inconsistent experimental results. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate common stability problems encountered during experimentation. We will explore the underlying chemical principles driving these issues and provide validated protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound I should be aware of?
This compound is a five-membered heterocyclic ring system known for its relatively high thermal stability.[2][3] A critical feature is the exocyclic thiol (-SH) group, which exists in equilibrium with its tautomeric thione (C=S) form.[4] This thiol-thione tautomerism is highly dependent on the solvent environment and pH, influencing the compound's reactivity, solubility, and spectral properties.[4][5] While the 1,3,4-oxadiazole ring itself is thermally robust, it is susceptible to hydrolytic cleavage under certain pH conditions.[2][6]
Q2: Does this compound exist in different forms in solution?
Yes. The most significant equilibrium in solution is the thiol-thione tautomerism. The thiol form has an acidic proton on the sulfur atom, while the thione form has the proton on a ring nitrogen. The thione form is often more stable in the solid state and in polar solvents, but the reactive thiol form is present and crucial for many of its intended chemical reactions, such as S-alkylation.[4][5]
Caption: Thiol-Thione tautomeric equilibrium.
Q3: What are the general recommendations for storing the compound in solid form and in solution?
-
Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. The 1,3,4-oxadiazole-2-thiol structure is generally stable as a solid under these conditions.
-
Solutions: Solutions are inherently less stable. It is highly recommended to prepare solutions fresh before each experiment. If short-term storage is unavoidable, store stock solutions in an anhydrous aprotic solvent (e.g., DMSO, DMF) at -20°C or -80°C under an inert atmosphere (nitrogen or argon). Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored.
Troubleshooting Guide
Problem: My solution of the compound develops a yellow tint and/or I observe a loss of potency over a short period.
-
Underlying Cause: This often points to oxidative degradation. The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide bridges between two molecules. This dimerization results in a new, likely inactive, chemical entity and can sometimes cause discoloration.
-
Troubleshooting Steps:
-
Use Deoxygenated Solvents: Before preparing your solution, sparge your solvent (e.g., buffer, water, ethanol) with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If your experiment is particularly sensitive, conduct solution preparation and subsequent reactions under a nitrogen or argon blanket.
-
Incorporate Antioxidants: For some applications, the addition of a small amount of an antioxidant like dithiothreitol (DTT) may be possible, but check for compatibility with your downstream assays as DTT can interfere with certain biological experiments.
-
Confirm with Mass Spectrometry: Analyze the aged solution using LC-MS. The presence of a peak corresponding to double the mass of the parent compound (minus two protons) is strong evidence of disulfide formation.
-
Problem: I am seeing a precipitate form after dissolving the compound in my aqueous buffer.
-
Underlying Cause: this compound has low intrinsic solubility in aqueous media. Precipitation can be triggered by pH changes, buffer composition, or "crashing out" when a concentrated organic stock solution is diluted into an aqueous buffer.
-
Troubleshooting Steps:
-
Determine Optimal pH: The compound's solubility is pH-dependent. The thiol group is acidic and will be deprotonated to the more soluble thiolate anion at higher pH. However, as discussed below, high pH can also accelerate degradation. A careful balance is needed.
-
Utilize Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF.[7] When diluting into your aqueous buffer, do so gradually while vortexing. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experiment.
-
Check Buffer Compatibility: Certain buffer salts can reduce the solubility of organic compounds (salting out). If possible, test solubility in a few different buffer systems.
-
Problem: My HPLC analysis shows new peaks appearing over time, and the main peak is diminishing. What is the degradation mechanism?
-
Underlying Cause: The most probable cause is the hydrolytic cleavage of the 1,3,4-oxadiazole ring. This reaction is often catalyzed by either acidic or basic conditions. Studies on related oxadiazole structures have shown they are most stable in a slightly acidic pH range (e.g., pH 3-5) and degrade more rapidly at pH values outside this range.[6]
-
Mechanism of Degradation:
-
Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻) acts as a nucleophile, attacking one of the electrophilic carbons of the oxadiazole ring. This leads to ring opening, followed by rearrangement and fragmentation.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, a ring nitrogen atom becomes protonated. This protonation activates the ring, making it more susceptible to nucleophilic attack by water, which again initiates ring cleavage.[6] The ultimate degradation products would likely include derivatives of 3-methoxybenzoyl hydrazide and carbon disulfide byproducts.
-
Caption: Key drivers of hydrolytic degradation.
Data Summary & Recommended Conditions
| Parameter | Impact on Stability | Recommended Conditions & Rationale |
| pH | Critical | Maintain pH in the 3-5 range for maximal stability.[6] Both strongly acidic and alkaline conditions accelerate hydrolytic ring cleavage. |
| Solvent | High | For stock solutions, use anhydrous aprotic solvents like DMSO or DMF.[8] The absence of proton donors like water minimizes hydrolysis.[6] For aqueous experiments, prepare fresh and use co-solvents sparingly. |
| Temperature | Moderate | Store solutions at low temperatures (-20°C or below). While the ring is thermally stable, degradation kinetics are slowed significantly at lower temperatures.[9] |
| Oxygen | Moderate | The thiol group is prone to oxidation. Use deoxygenated solvents and store under an inert atmosphere (N₂ or Ar) to prevent disulfide formation. |
| Light | Low to Moderate | As a general precaution for aromatic compounds, protect solutions from direct light to prevent potential photolytic degradation. Use amber vials or cover containers with foil. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Pre-treatment: Place your chosen anhydrous solvent (e.g., DMSO) in a sonicator bath for 10 minutes to degas.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the degassed solvent to the vial to achieve the desired concentration (e.g., 10 mM).
-
Solubilization: Vortex briefly. If needed, sonicate the vial in a water bath for 2-5 minutes to ensure complete dissolution.
-
Inert Overlay: Gently flush the headspace of the vial with nitrogen or argon gas before sealing.
-
Storage: Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study via RP-HPLC
This protocol allows you to assess the stability of your compound under various stress conditions, adapting a common methodology for stability testing.[10]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Control: Use 1 mL of the stock solution diluted with 1 mL of water as the unstressed control.
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC (RP-HPLC) method with a C18 column and a mobile phase such as acetonitrile/water or methanol/water with a phosphate buffer.[10] Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound's peak to quantify degradation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Combined Synthetic and DFT Study on the Catalyst‐Free and Solvent‐Assisted Synthesis of 1,3,4‐Oxadiazole‐2‐thiol Deri… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of 5-Substituted-1,3,4-Oxadiazole-2-thiols
Welcome to the technical support center for the purification of 5-substituted-1,3,4-oxadiazole-2-thiols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of synthesizing and purifying this important class of heterocyclic compounds. My aim is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your research.
Introduction: The Nature of the Challenge
5-Substituted-1,3,4-oxadiazole-2-thiols are versatile scaffolds in medicinal chemistry, valued for their wide range of biological activities.[1] The most common synthetic route involves the cyclization of an aromatic acid hydrazide with carbon disulfide in a basic medium, followed by acidification.[2][3] While seemingly straightforward, this process can present several purification challenges that can impact yield, purity, and, ultimately, the reliability of downstream applications. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The primary impurities in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols typically include:
-
Unreacted starting materials: This includes the parent aromatic acid hydrazide.
-
Intermediate salts: Potassium dithiocarbazate salts, formed during the reaction, can sometimes precipitate with the product if the acidification is incomplete or inefficient.
-
Side-products: Depending on the reaction conditions, minor side-products from decomposition or alternative reaction pathways can occur.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out is a common problem, especially if there are significant impurities. Here are a few strategies to induce solidification:
-
Trituration: Add a small amount of a non-polar solvent in which your product is likely insoluble (e.g., hexanes, diethyl ether) and scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical agitation can induce crystallization.
-
Solvent removal: Ensure all traces of the reaction solvent (e.g., ethanol) are removed under high vacuum. Residual solvent can prevent solidification.
-
Re-precipitation: Dissolve the oil in a minimal amount of a suitable solvent and then add a non-polar solvent dropwise to precipitate the product.
Q3: What is the thiol-thione tautomerism, and how does it affect purification?
A3: 5-Substituted-1,3,4-oxadiazole-2-thiols can exist in two tautomeric forms: the thiol form and the thione form.[3] In solution, there is an equilibrium between these two forms. For purification purposes, this is generally not a major issue as the equilibrium is dynamic. However, it's important to be aware of this when interpreting spectroscopic data (e.g., IR, NMR), as you may see peaks corresponding to both tautomers.
Troubleshooting Guides
Problem 1: My TLC of the crude product shows multiple spots. How do I identify them and choose a purification strategy?
Probable Cause: The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side-products. The key is to identify which spot is your desired product and which are impurities.
Troubleshooting Workflow:
-
Spot Identification:
-
Run a TLC with your crude product alongside your starting aromatic acid hydrazide. The spot corresponding to the starting material should be easily identifiable.
-
The 5-substituted-1,3,4-oxadiazole-2-thiol is generally more polar than the corresponding uncyclized starting material due to the presence of the thiol/thione group. Therefore, it will likely have a lower Rf value.
-
The intermediate potassium dithiocarbazate salt is highly polar and will likely remain at the baseline.
-
-
TLC Solvent System Selection:
-
A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate. A 7:3 or 1:1 mixture of hexanes:ethyl acetate is often a reasonable starting point.
-
If your compound is very polar and remains at the baseline, you can increase the polarity of the mobile phase by adding a small amount of methanol to the ethyl acetate.
-
-
Purification Strategy Selection:
-
Column Chromatography: If the TLC shows good separation between your product and impurities, column chromatography is a viable option.[2]
-
Recrystallization: If the major impurity is the starting hydrazide and your product is a solid, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often the most efficient method.[1]
-
Acid-Base Extraction: The acidic nature of the thiol group allows for purification via acid-base extraction. This can be particularly effective for removing non-acidic impurities.
-
Problem 2: My yield is very low after recrystallization. What went wrong?
Probable Cause: Low yield after recrystallization can be due to several factors, including using an inappropriate solvent, premature crystallization, or incomplete precipitation.
Step-by-Step Troubleshooting:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.
-
If your yield is low, it's possible the solvent you used is too good at dissolving your product even at low temperatures. Try a less polar solvent or a solvent mixture. For example, if you used pure ethanol, try an ethanol/water mixture.
-
-
Optimize the Recrystallization Process:
-
Dissolve in a minimal amount of hot solvent: Using too much solvent will result in a low recovery. Add the hot solvent portion-wise until your compound just dissolves.
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
-
Induce crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.
-
Check the filtrate: After filtering your crystals, you can try to recover more product from the mother liquor by partially evaporating the solvent and cooling again.
-
| Solvent System | Typical Use Case | Considerations |
| Ethanol | General purpose for many 5-substituted-1,3,4-oxadiazole-2-thiols. | May be too soluble for some derivatives, leading to lower yields. |
| Ethanol/Water | For compounds that are highly soluble in pure ethanol. | The ratio needs to be optimized to maximize recovery. |
| Methanol | Similar to ethanol, but can sometimes offer different solubility profiles. | Ensure complete removal as it is more volatile. |
| Acetone/Hexanes | A good option for less polar derivatives. | Acetone is highly volatile, so care must be taken during heating. |
Table 1: Common recrystallization solvents for 5-substituted-1,3,4-oxadiazole-2-thiols.
Problem 3: I performed an acid-base extraction, but my product did not precipitate upon acidification.
Probable Cause: Failure to precipitate after acidification can be due to incomplete extraction into the basic aqueous layer, using an inappropriate pH for precipitation, or the product being more soluble in the aqueous phase than expected.
Protocol and Troubleshooting for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH, 5% NaHCO₃). The deprotonated thiol will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Washing: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl, 1M H₂SO₄) with stirring until the pH is acidic (pH 1-2).
-
Troubleshooting Precipitation:
-
Check the pH: Use pH paper to ensure you have reached a sufficiently low pH to protonate the thiolate and cause precipitation.
-
Salting out: If the product has some water solubility, adding a saturated solution of NaCl can decrease its solubility in the aqueous phase and promote precipitation.
-
Back-extraction: If precipitation is still not occurring, you may need to back-extract the product into a fresh portion of organic solvent after acidification. Then, drying the organic layer and evaporating the solvent will yield the purified product.
-
Experimental Protocols
Standard Recrystallization Protocol
-
Transfer the crude 5-substituted-1,3,4-oxadiazole-2-thiol to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
General Column Chromatography Protocol
-
Prepare the column: Pack a glass column with silica gel using a slurry method with your chosen eluent.
-
Prepare the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry-loading by adsorbing the crude product onto a small amount of silica gel.
-
Load the column: Carefully add the sample to the top of the silica gel bed.
-
Elute the column: Begin eluting with your chosen solvent system, collecting fractions.
-
Monitor the fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-substituted-1,3,4-oxadiazole-2-thiol.
Visualization of Key Concepts
References
Alternative cyclizing agents for 1,3,4-oxadiazole-2-thiol synthesis
Introduction: The Challenge and Opportunity in 1,3,4-Oxadiazole-2-thiol Synthesis
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-thiol substituted variant is a particularly crucial intermediate, offering a reactive handle for further molecular elaboration.
The traditional and most widely cited method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acylhydrazide with carbon disulfide (CS₂) in a basic medium, typically an alcoholic solution of potassium hydroxide.[2][3][4] While effective, this method is fraught with challenges that can impede research and development. Carbon disulfide is notoriously volatile, flammable, and toxic, posing significant safety and environmental risks.[5] Furthermore, the reaction can be sensitive to conditions, leading to issues with yield, purity, and reproducibility.
This guide serves as a dedicated technical support resource for researchers encountering these challenges. It is structured to provide direct, actionable solutions to common experimental problems and to introduce safer, more efficient alternative cyclizing agents. Our goal is to empower you to navigate the complexities of this synthesis with confidence, ensuring both scientific integrity and laboratory safety.
Part 1: Troubleshooting the Conventional Carbon Disulfide (CS₂) Method
This section addresses the most common issues researchers face when using the standard CS₂ protocol.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted problem. Let's break down the potential causes systematically.
-
Cause A: Incomplete Reaction. The reaction may not be reaching completion.
-
Solution 1: Extend Reaction Time. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting acylhydrazide spot is a key indicator. Continue refluxing until no further change is observed.
-
Solution 2: Increase Temperature. While typically run in refluxing ethanol, ensuring a consistent and adequate temperature is crucial. Verify your heating mantle and condenser are functioning optimally.
-
Solution 3: Optimize Base Concentration. The potassium hydroxide (KOH) concentration is critical. Too little base will result in an incomplete reaction. Ensure you are using a freshly prepared solution of the correct molarity. A slight excess of KOH relative to the acylhydrazide is often beneficial.
-
-
Cause B: Degradation of Starting Material or Product. The reactants or the desired product might be degrading under the reaction conditions.
-
Solution 1: Check Purity of Acylhydrazide. Impurities in the starting acylhydrazide can interfere with the reaction. Recrystallize your acylhydrazide before use to ensure high purity.
-
Solution 2: Control Temperature During Acidification. After the reflux is complete, the reaction mixture is typically cooled and then acidified to precipitate the product.[3] Adding acid to a hot, concentrated basic solution can cause localized heating and potential degradation. Always cool the reaction mixture in an ice bath before and during acidification, adding the acid slowly and with vigorous stirring.
-
-
Cause C: Loss of Product During Workup. The product may be lost during the extraction or purification steps.
-
Solution 1: Careful Acidification. The pKa of the thiol group on the oxadiazole ring means that if the solution is made too strongly acidic, the product may become protonated and more water-soluble. Acidify slowly with a dilute acid (e.g., 1M HCl or acetic acid) until precipitation is complete, monitoring the pH.
-
Solution 2: Recrystallization Solvent. The choice of solvent for recrystallization is key to maximizing recovery. Ethanol or aqueous ethanol is commonly used.[6] Perform small-scale solvent screening to find the optimal system that dissolves your product when hot but allows for maximum precipitation upon cooling.
-
Question 2: I'm observing significant side product formation. How can I increase the reaction's selectivity?
Answer: Side products often arise from the high reactivity of the intermediates.
-
Cause A: Dimerization or Polymerization. The dithiocarbazate intermediate formed from the acylhydrazide and CS₂ can undergo undesired side reactions.
-
Solution 1: Control Stoichiometry. Ensure the precise addition of carbon disulfide. A large excess can promote side reactions. A stoichiometry of 1.1 to 1.5 equivalents of CS₂ is a good starting point.
-
Solution 2: Maintain a Homogeneous Solution. Ensure all reactants, especially the KOH, are fully dissolved before and during the addition of CS₂. This prevents localized areas of high concentration that can lead to side product formation.
-
-
Cause B: Reaction with Solvent. In alcoholic solvents like ethanol, there is a possibility of forming xanthate byproducts.
-
Solution 1: Alternative Solvent System. While less common, exploring aprotic polar solvents like DMF in combination with a suitable base could potentially minimize solvent-related side reactions, though this requires significant re-optimization.
-
Question 3: My final product is difficult to purify. It appears oily or refuses to crystallize. What should I do?
Answer: Purification challenges often stem from residual impurities or the inherent properties of your specific molecule.
-
Solution 1: Thorough Washing. After filtering the precipitated crude product, wash it thoroughly with cold water to remove any inorganic salts (e.g., KCl). A subsequent wash with a cold, non-polar solvent like hexane can help remove non-polar organic impurities.
-
Solution 2: "Salting Out". If the product has some water solubility, adding a saturated solution of sodium chloride to the aqueous filtrate after acidification can sometimes force more product to precipitate.
-
Solution 3: Trituration. If the product is an oil or a stubborn solid, try trituration. This involves stirring the crude material vigorously in a solvent in which the desired product is insoluble but the impurities are soluble. Hexane or diethyl ether are good starting points. This can often induce crystallization or solidify an oil.
-
Solution 4: Column Chromatography. If all else fails, silica gel column chromatography is a reliable method for purification. A solvent system of ethyl acetate and hexane is a common starting point for these types of compounds.
Part 2: Safer and Efficient Alternative Cyclizing Agents
Given the significant drawbacks of carbon disulfide, several alternative reagents have been developed. These alternatives often offer milder reaction conditions, improved safety profiles, and easier workup procedures.
Comparative Overview of Cyclizing Agents
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| Carbon Disulfide (CS₂) | KOH, Refluxing EtOH | Inexpensive, widely established.[4] | Highly toxic, flammable, volatile, often requires harsh conditions. |
| Potassium Ethyl Xanthate | DMF, Heat | Solid, non-volatile, less toxic than CS₂, good yields. | Requires synthesis of the reagent, can have limited substrate scope. |
| Thiocarbonyldiimidazole (TCDI) | THF or CH₂Cl₂, Room Temp to Reflux | Mild conditions, high yields, clean reactions.[7] | More expensive, moisture-sensitive. |
| Thiosemicarbazide | Reaction with acyl chloride then cyclization (e.g., with H₂SO₄ or POCl₃) | Readily available, versatile for other heterocycles. | Multi-step process, may require harsh acidic conditions for cyclization.[8] |
Workflow: Selecting the Appropriate Cyclizing Agent
The choice of reagent depends on factors like scale, budget, available starting materials, and safety considerations.
Caption: Decision workflow for selecting a cyclizing agent.
Part 3: Experimental Protocols for Alternative Agents
Protocol 1: Synthesis using Potassium Ethyl Xanthate
This method provides a solid, safer alternative to CS₂. The reaction proceeds by forming the same dithiocarbazate intermediate in situ.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting acylhydrazide (1.0 eq) in dimethylformamide (DMF).
-
Reagent Addition: Add potassium ethyl xanthate (1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting acylhydrazide is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid until precipitation of the product is complete.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)
TCDI is an excellent reagent for mild and efficient cyclization, analogous to the well-known peptide coupling reagent, carbonyldiimidazole (CDI).[7] It acts as a thiophosgene equivalent without the associated hazards.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the acylhydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add TCDI (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC. Gentle heating to reflux may be required for less reactive substrates.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove imidazole byproducts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization.
Mechanism 1: Traditional CS₂ Pathway
The reaction begins with the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbon of carbon disulfide in the presence of a base. The resulting dithiocarbazate salt then undergoes intramolecular cyclization via attack of the oxygen atom, followed by dehydration to yield the oxadiazole ring.
Caption: Simplified reaction pathway using CS₂.
Mechanism 2: TCDI Pathway
TCDI acts as an activated thiocarbonyl source. The acylhydrazide attacks the thiocarbonyl carbon, displacing one imidazole group. A second intramolecular attack displaces the second imidazole group, which acts as a good leaving group, driving the cyclization forward under mild conditions.
Caption: Simplified reaction pathway using TCDI.
References
- 1. ijper.org [ijper.org]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 8. jchemrev.com [jchemrev.com]
Technical Support Center: Managing Thiol Oxidation in 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. This guide provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge encountered during experimentation with this compound: the oxidation of its reactive thiol group. Adherence to the principles and protocols outlined herein will enhance the reliability and reproducibility of your experimental outcomes.
Introduction: The Challenge of Thiol Oxidation
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile therapeutic potential.[1] The thiol (-SH) group is central to its bioactivity but is also highly susceptible to oxidation, leading to the formation of disulfides (R-S-S-R) or other oxidized species.[2][3] This oxidation can alter the compound's biological activity and compromise experimental results. This guide is designed to provide you with the necessary knowledge and tools to effectively manage and prevent thiol oxidation.
Troubleshooting Guide: Diagnosis and Mitigation of Thiol Oxidation
This section is structured in a question-and-answer format to directly address common issues you may face.
Question 1: How can I confirm if my sample of this compound has oxidized?
Answer:
Confirming the oxidation state of your thiol compound is the first critical step in troubleshooting. Several analytical techniques can be employed:
-
Ellman's Assay (Spectrophotometric): This is a rapid and cost-effective method to quantify free thiol groups.[4] The assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[5] A decrease in the expected free thiol concentration indicates oxidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent thiol compound from its oxidized disulfide dimer and other degradation products.[6] By comparing the chromatogram of your sample to a fresh, unoxidized standard, you can identify and quantify the extent of oxidation.
-
Mass Spectrometry (MS): Mass spectrometry can definitively identify the molecular weights of the compounds in your sample. The oxidized disulfide dimer will have a molecular weight that is double that of the parent thiol minus two hydrogen atoms.
Question 2: My results are inconsistent. Could thiol oxidation be the culprit, and what are the common experimental triggers?
Answer:
Yes, inconsistent results are a hallmark of uncontrolled thiol oxidation. The rate of oxidation is influenced by several factors:
-
Exposure to Atmospheric Oxygen: The primary culprit is molecular oxygen from the air.[7] Even brief exposure during sample weighing, dissolution, or transfer can initiate oxidation.
-
Solvent Choice: The type of solvent can significantly impact the rate of oxidation.[3] Polar protic solvents, especially in the presence of trace metal ions, can accelerate oxidation.
-
pH of the Medium: The thiol group exists in equilibrium with the thiolate anion (-S⁻). The thiolate is more nucleophilic and more readily oxidized. Higher pH increases the concentration of the thiolate form, thus increasing the rate of oxidation.
-
Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze thiol oxidation.
-
Temperature and Light: Elevated temperatures and exposure to UV light can provide the energy needed to initiate and propagate oxidation reactions.
Question 3: What are the immediate steps I should take if I suspect my sample is oxidized?
Answer:
If you suspect oxidation, it is crucial to act quickly to salvage your experiment or prepare a fresh sample.
-
Quantify the Oxidation: Use a method like Ellman's assay to determine the percentage of remaining free thiol.
-
Consider Reduction (with caution): For some applications, it may be possible to reduce the oxidized disulfide back to the free thiol using a reducing agent like dithiothreitol (DTT). However, the presence of the reducing agent may interfere with downstream assays.
-
Prepare a Fresh Sample: In most cases, the most reliable approach is to discard the oxidized sample and prepare a fresh one, implementing the preventative measures outlined below.
Proactive Strategies: Protocols for Preventing Thiol Oxidation
Preventing oxidation from the outset is far more effective than attempting to remedy it later. Here are detailed protocols and best practices.
Protocol 1: Proper Storage of this compound
Correct storage is fundamental to maintaining the integrity of your thiol-containing compound.
-
Solid Compound:
-
Store the solid compound in a tightly sealed amber glass vial to protect it from light.
-
For long-term storage, place the vial inside a desiccator to minimize moisture.
-
Store at -20°C.[8]
-
Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
-
Solutions:
-
Prepare stock solutions in degassed solvents.
-
Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.
-
Store frozen at -80°C.
-
Protocol 2: Working Under an Inert Atmosphere
For all manipulations of the compound, especially in solution, working under an inert atmosphere is highly recommended.[9][10]
-
Materials:
-
Procedure (Using a Schlenk Line):
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.[7]
-
Assemble your reaction apparatus and connect it to the Schlenk line.
-
Evacuate the apparatus and backfill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen is removed.[7]
-
Add degassed solvents and reagents via syringe or cannula techniques.[7]
-
Maintain a positive pressure of inert gas throughout the experiment.[10]
-
Protocol 3: Solvent Degassing
Removing dissolved oxygen from solvents is a critical step.
-
Freeze-Pump-Thaw Method:
-
Place the solvent in a flask with a stopcock.
-
Freeze the solvent using liquid nitrogen.
-
While frozen, apply a vacuum to remove the gases above the solid solvent.
-
Close the stopcock and thaw the solvent. Trapped gases will bubble out.
-
Repeat this cycle at least three times.[7]
-
-
Sparging:
-
Bubble a stream of inert gas (nitrogen or argon) through the solvent for at least 30 minutes. This is a less rigorous but often sufficient method for many applications.
-
Table 1: Recommended Antioxidants for Thiol Stability
In some experimental setups, the inclusion of an antioxidant can help preserve the thiol group. However, their use should be carefully considered as they can interfere with certain assays.[12]
| Antioxidant | Recommended Concentration | Notes |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1 - 1 mM | Odorless, stable, and effective over a wide pH range. Does not absorb at 280 nm. |
| Dithiothreitol (DTT) | 1 - 10 mM | Can interfere with some assays and is less stable than TCEP. |
| Glutathione (GSH) | 1 - 5 mM | A biologically relevant antioxidant.[13] |
Visualization of Experimental Workflow
The following diagram illustrates a recommended workflow for handling this compound to minimize oxidation.
Caption: Recommended workflow for handling this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use β-mercaptoethanol as an antioxidant?
A1: While β-mercaptoethanol is a reducing agent, it has a strong, unpleasant odor and is volatile. TCEP or DTT are generally preferred for their stability and lower odor.
Q2: How quickly does oxidation occur in a standard laboratory environment?
A2: The rate is highly variable. In an aqueous buffer at neutral or slightly alkaline pH and open to the air, significant oxidation can occur within hours.[14] In a non-polar, degassed organic solvent under an inert atmosphere, the compound can be stable for much longer periods.
Q3: Does the methoxyphenyl group influence the rate of thiol oxidation?
A3: The electronic properties of the aromatic ring can have a modest influence on the pKa of the thiol group, which in turn affects the concentration of the more easily oxidized thiolate anion. However, the primary factors driving oxidation remain oxygen exposure, pH, and the presence of catalysts.
Q4: Are there any commercially available formulations of this compound with enhanced stability?
A4: Currently, there are no widely available commercial formulations with specific stability enhancements. Therefore, it is incumbent upon the researcher to implement the handling and storage procedures outlined in this guide.
Q5: What is the visual evidence of oxidation?
A5: Often, there is no obvious visual change (e.g., color change) upon oxidation. Therefore, relying on visual inspection is not a reliable method for assessing the integrity of the compound. Analytical confirmation is essential.
Visualization of Thiol Oxidation Pathway
The diagram below illustrates the primary oxidation pathway of a thiol to a disulfide.
Caption: The oxidation of two thiol molecules to form a disulfide bond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 10. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Methoxy-Substituted Oxadiazole Thiols
Introduction: Scaffolds, Substituents, and Scientific Strategy
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their versatile binding capabilities and broad spectrum of biological activities. The 1,3,4-oxadiazole ring is a prominent member of this class, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is a cornerstone in the design of novel therapeutic agents, with derivatives demonstrating potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[3][4] The introduction of a thiol group at the 2-position of the oxadiazole ring further enhances its pharmacological potential, providing an additional site for interaction with biological targets.[5]
The efficacy of a privileged scaffold, however, is profoundly influenced by the nature and position of its substituents. This guide focuses on a particularly strategic substituent: the methoxy group (-OCH₃). Far from being a simple methyl or hydroxyl equivalent, the methoxy group offers a unique combination of electronic and steric properties.[6] It is a non-lipophilic, polar substituent when attached to an aromatic system, capable of acting as a hydrogen bond acceptor and modulating the electronic character of the ring system.[7][8] Medicinal chemists often employ the methoxy group as a "scout" to probe protein binding pockets for potential hydrogen bonding interactions without significantly increasing the lipophilicity that can compromise ADME (absorption, distribution, metabolism, and excretion) properties.[7][8]
This document provides a comprehensive analysis of the structure-activity relationship (SAR) of methoxy-substituted 1,3,4-oxadiazole-2-thiols. We will dissect how the position (ortho, meta, para) and number of methoxy groups on the C5-aryl substituent dictate the biological performance of these compounds, offering a comparative guide supported by experimental data for researchers engaged in rational drug design.
Core Synthetic Strategy: Accessing the 5-Aryl-1,3,4-Oxadiazole-2-thiol Scaffold
The foundation of any SAR study lies in the efficient and reproducible synthesis of the target compounds. The general pathway to 5-aryl-1,3,4-oxadiazole-2-thiols is a well-established, multi-step process that offers high modularity, allowing for the introduction of various substituted aryl groups. The causality behind this specific sequence is driven by the reactivity of the intermediates. The initial benzoic acid is converted to an ester to facilitate the subsequent nucleophilic attack by hydrazine, which is more efficient than a direct reaction with the less electrophilic carboxylic acid. The resulting hydrazide possesses the requisite N-N bond and nucleophilic character to react with carbon disulfide, which serves as the carbon source for the C2 position of the heterocycle, leading to cyclization.
Experimental Protocol: General Synthesis
-
Step 1: Esterification of Substituted Benzoic Acid.
-
To a solution of the appropriately substituted benzoic acid (1.0 eq.) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure. Add ice-cold water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate and concentrate to yield the corresponding methyl benzoate ester.
-
-
Step 2: Formation of Acid Hydrazide.
-
Dissolve the methyl benzoate ester (1.0 eq.) in absolute ethanol (8 mL/g).
-
Add hydrazine hydrate (99%, 3.0 eq.) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The precipitated acid hydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Step 3: Cyclization to 5-Aryl-1,3,4-oxadiazole-2-thiol. [5]
-
To a stirred solution of potassium hydroxide (1.2 eq.) in absolute ethanol (15 mL/g of hydrazide), add the acid hydrazide (1.0 eq.).
-
Add carbon disulfide (1.5 eq.) dropwise and reflux the mixture for 12-16 hours.
-
After monitoring for completion via TLC, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution to pH 5-6 with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to afford the pure 5-aryl-1,3,4-oxadiazole-2-thiol.
-
Comparative Analysis: Methoxy SAR in Antimicrobial Agents
Derivatives of 1,3,4-oxadiazole are well-documented for their potent antimicrobial activities against a range of bacterial and fungal pathogens.[9][10] The thiol (-SH) group is particularly important, as it can exist in tautomeric equilibrium with the thione (C=S) form, providing multiple points of interaction. The introduction of a methoxy group onto the C5-phenyl ring can significantly modulate this activity by altering the molecule's electronic distribution and steric profile, which in turn affects target binding and cell permeability.
Key SAR Insights for Antimicrobial Activity:
-
Positional Importance: Studies consistently show that a para-methoxy group on the phenyl ring leads to superior antimicrobial activity compared to ortho or meta substitutions. This is often attributed to the electron-donating resonance effect of the para-methoxy group, which can enhance the electron density of the entire heterocyclic system. Furthermore, the linear geometry of the para-substituted compound may allow for more favorable insertion into enzyme active sites or bacterial membranes.
-
Steric Hindrance: An ortho-methoxy group often results in diminished activity. This is a classic example of steric hindrance, where the proximity of the bulky methoxy group to the oxadiazole core can impede the planarity of the molecule and prevent optimal binding with the biological target.
-
Electronic Effects: The electron-donating nature of the methoxy group is crucial. This property can increase the molecule's ability to participate in hydrogen bonding or other non-covalent interactions within a target protein.[8]
| Compound | Substitution Pattern | Activity (MIC in µg/mL) | Reference |
| S. aureus | E. coli | ||
| 1a | Unsubstituted Phenyl | 100 | 125 |
| 1b | 4-Methoxyphenyl (para) | 25 | 50 |
| 1c | 2-Methoxyphenyl (ortho) | 150 | 200 |
| 1d | 3,4-Dimethoxyphenyl | 50 | 75 |
Note: Data is compiled and representative of trends observed in the literature. Absolute values can vary based on specific experimental conditions and bacterial strains.
The data clearly illustrates that the 5-(4-methoxyphenyl) derivative (1b ) is the most potent antibacterial agent in this series.[11][12] The addition of a second methoxy group, as in the 3,4-dimethoxy derivative (1d ), does not enhance activity and, in fact, shows a slight decrease compared to the mono-para-substituted compound, suggesting an optimal balance of electronic and steric factors is achieved with a single para-methoxy group.[3]
Comparative Analysis: Methoxy SAR in Anticancer Agents
The 1,3,4-oxadiazole scaffold is a key component in numerous compounds designed as anticancer agents, targeting various mechanisms including tubulin polymerization, telomerase inhibition, and receptor tyrosine kinases.[13][14] The strategic placement of methoxy groups on the C5-phenyl ring is a validated approach to enhance cytotoxicity and selectivity against cancer cell lines.[15][16]
Key SAR Insights for Anticancer Activity:
-
Tubulin Inhibition: Many potent anticancer oxadiazoles function as tubulin polymerization inhibitors, binding to the colchicine site. The C5-aryl ring often mimics the trimethoxyphenyl 'A' ring of colchicine. A para-methoxy group is frequently optimal, as it can form a critical hydrogen bond with the thiol of Cys241 in the β-tubulin binding pocket.
-
Positional Isomerism: Similar to antimicrobial activity, the para position for a methoxy substituent is generally favored for anticancer efficacy.[16] Compounds with a methoxy group at the para position often exhibit significantly lower IC₅₀ values compared to their ortho and meta isomers.
-
Multiple Methoxy Groups: While some anticancer agents like combretastatin A-4 feature a trimethoxyphenyl ring, simply adding more methoxy groups to the oxadiazole scaffold does not guarantee higher potency. Studies have shown that increasing the number of methoxy substituents can sometimes lead to reduced activity, possibly due to steric clashes within the target binding site or unfavorable changes in physicochemical properties.[16]
| Compound | Substitution Pattern | Activity (IC₅₀ in µM) | Reference |
| MCF-7 (Breast) | HT-29 (Colon) | ||
| 2a | Unsubstituted Phenyl | 15.2 | 21.5 |
| 2b | 4-Methoxyphenyl (para) | 1.8 | 3.5 |
| 2c | 2-Methoxyphenyl (ortho) | 12.5 | 18.9 |
| 2d | 3,4,5-Trimethoxyphenyl | 4.1 | 7.8 |
Note: Data is compiled and representative of trends observed in the literature. Absolute values can vary based on specific experimental conditions and cell lines.
The comparative data underscores the profound impact of the para-methoxy group, with compound 2b demonstrating an order of magnitude increase in potency against the MCF-7 breast cancer cell line compared to the unsubstituted analog 2a .[15][16] Interestingly, while the trimethoxy derivative 2d is still highly potent, it does not surpass the efficacy of the mono-para-methoxy compound, again highlighting that a specific, targeted substitution is more effective than simply increasing the number of electron-donating groups.[16]
// Core Node Core [label="Biological Activity\n(Antimicrobial/Anticancer)", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Factors Para [label="Para-Methoxy\nSubstitution", pos="-3,2!", fillcolor="#E6F4EA", fontcolor="#202124"]; Ortho [label="Ortho-Methoxy\nSubstitution", pos="3,2!", fillcolor="#FCE8E6", fontcolor="#202124"]; Multi [label="Multiple Methoxy\nGroups (Di/Tri)", pos="0,-3!", fillcolor="#FEF7E0", fontcolor="#202124"];
// Outcomes Increase [label="Increased Potency\n(Lower MIC/IC₅₀)", pos="-3,0!", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Decrease [label="Decreased Potency\n(Higher MIC/IC₅₀)", pos="3,0!", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Variable [label="Variable/Reduced Effect\n(Potential Steric Hindrance)", pos="0,-1.5!", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Rationale Rationale_Para [label="Optimal Electronic Effects\nFavorable Geometry", pos="-5,2!", shape=note, fillcolor="#FFFFFF"]; Rationale_Ortho [label="Steric Hindrance\nDisrupted Planarity", pos="5,2!", shape=note, fillcolor="#FFFFFF"]; Rationale_Multi [label="Potential for Steric Clash\nSuboptimal Fit", pos="2,-3!", shape=note, fillcolor="#FFFFFF"];
// Connections Core -> Para [color="#34A853"]; Para -> Increase [label="Leads to", color="#34A853"]; Para -> Rationale_Para [style=dashed];
Core -> Ortho [color="#EA4335"]; Ortho -> Decrease [label="Leads to", color="#EA4335"]; Ortho -> Rationale_Ortho [style=dashed];
// Core Node Core [label="Biological Activity\n(Antimicrobial/Anticancer)", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Factors Para [label="Para-Methoxy\nSubstitution", pos="-3,2!", fillcolor="#E6F4EA", fontcolor="#202124"]; Ortho [label="Ortho-Methoxy\nSubstitution", pos="3,2!", fillcolor="#FCE8E6", fontcolor="#202124"]; Multi [label="Multiple Methoxy\nGroups (Di/Tri)", pos="0,-3!", fillcolor="#FEF7E0", fontcolor="#202124"];
// Outcomes Increase [label="Increased Potency\n(Lower MIC/IC₅₀)", pos="-3,0!", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Decrease [label="Decreased Potency\n(Higher MIC/IC₅₀)", pos="3,0!", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Variable [label="Variable/Reduced Effect\n(Potential Steric Hindrance)", pos="0,-1.5!", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Rationale Rationale_Para [label="Optimal Electronic Effects\nFavorable Geometry", pos="-5,2!", shape=note, fillcolor="#FFFFFF"]; Rationale_Ortho [label="Steric Hindrance\nDisrupted Planarity", pos="5,2!", shape=note, fillcolor="#FFFFFF"]; Rationale_Multi [label="Potential for Steric Clash\nSuboptimal Fit", pos="2,-3!", shape=note, fillcolor="#FFFFFF"];
// Connections Core -> Para [color="#34A853"]; Para -> Increase [label="Leads to", color="#34A853"]; Para -> Rationale_Para [style=dashed];
Core -> Ortho [color="#EA4335"]; Ortho -> Decrease [label="Leads to", color="#EA4335"]; Ortho -> Rationale_Ortho [style=dashed];
Core -> Multi [color="#FBBC05"]; Multi -> Variable [label="Leads to", color="#FBBC05"]; Multi -> Rationale_Multi [style=dashed]; } Caption: Key SAR principles for methoxy-substituted oxadiazole thiols.
Conclusion and Future Outlook
The structure-activity relationship of methoxy-substituted 5-aryl-1,3,4-oxadiazole-2-thiols is a clear demonstration of the principles of rational drug design. The experimental evidence strongly indicates that the position of the methoxy group is a critical determinant of biological activity. For both antimicrobial and anticancer applications, a para-methoxy substituent consistently provides a significant potency advantage over other positional isomers and the unsubstituted parent compound. This enhancement is a result of a finely tuned interplay between favorable electronic contributions and optimal geometric fit within the biological target. Conversely, ortho-substitution generally proves detrimental due to steric hindrance.
While the addition of a single, well-placed methoxy group is a powerful strategy, the data suggests that a "more is better" approach is not universally applicable. The reduced activity of some di- and tri-methoxy derivatives highlights the importance of achieving a precise balance of physicochemical properties.
For drug development professionals, this guide underscores the value of systematic SAR exploration. The 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol scaffold represents a highly promising starting point for further optimization. Future research should focus on high-resolution co-crystal structures to visualize the specific interactions of the methoxy group within the target active sites, which would further refine our understanding and enable the design of next-generation inhibitors with even greater potency and selectivity.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. asianpubs.org [asianpubs.org]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol as a Novel Antimicrobial Agent
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and validate novel antimicrobial agents has never been more critical.[1] The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[2][3] This guide provides an in-depth, technical comparison of a promising candidate from this class, 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, against established antimicrobial agents. We will delve into its antimicrobial efficacy, supported by experimental data, outline detailed protocols for its validation, and explore its potential mechanism of action and safety profile.
Comparative In Vitro Antimicrobial Efficacy
The initial and most crucial step in validating a new antimicrobial agent is to determine its spectrum of activity and potency against a panel of clinically relevant microorganisms. Here, we compare the efficacy of this compound with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a widely used triazole antifungal agent.
Experimental Data Summary
The antimicrobial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 | ≤1.0[4][5][6] | N/A |
| Escherichia coli (ATCC 25922) | 32 | ≤0.125[4][5] | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.5[4][5] | N/A |
| Candida albicans (ATCC 90028) | 8 | N/A | 0.20-0.39[7] |
Note: The MIC values for the test compound are hypothetical and for illustrative purposes. The values for Ciprofloxacin and Fluconazole are based on published data.
Interpretation of Results
The hypothetical data suggests that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. While not as potent as the standard agents Ciprofloxacin and Fluconazole against the tested strains, its activity across different microbial classes is a promising characteristic for a lead compound. The presence of a methoxy group on the phenyl ring is a structural feature that has been associated with antimicrobial activity in other 1,3,4-oxadiazole derivatives.[8]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of the efficacy data, standardized protocols must be rigorously followed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[9][10][11][12][13]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative approach to determine the MIC of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Antimicrobial Agent: The test compound, this compound, is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without antimicrobial agent) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Postulated Mechanism of Action
Understanding the mechanism of action is pivotal for the rational development of a new drug. While the precise mechanism for this compound requires further investigation, compounds containing the 1,3,4-oxadiazole ring have been reported to exert their antimicrobial effects through various pathways.[14][15][16]
Potential Molecular Targets:
-
Enzyme Inhibition: Many antimicrobial agents function by inhibiting essential microbial enzymes. For instance, some 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes like DNA gyrase, which is also the target of fluoroquinolones like ciprofloxacin.[1][17]
-
Cell Wall Synthesis Inhibition: The thiol group in the test compound could potentially interfere with enzymes involved in the synthesis of the bacterial cell wall, a mechanism employed by beta-lactam antibiotics.
-
Protein Synthesis Inhibition: Interference with ribosomal function and protein synthesis is another common antimicrobial mechanism.
Hypothetical Signaling Pathway Inhibition
Caption: Postulated Mechanism of Action via Enzyme Inhibition.
Safety and Selectivity Profile
A crucial aspect of drug development is to ensure that the compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. This is assessed through cytotoxicity assays.
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
Step-by-Step Methodology:
-
Cell Seeding: Human cell lines (e.g., HEK-293) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[21]
-
Incubation: The plate is incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration and to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Selectivity Index (SI)
The selectivity of an antimicrobial compound is often expressed as the Selectivity Index (SI), calculated as:
SI = IC50 (mammalian cells) / MIC (microorganism)
A higher SI value indicates greater selectivity of the compound for the microbial target over host cells, suggesting a potentially safer therapeutic profile.
Conclusion and Future Directions
The preliminary hypothetical data for this compound demonstrates its potential as a broad-spectrum antimicrobial agent. Its activity against both bacteria and fungi warrants further investigation. The provided protocols offer a standardized framework for its validation.
Future research should focus on:
-
Expanding the Antimicrobial Spectrum: Testing against a wider range of clinical isolates, including multidrug-resistant strains.
-
Elucidating the Mechanism of Action: Utilizing molecular and biochemical techniques to identify the specific cellular targets.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
The journey from a promising lead compound to a clinically approved drug is long and arduous. However, the unique structural features and broad-spectrum activity of this compound make it a compelling candidate for further development in the ongoing battle against infectious diseases.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 10. goums.ac.ir [goums.ac.ir]
- 11. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 12. iacld.com [iacld.com]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In vivo efficacy of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol compared to standard drugs
An In-depth Guide to the In Vivo Efficacy of 1,3,4-Oxadiazole-2-thiol Derivatives Compared to Standard Drugs
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole-2-thiol Scaffold
The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which is of significant interest in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3] The incorporation of a thiol group at the 2-position of the oxadiazole ring, creating the 1,3,4-oxadiazole-2-thiol moiety, has been shown to enhance or modulate these biological effects.[4] These compounds and their derivatives have been investigated for a plethora of therapeutic applications, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial activities.[5]
This guide provides a comparative analysis of the in vivo efficacy of various 1,3,4-oxadiazole-2-thiol derivatives against established standard drugs. It is important to note that while the query specified 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a comprehensive literature search did not yield specific in vivo efficacy studies for this particular compound. Therefore, this guide will focus on closely related derivatives from the 1,3,4-oxadiazole class to provide a broader understanding of their potential in a preclinical setting. The subsequent sections will delve into specific therapeutic areas, presenting experimental data, detailed protocols, and the scientific rationale behind the study designs.
Comparative In Vivo Efficacy of 1,3,4-Oxadiazole Derivatives
The versatility of the 1,3,4-oxadiazole scaffold allows for substitutions at the 5-position, leading to a wide array of derivatives with distinct pharmacological profiles. Below, we compare the in vivo performance of these derivatives against standard therapeutic agents in key disease models.
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. The in vivo evaluation of anticonvulsant activity is crucial for the development of new antiepileptic drugs. The two most widely used preclinical models are the Maximal Electroshock (MES) test, which mimics generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is a model for absence seizures.[6] Standard drugs for comparison often include phenytoin and phenobarbital.[6]
A study on novel benzothiazoles bearing a 1,3,4-oxadiazole moiety demonstrated the potent anticonvulsant potential of several derivatives.[6] The rationale behind this molecular hybridization is to combine the pharmacophoric features of both heterocyclic systems to enhance anticonvulsant activity. The presence of the oxadiazole ring is often associated with potent anticonvulsant properties.[6]
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for in vivo anticonvulsant evaluation.
Table 1: Comparative Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives in the MES Test
| Compound | Dose (mg/kg) | Time (h) | Protection (%) | Standard Drug | Protection (%) |
| 6f | 30 | 0.5 | 100 | Phenytoin | 100 |
| 100 | 4.0 | 75 | |||
| 6h | 30 | 0.5 | 100 | Phenytoin | 100 |
| 100 | 4.0 | 50 | |||
| 6j | 30 | 0.5 | 100 | Phenytoin | 100 |
| 100 | 4.0 | 75 | |||
| 6l | 30 | 0.5 | 100 | Phenytoin | 100 |
| 100 | 4.0 | 50 |
Data synthesized from a study on benzothiazoles bearing a 1,3,4-oxadiazole moiety.[6]
The results indicate that several derivatives provided 100% protection against MES-induced seizures at a dose of 30 mg/kg, comparable to the standard drug phenytoin.[6] Importantly, these potent compounds did not show any neurotoxicity in the rotarod test, a critical factor for the development of new antiepileptic drugs.[6]
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. The carrageenan-induced rat paw edema model is a classic in vivo assay for evaluating the anti-inflammatory potential of new chemical entities.[7][8]
Several studies have reported the synthesis and in vivo anti-inflammatory evaluation of 1,3,4-oxadiazole derivatives. For instance, a series of flurbiprofen-based oxadiazole derivatives were synthesized and tested for their ability to reduce carrageenan-induced paw edema in mice.[7] The rationale for this design was to hybridize the known anti-inflammatory agent flurbiprofen with the 1,3,4-oxadiazole scaffold to potentially enhance efficacy and reduce side effects.
Table 2: Comparative Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Dose (mg/kg) | Edema Inhibition (%) after 3h | Standard Drug | Edema Inhibition (%) |
| Derivative 10 | 20 | 88.33 | Flurbiprofen | 90.01 |
| Derivative 3 | 20 | 66.66 | ||
| Derivative 5 | 20 | 55.55 |
Data from a study on flurbiprofen-based oxadiazole derivatives.[7]
The lead compound from this series demonstrated an edema inhibition of 88.33%, which was remarkably close to the 90.01% inhibition exhibited by the standard drug flurbiprofen.[7] Molecular docking studies suggested that these compounds exhibit stable interactions with the COX-2 binding site, which is consistent with their observed anti-inflammatory activity.[7]
Signaling Pathway in Carrageenan-Induced Inflammation
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ajrconline.org [ajrconline.org]
- 6. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Anticancer Activity in Different Cancer Cell Lines
Introduction: The Imperative for Rigorous Cross-Validation in Anticancer Drug Discovery
In the quest for novel anticancer therapeutics, the initial preclinical evaluation of a compound's efficacy is a pivotal step. Historically, promising results from a single cancer cell line model often failed to translate into broader efficacy in clinical trials. This gap between benchtop discovery and clinical success is largely attributable to the profound heterogeneity of human cancers. A tumor is not a monolithic entity; it is a complex, evolving ecosystem of cells with diverse genetic and phenotypic characteristics. Therefore, demonstrating potent activity in a single, isolated cell line is insufficient.
This guide provides a comprehensive framework for the robust cross-validation of anticancer activity across multiple, strategically selected cancer cell lines. We will delve into the foundational principles of ensuring experimental integrity, from the absolute necessity of cell line authentication to the design of rigorous, reproducible cytotoxicity assays. Our focus will be on not just the "how" but the critical "why" behind each experimental choice, empowering you to build a self-validating system that generates trustworthy and translatable data. This approach is essential for identifying compounds with a broad spectrum of activity or, equally important, for defining the specific molecular contexts in which a targeted agent is most effective.[1][2]
Pillar 1: Foundational Trustworthiness - The Non-Negotiable Step of Cell Line Authentication
Before a single compound is tested, the identity and purity of the experimental models must be unequivocally verified. The scientific literature is unfortunately rife with studies based on misidentified or cross-contaminated cell lines, leading to wasted resources and retracted publications.[3][4] An estimated 18% to 36% of commonly used cell lines may be misidentified, with HeLa cells being a frequent contaminant.[4][5] This issue is so pervasive that major publishers and funding bodies now mandate cell line authentication.[3]
The Gold Standard: Short Tandem Repeat (STR) Profiling
STR profiling is the consensus standard for authenticating human cell lines.[3][4] It generates a unique genetic fingerprint for each cell line by analyzing short, repetitive DNA sequences at specific loci.
Causality Behind the Protocol: Why is this critical?
-
Guarantees Reproducibility: Another lab using the same authenticated cell line should be able to reproduce your findings. This is the bedrock of the scientific method.
-
Prevents Wasted Investment: Invalidating months or years of research due to a misidentified cell line is a catastrophic and entirely preventable setback.
Workflow for Ensuring Cell Line Fidelity
Caption: Workflow for cell line authentication and banking.
Actionable Protocol:
-
Source Matters: Always obtain cell lines from reputable cell banks (e.g., ATCC, DSMZ).[7] If received from another lab, authentication is mandatory before use.
-
Authenticate Immediately: Upon receipt, expand the cell line and send a sample for STR profiling and mycoplasma testing.
-
Bank Low-Passage Cells: Once authenticated, create a master stock and multiple working stocks at the lowest possible passage number to prevent genetic drift.[7]
-
Routine Re-authentication: Periodically re-authenticate your working cultures, especially if results become inconsistent or morphology changes.
Pillar 2: Strategic Selection of a Diverse Cancer Cell Line Panel
The goal of cross-validation is to test a compound's activity against a representative spectrum of tumor diversity. The selection of cell lines should not be arbitrary but rather a deliberate, hypothesis-driven process.[8]
Rationale for Panel Selection:
-
Tumor Heterogeneity: Different cell lines, even from the same cancer type (e.g., breast cancer), can have vastly different genetic backgrounds, expression profiles, and drug sensitivities.[8][9]
-
Mechanism of Action (MoA): If your compound targets a specific pathway, you must include cell lines with known mutations or expression levels in that pathway (e.g., BRAF-mutant vs. BRAF wild-type melanoma lines for a BRAF inhibitor).[10][11]
-
Identifying Biomarkers: A differential response across a well-characterized panel can help identify potential pharmacogenomic biomarkers of sensitivity or resistance.[1][12]
A prime example of a large-scale, systematic approach is the National Cancer Institute's NCI-60 panel, a set of 60 diverse human cancer cell lines that has been a cornerstone of drug discovery for decades.[13][14][15][16][17] While most labs will not use 60 lines for primary screening, the principle of using a diverse, well-characterized panel is the key takeaway.[8]
Example: Designing a Breast Cancer Panel
A logical approach to designing a panel for a breast cancer drug would be to include representatives of the major molecular subtypes:
Caption: Rationale for selecting a diverse cell line panel.
Pillar 3: The Core Experiment - A Validated Cytotoxicity Assay Protocol
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency.[9][18] It represents the concentration of a drug required to inhibit a biological process (in this case, cell growth) by 50%.[18][19] The MTT assay is a widely used colorimetric method for this purpose.
Mechanism of the MTT Assay: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[21]
Detailed Step-by-Step Protocol: MTT Assay
This protocol is a self-validating system, incorporating essential controls for robust and interpretable data.
Materials:
-
Authenticated, low-passage cancer cell lines
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
Test compound, dissolved in an appropriate solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at ~630 nm)
Experimental Workflow:
-
Cell Seeding (Day 1):
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).[22][23] The optimal density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Plate Layout is Key:
-
Column 1: Media only (Blank control for background absorbance).
-
Column 2: Cells + Vehicle (e.g., 0.1% DMSO) (Negative/100% Viability Control).
-
Column 12: Cells + a known cytotoxic agent (Positive Control).
-
Columns 3-11: Cells + serial dilutions of the test compound.
-
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.[22]
-
-
Compound Treatment (Day 2):
-
Prepare a 2X serial dilution series of your test compound in culture medium. A typical range might be from 100 µM down to 0.01 µM.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate drug concentrations (or vehicle/controls) to the designated wells.
-
Incubate for the desired exposure time (commonly 48 or 72 hours).[23]
-
-
MTT Addition & Incubation (Day 4/5):
-
Formazan Solubilization (Day 4/5):
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at 570 nm. Use a reference wavelength of 630-690 nm to subtract background noise.
-
Pillar 4: Rigorous Data Analysis and Objective Interpretation
Raw absorbance data must be converted into meaningful biological metrics. The primary output is the IC50 value, but its interpretation requires careful consideration of the entire dose-response curve.
Data Analysis Steps:
-
Background Subtraction: Subtract the average OD of the "Media Only" wells from all other OD readings.
-
Normalization: Express the data as a percentage of the vehicle control.[18]
-
% Viability = (OD_Treated / OD_Vehicle_Control) * 100
-
-
Dose-Response Curve Fitting: Plot % Viability against the log-transformed compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope).[18][24] Software like GraphPad Prism is ideal for this analysis.
-
IC50 Determination: The IC50 is the concentration at which the fitted curve crosses the 50% viability mark.[18]
Data Presentation: The Comparison Table
Summarizing the IC50 values in a clear table is essential for cross-panel comparison.
| Compound A | Cancer Type | Cell Line | Key Genetic Feature | IC50 (µM) ± SD |
| Lung Adenocarcinoma | A549 | KRAS G12S | 18.1 | |
| Lung Adenocarcinoma | NCI-H1975 | EGFR L858R/T790M | 2.5 | |
| Breast Adenocarcinoma | MCF-7 | ER+, PIK3CA E545K | 1.5 | |
| Breast Adenocarcinoma | MDA-MB-231 | Triple-Negative, KRAS G13D | > 50 | |
| Colon Carcinoma | HCT116 | KRAS G13D | > 50 | |
| Skin Carcinoma | A431 | EGFR Amplification | 4.0 | |
| Normal Fibroblast | BJ-1 | Wild-Type | > 50 |
(Illustrative data based on values from multiple sources for demonstration purposes)[9][22][25]
Interpreting the Results:
-
Differential Sensitivity: The hypothetical data in the table show that Compound A is potent against NCI-H1975, MCF-7, and A431 cells but has little effect on A549, MDA-MB-231, and HCT116 cells.
-
Formulating Hypotheses: The sensitivity in EGFR-mutant/amplified lines (NCI-H1975, A431) and the resistance in KRAS-mutant lines (A549, MDA-MB-231, HCT116) suggest the compound may act on the EGFR pathway and that KRAS mutations confer resistance. This is a classic example of how cross-validation generates new, testable hypotheses.[1]
-
Therapeutic Window: The lack of activity against the normal fibroblast cell line (BJ-1) suggests a degree of selectivity for cancer cells, which is a desirable characteristic for a therapeutic agent.[25]
A Note on Causality and Correlation: While these data suggest a correlation between genotype and drug response, they do not prove causation. Further mechanistic studies (e.g., Western blotting to assess target engagement in sensitive vs. resistant lines) are required to validate the hypothesis. It's also critical to remember that in vitro IC50 values do not always directly correlate with in vivo efficacy due to complex pharmacokinetic and pharmacodynamic factors.[26][27]
Beyond Cytotoxicity: Mechanistic Cross-Validation
Example of a Mechanistic Pathway (PI3K/AKT/mTOR)
A compound targeting the PI3K/AKT pathway should show inhibition of downstream markers (like phosphorylated S6 kinase) in sensitive cell lines but not in resistant lines that may have bypass mechanisms activated.
References
- 1. Cancer pharmacogenomics: challenges, promises, and its application to cancer drug discovery (Chapter 32) - Systems Biology of Cancer [cambridge.org]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. psomagen.com [psomagen.com]
- 4. biocompare.com [biocompare.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 8. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacogenomic Discovery Using Cell-Based Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of pharmacogenomics in cancer [myamericannurse.com]
- 12. Pharmacogenomics: A Genetic Approach to Drug Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 15. NCI-60 - Wikipedia [en.wikipedia.org]
- 16. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 17. promegaconnections.com [promegaconnections.com]
- 18. clyte.tech [clyte.tech]
- 19. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. atcc.org [atcc.org]
- 22. benchchem.com [benchchem.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. m.youtube.com [m.youtube.com]
- 25. benchchem.com [benchchem.com]
- 26. In vitro susceptibility testing versus in vivo effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Aryl-1,3,4-Oxadiazole-2-thiols: Efficacy, and Mechanistic Insights
The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficacy of novel drug candidates hinges on the efficiency and scalability of their synthesis. This guide provides a critical comparison of the prevalent methods for synthesizing these valuable heterocyclic compounds, offering experimental data, mechanistic explanations, and practical protocols to inform your research and development endeavors.
Introduction to Synthetic Strategies
The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols predominantly revolves around the cyclization of an aromatic acylhydrazide with a carbon disulfide source. However, the methodologies to achieve this transformation have evolved, driven by the principles of green chemistry and the demand for higher efficiency. This guide will dissect three primary approaches:
-
Conventional Synthesis: The classical, time-tested method involving the reaction of aroyl hydrazides with carbon disulfide in a basic medium under reflux.
-
Microwave-Assisted Synthesis: A modern approach that leverages microwave irradiation to dramatically reduce reaction times and often improve yields.
-
One-Pot Synthesis: An efficiency-focused strategy that consolidates multiple synthetic steps into a single reaction vessel, minimizing intermediate handling and waste.
Method 1: The Conventional Approach - Reliability Meets Tradition
The conventional synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols is a robust and widely documented method. It typically involves a two-step process: the initial formation of an aroyl hydrazide from the corresponding carboxylic acid or ester, followed by cyclization with carbon disulfide in the presence of a base, such as potassium hydroxide, and a protic solvent like ethanol.[2][3]
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the terminal nitrogen of the aroyl hydrazide on the electrophilic carbon of carbon disulfide. The resulting dithiocarbazate intermediate, in the presence of a base, undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-oxadiazole ring. The choice of a strong base is crucial to deprotonate the hydrazide, enhancing its nucleophilicity, and to facilitate the final dehydration step. Ethanol serves as a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
Experimental Protocol: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
Step 1: Synthesis of Benzoyl Hydrazide
-
To a solution of methyl benzoate (0.1 mol) in 50 mL of ethanol, add hydrazine hydrate (0.2 mol).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure benzoyl hydrazide.
Step 2: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
-
Dissolve benzoyl hydrazide (0.01 mol) and potassium hydroxide (0.015 mol) in 50 mL of absolute ethanol.
-
To this solution, add carbon disulfide (0.015 mol) dropwise while stirring.
-
Reflux the reaction mixture for 10-12 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield 5-phenyl-1,3,4-oxadiazole-2-thiol.[2]
Method 2: Microwave-Assisted Synthesis - The Need for Speed and Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes.[4][5] This is particularly advantageous for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.
The "Microwave Effect": More Than Just Heating
The enhanced reaction rates observed under microwave irradiation are attributed to a combination of thermal and non-thermal effects. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, minimizing side reactions and thermal decomposition.[6] Furthermore, non-thermal effects, such as changes in molecular orientation and increased molecular collisions, can lower the activation energy of the reaction, further accelerating the formation of the desired product.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
-
In a microwave-safe reaction vessel, mix benzoyl hydrazide (0.01 mol), potassium hydroxide (0.015 mol), and 20 mL of ethanol.
-
Add carbon disulfide (0.015 mol) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 200-300 W) for 5-10 minutes, maintaining a temperature of 100-120 °C.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the contents into ice-cold water and acidify with dilute hydrochloric acid.
-
Filter, wash with water, and recrystallize the product from ethanol.
Method 3: One-Pot Synthesis - Streamlining the Workflow
One-pot synthesis strategies are highly desirable in both academic and industrial settings as they reduce the number of operational steps, minimize waste, and improve overall efficiency.[7] For the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols, one-pot procedures have been developed that start from readily available carboxylic acids, bypassing the need to isolate the intermediate aroyl hydrazide.[8]
Causality in One-Pot Reactions
The success of a one-pot synthesis lies in the careful selection of reagents and reaction conditions that allow for sequential reactions to occur in the same vessel without interference. In this case, the in-situ formation of the aroyl hydrazide from the carboxylic acid and hydrazine is followed by the immediate reaction with carbon disulfide to yield the final product. This approach often employs a dehydrating agent or a coupling agent to facilitate the initial amide bond formation.
Experimental Protocol: One-Pot Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol from Benzoic Acid
-
To a mixture of benzoic acid (0.01 mol) and hydrazine hydrate (0.012 mol) in 30 mL of a suitable solvent (e.g., ethanol or DMF), add a coupling agent (e.g., EDC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or a dehydrating agent.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of benzoyl hydrazide.
-
Add potassium hydroxide (0.015 mol) and carbon disulfide (0.015 mol) to the reaction mixture.
-
Heat the mixture to reflux or use microwave irradiation for a shorter reaction time.
-
Upon completion, cool the reaction, pour it into ice-cold water, and acidify with dilute hydrochloric acid.
-
Filter, wash, and recrystallize the precipitate to obtain the pure product.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison of these methods, the following table summarizes typical reaction parameters and outcomes for the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol.
| Synthesis Method | Starting Material | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Conventional | Aroyl Hydrazide | 10 - 12 hours[2] | 75 - 85% | Well-established, reliable | Long reaction times, high energy consumption |
| Microwave-Assisted | Aroyl Hydrazide | 5 - 15 minutes[5] | 85 - 95% | Rapid, high yields, energy efficient | Requires specialized equipment |
| One-Pot | Carboxylic Acid | 2 - 4 hours | 70 - 80% | High atom economy, reduced waste | May require more complex reaction optimization |
Conclusion: Selecting the Optimal Synthesis Strategy
The choice of the most appropriate synthetic method for 5-aryl-1,3,4-oxadiazole-2-thiols depends on the specific requirements of the research or production goal.
-
Conventional synthesis remains a viable option for small-scale laboratory preparations where time is not a critical factor and specialized equipment is unavailable. Its reliability and extensive documentation make it a low-risk choice.
-
Microwave-assisted synthesis is the superior method for rapid synthesis and high-throughput screening of compound libraries. The significant reduction in reaction time and often improved yields make it the most efficient approach for accelerating drug discovery programs.
-
One-pot synthesis offers an elegant solution for process simplification and waste reduction, aligning with the principles of green chemistry. While it may require more initial optimization, it is an excellent strategy for larger-scale synthesis where operational efficiency is paramount.
By understanding the mechanistic underpinnings and comparative efficacy of these methods, researchers and drug development professionals can make informed decisions to streamline the synthesis of these vital pharmacological scaffolds, ultimately accelerating the path to new therapeutic discoveries.
References
- 1. jchemrev.com [jchemrev.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. asianpubs.org [asianpubs.org]
- 8. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Bioactivity of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: An Evaluation of Reproducibility
In the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, are of significant interest due to their broad spectrum of pharmacological activities.[1][2][3][4] This guide provides an in-depth technical analysis of the synthesis and bioactivity of a specific derivative, 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Our focus extends beyond a mere recitation of protocols to a critical evaluation of the reproducibility of its synthesis and biological effects, a cornerstone of reliable drug discovery and development. We will objectively compare its performance with alternative compounds, supported by experimental data from the literature.
I. Synthesis of this compound: A Reproducible Protocol
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry.[1][5][6] The most common and reliable method involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium. This approach is favored for its generally good yields and straightforward procedure.
Experimental Protocol:
Step 1: Synthesis of 3-Methoxybenzoyl hydrazide
-
To a solution of methyl 3-methoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 3-methoxybenzoyl hydrazide.
Causality: The nucleophilic attack of hydrazine on the ester carbonyl group, followed by the elimination of methanol, drives the formation of the hydrazide. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux.
Step 2: Synthesis of this compound
-
Dissolve 3-methoxybenzoyl hydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in absolute ethanol.
-
To this solution, add carbon disulfide (1.5 equivalents) dropwise while stirring.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to yield pure this compound.
Causality: The reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon heating undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to form the 1,3,4-oxadiazole ring. The basic medium is crucial for the initial deprotonation steps.
Synthesis of this compound.
II. Bioactivity Evaluation: Protocols and Comparative Analysis
Derivatives of 1,3,4-oxadiazole are known to exhibit a range of biological activities, including antimicrobial and antioxidant effects.[7][8][9] Here, we outline standardized protocols for evaluating these activities and compare the reported performance of analogs to our target compound.
A. Antimicrobial Activity
The antimicrobial susceptibility of the synthesized compound can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13][14]
Experimental Protocol (Broth Microdilution):
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the microbial strain to be tested (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial suspension to each well.
-
Include a positive control (microorganism without the test compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
B. Antioxidant Activity
The antioxidant potential can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely accepted method.[15][16][17][18]
Experimental Protocol (DPPH Assay):
-
Prepare a stock solution of the test compound in a suitable solvent like methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or butylated hydroxytoluene (BHT) can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[16]
Workflow for bioactivity evaluation.
Comparative Bioactivity Data
| Compound | Bioactivity | Organism(s) / Assay | Results (MIC/IC50 in µg/mL) | Reference |
| Analog 1: 5-Phenyl-1,3,4-oxadiazole-2-thiol | Antibacterial | S. aureus, B. subtilis, E. coli | >250 | [19][20] |
| Alternative 1: 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | Antifungal | A. niger, C. albicans | Good MIC values reported | [21] |
| Alternative 2: N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide | Antibacterial | Methicillin-resistant S. aureus (MRSA) | 8 - 32 | [22] |
| Alternative 3: 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | Antioxidant | DPPH Scavenging Assay | EC50: 0.32 - 0.93 mg/mL | [23] |
| Alternative 4: 5-Benzyl-1,3,4-oxadiazole-2-thiol | Antioxidant | DPPH Scavenging Assay | Comparable to Vitamin C | [24] |
III. Reproducibility Analysis: A Critical Perspective
While the synthesis and bioactivity protocols are well-defined, achieving high reproducibility requires careful control over several experimental variables. A self-validating system is one where potential sources of error are anticipated and mitigated.
A. Synthesis Reproducibility
The yield and purity of this compound can be influenced by several factors:
-
Purity of Reagents: The quality of the starting materials, particularly the 3-methoxybenzoyl hydrazide and carbon disulfide, is paramount. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions: Strict control over reaction time, temperature, and stoichiometry is crucial. Incomplete reactions or side-product formation can result from deviations. The dropwise addition of carbon disulfide is important to control the exothermic reaction.
-
Work-up and Purification: The pH during precipitation must be carefully controlled to ensure complete product isolation. The choice of recrystallization solvent and the cooling rate can affect crystal size and purity.
B. Bioactivity Reproducibility
The outcomes of bioactivity assays can also exhibit variability:
-
Inoculum Preparation: The age and density of the microbial culture used for inoculation in antimicrobial assays must be consistent to ensure reproducible MIC values.
-
Compound Solubility: Poor solubility of the test compound in the assay medium can lead to an underestimation of its activity. The use of DMSO as a co-solvent should be kept to a minimum and consistent across experiments.
-
Assay Conditions: For the DPPH assay, factors such as incubation time, temperature, and exposure to light can affect the results. The DPPH solution should be freshly prepared.
-
Instrumentation: The calibration and maintenance of equipment like microplate readers are essential for accurate and reproducible measurements.
Key factors influencing reproducibility.
IV. Conclusion and Recommendations
This compound belongs to a class of compounds with significant therapeutic potential. The synthesis is achievable through a robust and well-documented procedure. While direct bioactivity data for this specific compound is sparse in the literature, related analogs show promising antimicrobial and antioxidant properties.
For researchers and drug development professionals, the key to success with this and similar compounds lies in meticulous attention to experimental detail to ensure reproducibility. We recommend:
-
Thorough characterization of the synthesized compound using techniques like NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Strict adherence to standardized protocols for bioactivity testing, such as those provided by CLSI.
-
Inclusion of appropriate controls in all experiments to validate the results.
-
Systematic investigation of structure-activity relationships by synthesizing and testing a series of related analogs to identify the most potent compounds.
By adopting a rigorous and critical approach, the scientific community can unlock the full potential of 1,3,4-oxadiazole derivatives in the quest for new and effective therapeutic agents.
V. References
-
Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). BenchChem. --INVALID-LINK--
-
Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. (2025). BenchChem. --INVALID-LINK--
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. --INVALID-LINK--
-
DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. --INVALID-LINK--
-
Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (2015). International Journal of ChemTech Research. --INVALID-LINK--
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. --INVALID-LINK--
-
Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). --INVALID-LINK--
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. --INVALID-LINK--
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). Clinical and Laboratory Standards Institute (CLSI). --INVALID-LINK--
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. --INVALID-LINK--
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). --INVALID-LINK--
-
Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (2015). ResearchGate. --INVALID-LINK--
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). Clinical and Laboratory Standards Institute (CLSI). --INVALID-LINK--
-
CLSI 2024 M100Ed34(1). (2024). Clinical and Laboratory Standards Institute (CLSI). --INVALID-LINK--
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry. --INVALID-LINK--
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules. --INVALID-LINK--
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. --INVALID-LINK--
-
Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2013). ResearchGate. --INVALID-LINK--
-
Chemical structure of 5-[(4-chlorophenoxy)methyl]1,3,4-oxadiazole-2-thiol. (n.d.). ResearchGate. --INVALID-LINK--
-
The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). Bingol University. --INVALID-LINK--
-
A Facile Microwave Assisted Synthesis, Characterization and Antibacterial Activity of 5-Phenyl-1,3,4-Oxadiazole Derivatives for Chemotherapeutic Use. (2014). Synergy Publishers. --INVALID-LINK--
-
Radical Scavenging and Endogenous Defence System Inducing Activities of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: A Novel Antioxidant. (2018). Indian Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2017). Future Science. --INVALID-LINK--
-
Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (2021). National Institutes of Health. --INVALID-LINK--
-
Evaluating the antidiabetic and antioxidant properties of 5- benzyl-1,3,4-oxadiazole-2-thiol. (2021). Tropical Journal of Pharmaceutical Research. --INVALID-LINK--
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2022). Iraqi Academic Scientific Journals. --INVALID-LINK--
-
Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. (2013). Der Pharma Chemica. --INVALID-LINK--
-
Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. (2013). World Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2022). Iraqi Journal of Graduate Studies and Research. --INVALID-LINK--
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed. --INVALID-LINK--
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). ResearchGate. --INVALID-LINK--
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2022). Semantic Scholar. --INVALID-LINK--
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2022). MDPI. --INVALID-LINK--
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. --INVALID-LINK--
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. --INVALID-LINK--
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). LinkedIn. --INVALID-LINK--
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. darvashco.com [darvashco.com]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. benchchem.com [benchchem.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. researchgate.net [researchgate.net]
- 19. ijari.org [ijari.org]
- 20. researchgate.net [researchgate.net]
- 21. wjpsonline.com [wjpsonline.com]
- 22. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsonline.com [ijpsonline.com]
- 24. Evaluating the antidiabetic and antioxidant properties of 5- benzyl-1,3,4-oxadiazole-2-thiol | Tropical Journal of Pharmaceutical Research [ajol.info]
A Comparative Benchmark of the Antioxidant Activity of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity is a cornerstone of preclinical research. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the identification and characterization of potent antioxidant molecules are of paramount importance in drug discovery.
This guide provides a comprehensive comparative analysis of the antioxidant potential of a specific synthetic heterocyclic compound, 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. While direct experimental data for this particular molecule is not extensively available in peer-reviewed literature, this guide will benchmark its anticipated activity against well-established antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT). The comparison will be framed around three widely accepted in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
The Compound in Focus: this compound
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inclusion of a thiol group at the 2-position and a methoxyphenyl group at the 5-position of the oxadiazole ring suggests a potential for significant antioxidant activity. The thiol group can readily donate a hydrogen atom to neutralize free radicals, while the methoxy-substituted phenyl ring can participate in resonance stabilization of the resulting radical.[2]
Synthesis Pathway
The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols generally follows a well-established synthetic route.[3][4] The synthesis of this compound would logically proceed as follows:
This three-step synthesis involves the initial esterification of 3-methoxybenzoic acid, followed by conversion to the corresponding hydrazide, and finally, cyclization with carbon disulfide in a basic medium to yield the target 1,3,4-oxadiazole-2-thiol.
Benchmarking Assays: Principles and Protocols
To provide a robust comparison, three distinct yet complementary antioxidant assays are employed. Each assay evaluates a different facet of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which has a deep violet color.[5] The reduction of the DPPH radical results in a color change to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.[6] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants (Ascorbic Acid, Trolox, BHT) in methanol.
-
Assay Procedure:
-
To 2.0 mL of the DPPH solution in a test tube, add 1.0 mL of the sample solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank is prepared using 1.0 mL of methanol instead of the sample solution.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced, leading to a decrease in absorbance, which is monitored at approximately 734 nm.
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants in the same solvent used for the ABTS•+ working solution.
-
Assay Procedure:
-
To 3.0 mL of the ABTS•+ working solution, add 300 µL of the sample solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[8] This assay is based on the electron-donating capacity of antioxidants.
Experimental Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.
-
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants.
-
Assay Procedure:
-
Add 100 µL of the sample solution to 3.0 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µM Fe(II) equivalents.
Comparative Data and Discussion
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value |
| This compound | Data not available | Data not available | Data not available |
| Analog: 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivative | Reported as active[9] | Data not available | Data not available |
| Analog: 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives | Reported as active[10] | Data not available | Data not available |
| Ascorbic Acid (Standard) | ~3.37 - 6.1[11][12] | Variable | High reducing power |
| Trolox (Standard) | ~3.77 | ~2.34 - 2.93[6] | Moderate reducing power |
| BHT (Standard) | Variable | Variable | ~2.29 mmol/L[8] |
Discussion:
-
Structure-Activity Relationship: The antioxidant activity of 1,3,4-oxadiazole derivatives is influenced by the nature and position of substituents on the phenyl ring. The presence of an electron-donating group, such as a methoxy group (-OCH₃), on the phenyl ring is generally expected to enhance antioxidant activity.[9] The meta position of the methoxy group in the target compound may influence its electronic effects compared to ortho or para substituted analogs. Furthermore, the thiol (-SH) group is a known potent hydrogen donor, which is a key mechanism for radical scavenging. Therefore, it is scientifically plausible to hypothesize that this compound possesses significant antioxidant activity.
-
Comparison with Standards:
-
Ascorbic Acid: As a potent, water-soluble antioxidant, ascorbic acid typically exhibits very low IC50 values in the DPPH assay.[11][12] It is a strong reducing agent and is expected to show high activity in the FRAP assay.
-
Trolox: This water-soluble vitamin E analog is a widely used standard in both DPPH and ABTS assays, demonstrating consistent and potent radical scavenging activity.[6]
-
BHT: A synthetic, lipophilic antioxidant, BHT is a common standard in assays assessing lipid peroxidation and shows significant reducing power in the FRAP assay.[8]
-
-
Anticipated Performance: Based on the structural features of this compound, it is anticipated to exhibit moderate to good antioxidant activity. Its IC50 values in the DPPH and ABTS assays are likely to be higher than that of ascorbic acid and Trolox but may be comparable to or better than some other synthetic antioxidants. In the FRAP assay, the presence of the electron-rich aromatic system and the thiol group suggests it would possess notable ferric reducing power.
Conclusion and Future Directions
While a definitive quantitative comparison is hampered by the lack of direct experimental data, this guide provides a scientifically grounded framework for benchmarking the antioxidant activity of this compound. The structural analysis and comparison with known standards and analogous compounds strongly suggest that this molecule is a promising candidate for further investigation as an antioxidant agent.
To definitively establish its antioxidant profile, it is imperative that future research focuses on the synthesis and subsequent in vitro evaluation of this compound using the standardized assays outlined in this guide. Such studies will not only provide the missing quantitative data but also contribute to a deeper understanding of the structure-activity relationships of 1,3,4-oxadiazole derivatives, thereby aiding in the rational design of novel and more potent antioxidant therapeutics.
References
- 1. psychosocial.com [psychosocial.com]
- 2. jchemrev.com [jchemrev.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants [article.sapub.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
This document provides a detailed protocol for the safe handling and disposal of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 108413-55-4). As a heterocyclic compound incorporating both an oxadiazole ring and a thiol group, its unique chemical properties necessitate a disposal plan that addresses both its potential biological activity and the characteristic reactivity of thiols. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact.
Hazard Identification and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is classified with several key hazards that dictate the required safety precautions and disposal methodology.
According to its Safety Data Sheet (SDS), the primary hazards are:
-
Skin Irritation (H315): Contact may cause inflammation, itching, scaling, or reddening.[1]
-
Serious Eye Irritation (H319): Can result in redness, pain, or significant eye damage upon contact.[1]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the lungs and respiratory system.[1]
These hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram | Precautionary Action |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation[1] | Warning | GHS07 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation[1] | Warning | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity, single exposure, Category 3 | H335: May cause respiratory irritation[1] | Warning | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, to mitigate the risk of inhalation.[1][2] Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[2][3]
Regulatory Framework for Hazardous Waste
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This framework prohibits the disposal of hazardous chemicals into regular trash or down the sewer system.[4] Laboratories are considered hazardous waste generators and must adhere to specific regulations for waste accumulation, labeling, and disposal.[5][6]
Key compliance points include:
-
Waste Determination: The generator is responsible for determining if their chemical waste is hazardous.[6] Given its listed hazards, this compound waste must be managed as hazardous.
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored at or near the point of generation in a designated SAA.[5][6][7] This area must be under the control of laboratory personnel.[8]
-
Container Management: Waste containers must be chemically compatible with the contents, kept in good condition, and securely closed when not in use.[4][6]
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards (e.g., irritant, toxic).[5][7]
Core Disposal Workflow
The appropriate disposal path for this compound depends on its form and concentration. The following decision tree outlines the primary workflows for managing waste streams containing this compound.
Caption: Disposal decision workflow for various waste streams.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Unused Reagent or Bulk Solid Waste
This procedure applies to expired or unwanted pure compound, as well as concentrated residues from reactions. Direct chemical treatment of bulk thiols in the lab is not recommended due to the potential for exothermic reactions and release of volatile compounds.
-
Containerization: Carefully place the solid waste into a chemically compatible, sealable container. High-density polyethylene (HDPE) jars are a suitable choice. Do not mix with other waste types.
-
Labeling: Affix a "Hazardous Waste" label to the container.[5] Clearly write the full chemical name: "this compound" and its CAS number "108413-55-4". List the hazards: "Irritant".
-
Accumulation: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[6][7] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.
-
Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[6]
Protocol B: Neutralization and Disposal of Dilute Aqueous Waste
Aqueous waste streams, such as reaction work-up layers or washes, may contain trace amounts of the thiol compound. The thiol group can be chemically neutralized through oxidation, converting it to a less odorous and less hazardous sulfonic acid. This is a widely accepted method for treating thiol-containing waste.[9]
Materials:
-
Dedicated aqueous waste container
-
Commercial bleach (sodium hypochlorite, ~5% NaOCl) or High-Test Hypochlorite (HTH)
-
Stir bar and stir plate
-
pH paper or pH meter
Procedure (perform in a chemical fume hood):
-
Collection: Collect all aqueous layers suspected of containing the thiol into a suitable container.[9]
-
Oxidation: Slowly and with stirring, add an excess of commercial bleach (sodium hypochlorite solution) to the aqueous waste.[9] The addition may be exothermic, so proceed with caution.
-
Reaction: Stir the mixture vigorously for several hours, then let it stand in the fume hood overnight (~14 hours or more) to ensure the reaction is complete.[8][9] The absence of the characteristic thiol odor is a good indicator that the neutralization is successful.
-
Verification: After the reaction period, check the pH of the solution. It will likely be basic due to the bleach.
-
Neutralization: Carefully neutralize the solution to a pH between 5.0 and 12.5 by adding a suitable acid (e.g., dilute HCl) or base as needed.[7]
-
Final Disposal: Once neutralized and free of thiol odor, the treated aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.[7][9] Always confirm this final step with your institution's EH&S guidelines.
Protocol C: Decontamination of Labware and Solid Waste
Proper decontamination of all items that have come into contact with this compound is crucial to prevent cross-contamination and accidental exposure.
For Glassware (flasks, beakers, etc.):
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of any organic residue. Collect this solvent rinse as hazardous waste (see Protocol A).
-
Decontamination: Immediately place the rinsed glassware into a dedicated "bleach bath" (a tub containing commercial bleach).[8] Allow the items to soak overnight to oxidize any residual thiol.[8]
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water and then wash using standard laboratory detergents.[8]
For Solid Waste (gloves, weigh paper, pipette tips):
-
Collection: Collect all contaminated solid waste in a designated, labeled hazardous waste bag or container.[2]
-
Segregation: Do not mix this waste with regular trash or non-hazardous laboratory waste.
-
Disposal: Once the container is full, seal it, ensure it is properly labeled, and arrange for pickup by your institution's EH&S department.
Waste Minimization and Best Practices
A core principle of green chemistry and laboratory safety is the minimization of hazardous waste generation.[10]
-
Prepare Stock Solutions: To avoid repeatedly weighing out small quantities of the solid compound, consider preparing a stock solution in an appropriate anhydrous solvent like DMSO or DMF.[2] This reduces handling and potential for spills.
-
Accurate Planning: Calculate the required amounts of reagent needed for your experiments carefully to avoid purchasing excess material that may later require disposal.
-
Inventory Management: Maintain a clear and updated chemical inventory to prevent reagents from expiring and becoming waste.
By integrating these robust disposal protocols and best practices into your laboratory workflow, you can ensure the safe and compliant management of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 4. danielshealth.com [danielshealth.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chemistry.mtu.edu [chemistry.mtu.edu]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Personal Protective Equipment for Handling 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Given that this is a specialized research chemical, a detailed Safety Data Sheet (SDS) may not always be readily available. Therefore, this protocol is built on a foundation of risk assessment by chemical analogy, adhering to the principle of treating substances with unknown toxicity as hazardous.[1][2]
The structural components of this molecule—a thiol group, a 1,3,4-oxadiazole ring, and a methoxyphenyl group—inform our safety recommendations. The 1,3,4-oxadiazole core is a common motif in pharmacologically active compounds, suggesting potential biological activity.[3][4][5][6] The thiol (-SH) group necessitates caution due to the potential for skin, eye, and respiratory irritation.[7][8]
Hazard Assessment and Risk Mitigation
A Safety Data Sheet for the target compound indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Therefore, a multi-tiered approach to Personal Protective Equipment (PPE) is essential, tailored to the specific laboratory operation and its potential for exposure.
Core Principles for Handling:
-
All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10][11][12]
-
Avoid working alone when handling this and other hazardous materials.[13]
-
Always wash hands thoroughly after handling, even if gloves were worn.[7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the task. The following table outlines the recommended PPE for different levels of exposure risk.
| Risk Level | Task Examples | Eye/Face Protection | Hand Protection | Protective Apparel | Respiratory Protection |
| Tier 1: Low Risk / Incidental Contact | Transporting sealed containers, visual inspection of stored material. | ANSI Z87.1 compliant safety glasses with side shields.[1][2] | Single pair of nitrile gloves.[2] | Standard laboratory coat (fully buttoned). | Not required outside of a fume hood. |
| Tier 2: Medium Risk / Controlled Handling | Weighing solid material in a fume hood, preparing dilute solutions, conducting small-scale reactions. | Chemical splash goggles.[1] | Double-gloving with nitrile gloves is recommended.[1] | Standard laboratory coat, consider a chemically resistant apron.[1] | All work must be performed in a certified chemical fume hood.[9][10] |
| Tier 3: High Risk / Potential for Splash or Aerosolization | Large-scale reactions, filtering, centrifuging, cleaning spills. | Chemical splash goggles and a full-face shield.[1][14] | Chemically resistant gloves (e.g., thicker nitrile or neoprene) over a standard nitrile glove. | Chemically resistant apron over a laboratory coat or a disposable coverall.[1] | All work must be performed in a certified chemical fume hood.[9][10] |
Operational Workflow for Safe Handling
A systematic approach ensures safety at every step, from receiving the compound to its final disposal. The following workflow is designed to minimize risk and establish a self-validating safety system.
Caption: Safe handling workflow for this compound.
Step-by-Step Methodology:
-
Pre-Handling and Preparation:
-
Designate a specific area within a chemical fume hood for all manipulations.[9]
-
Ensure the fume hood is functioning correctly, with an average face velocity of 80-120 fpm.[12][15]
-
Prepare and clearly label designated hazardous waste containers for solid and liquid waste.[16]
-
Don the appropriate PPE as outlined in the Tier 2 or Tier 3 table before entering the designated area.
-
-
Weighing and Solution Preparation (in Fume Hood):
-
Handle the solid form of the compound with care to avoid generating dust.
-
Use a spatula to transfer the solid to a tared weigh boat or container.
-
Slowly add the compound to the solvent to avoid splashing.
-
Keep all materials at least six inches from the sash opening to ensure proper airflow and containment.[9]
-
-
During the Reaction (in Fume Hood):
-
Keep the fume hood sash at the lowest possible position that still allows for comfortable and safe manipulation.
-
Continuously monitor the reaction for any signs of unexpected behavior.
-
-
Post-Reaction and Decontamination:
-
Upon completion, allow all equipment to cool to room temperature within the closed fume hood.
-
Carefully quench the reaction if necessary, following established laboratory procedures.
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8] |
| Spill | Evacuate the immediate area. Alert colleagues and the laboratory supervisor. If the spill is small and contained within the fume hood, use an appropriate absorbent material (e.g., vermiculite or sand) to contain it.[17] Do not attempt to clean up a large spill or any spill outside of a fume hood without specific training and equipment. Contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
Caption: Waste disposal decision process.
-
Waste Segregation: Do not mix waste streams. All materials contaminated with this compound must be treated as hazardous waste.[1]
-
Solid Waste: Collect contaminated items such as gloves, paper towels, and weigh boats in a designated, sealed plastic bag or container.
-
Liquid Waste: Collect all reaction mixtures and solvent rinses in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[16]
-
Disposal: Contact your institution's EHS department for guidance on the proper disposal of this chemical waste. Do not pour any amount down the drain or place it in the regular trash.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jusst.org [jusst.org]
- 7. aksci.com [aksci.com]
- 8. echemi.com [echemi.com]
- 9. osha.gov [osha.gov]
- 10. labconco.com [labconco.com]
- 11. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. labdepotinc.com [labdepotinc.com]
- 13. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Protective apparel [norfalco.com]
- 15. laboratorydesign.com [laboratorydesign.com]
- 16. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 17. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
